3-Aminopyrrolidin-2-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminopyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-3-1-2-6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKDBIIHVIKHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117879-49-9 | |
| Record name | 3-aminopyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Aminopyrrolidin-2-one hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Aminopyrrolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal chiral building block in modern medicinal chemistry. Its rigid, three-dimensional pyrrolidinone scaffold, combined with two distinct and versatile functional groups—a primary amine and a lactam—makes it an invaluable starting material for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and applications, intended to equip researchers and drug development professionals with the technical insights required to effectively utilize this scaffold in their work. We will delve into its spectroscopic signatures, predictable reactivity, stereocontrolled synthesis, and established role in the development of therapeutics, particularly in areas such as antibacterial and central nervous system (CNS) agents.[1]
Introduction: The Strategic Value of the 3-Aminopyrrolidin-2-one Scaffold
The five-membered pyrrolidine ring is a ubiquitous motif in pharmaceuticals and natural products. Unlike flat aromatic systems, its sp³-hybridized, non-planar structure allows for a more thorough exploration of three-dimensional chemical space, a critical factor for achieving high binding affinity and selectivity for biological targets.[1][2] 3-Aminopyrrolidin-2-one, as a functionalized derivative, embodies several strategic advantages:
-
Chirality: The molecule possesses a stereocenter at the C3 position. Access to enantiomerically pure forms, such as (R)- and (S)-3-aminopyrrolidin-2-one hydrochloride, is crucial as the biological activity of a drug often resides in a single enantiomer.[1]
-
Orthogonal Reactivity: The primary amine (as its hydrochloride salt) and the cyclic amide (lactam) offer two points for chemical modification. The amine can be readily functionalized after basification, while the lactam can undergo various transformations, enabling the systematic construction of diverse molecular libraries to optimize pharmacological profiles.[1]
-
Pharmacokinetic Influence: Incorporation of this scaffold can significantly influence key drug-like properties, including aqueous solubility (enhanced by the polar amine and lactam), lipophilicity, and metabolic stability.[1]
This guide serves as a technical deep-dive into the core chemical properties that underpin the utility of this compound as a premier building block in drug discovery.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While extensive experimental data for properties like melting point and solubility are not widely published, the available information and computational predictions provide a solid foundation for its use.
| Property | Value | Source(s) |
| CAS Number | 117879-49-9 | [3] |
| Molecular Formula | C₄H₉ClN₂O | [3] |
| Molecular Weight | 136.58 g/mol | [3] |
| Appearance | Off-white to light brown solid | [4] |
| Purity (Typical) | ≥97% | [3] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |
| logP (Computed) | -0.7446 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Stereochemistry: The absolute configuration at the C3 position is designated as either (R) or (S). The stereochemistry is typically established during synthesis by starting from a chiral precursor, such as L-aspartic acid (for the (S)-enantiomer) or trans-4-hydroxy-L-proline.[1][5] Maintaining stereochemical integrity throughout the synthesis is paramount to ensuring the desired biological outcome.
Spectroscopic and Analytical Characterization: An Interpretive Guide
While a definitive, publicly available set of spectra is scarce, the structure of this compound allows for a robust prediction of its spectroscopic features. This section serves as an interpretive guide for researchers to verify the identity and purity of the compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation.
-
¹H NMR: In a suitable solvent like D₂O or DMSO-d₆, the proton spectrum is expected to show:
-
-NH₃⁺ Protons: A broad signal, typically downfield, which may exchange with D₂O.
-
Lactam N-H Proton: A broad singlet, often around 8-9 ppm in DMSO-d₆.
-
C3-H (Methine): A multiplet, coupled to the adjacent C4 methylene protons. Its chemical shift will be influenced by the adjacent electron-withdrawing amine and carbonyl groups.
-
C4-CH₂ (Methylene): A complex multiplet pattern due to coupling with both C3-H and C5-CH₂ protons. The two protons are diastereotopic and may appear as separate signals.
-
C5-CH₂ (Methylene): A multiplet, coupled to the C4-CH₂ protons and potentially the lactam N-H.
-
-
¹³C NMR: The carbon spectrum provides key information about the carbon framework:
-
C2=O (Lactam Carbonyl): The most downfield signal, typically in the range of 170-180 ppm.[6]
-
C3 (Methine): Carbon bearing the amino group, expected around 45-55 ppm.
-
C5 (Methylene): Methylene carbon adjacent to the lactam nitrogen, expected around 40-50 ppm.
-
C4 (Methylene): The remaining methylene carbon, typically the most upfield signal of the ring carbons, around 25-35 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups. For a solid sample (e.g., KBr pellet or ATR), the spectrum should exhibit characteristic absorption bands.[7][8]
-
~3400 cm⁻¹: Lactam N-H stretch.
-
~2500-3000 cm⁻¹: A very broad and strong absorption characteristic of the ammonium salt (-NH₃⁺) stretching vibrations.[9]
-
~1680-1720 cm⁻¹: A strong, sharp C=O stretch, characteristic of a five-membered ring lactam (γ-lactam).
-
~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations for the ammonium group.
Mass Spectrometry (MS)
Mass spectrometry provides information on molecular weight and fragmentation patterns, which can confirm the structure.
-
Ionization: Using electrospray ionization in positive mode (ESI+), the expected primary ion would not be the hydrochloride salt itself, but the protonated free base ([M+H]⁺) at an m/z corresponding to the molecular weight of 3-aminopyrrolidin-2-one (100.12 g/mol ) plus a proton, resulting in a peak at m/z ≈ 101.1 .
-
Fragmentation: Tandem MS (MS/MS) of the m/z 101.1 ion would likely proceed through characteristic pathways for protonated amines and lactams.[10][11]
Caption: Predicted ESI-MS/MS fragmentation of 3-Aminopyrrolidin-2-one.
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound is a critical process. A common and effective strategy for producing the (S)-enantiomer begins with the readily available chiral precursor, L-aspartic acid.[12][13] The causality behind this choice is that the stereocenter of L-aspartic acid is retained and transformed into the desired C3 stereocenter of the final product.
Representative Synthetic Protocol: (S)-3-Aminopyrrolidin-2-one from L-Aspartic Acid
The following protocol is a representative sequence based on established chemical transformations.[12][13] Each step is designed to achieve a specific transformation while protecting other reactive groups and maintaining stereochemical purity.
Caption: Synthetic workflow for (S)-3-Aminopyrrolidin-2-one hydrochloride.
Step-by-Step Methodology:
-
N-Protection: L-Aspartic acid is dissolved in a suitable solvent system (e.g., aqueous dioxane). A protecting group precursor, such as Di-tert-butyl dicarbonate ((Boc)₂O), is added in the presence of a base (e.g., NaOH) to yield N-Boc-L-aspartic acid. The Boc group is chosen for its stability and ease of removal under acidic conditions.
-
Anhydride Formation: The N-Boc-L-aspartic acid is treated with acetic anhydride at reduced temperature to form N-Boc-aspartic anhydride. This activates the carboxylic acid groups for the subsequent reduction.
-
Selective Reduction: The anhydride is dissolved in a solvent like THF or DME and treated with a reducing agent such as sodium borohydride (NaBH₄). The choice of reducing agent and reaction conditions is critical to selectively reduce one carbonyl group to an alcohol, which is then further reduced to a methylene, leading to an N-Boc-4-amino-3-hydroxybutanoic acid intermediate that cyclizes.
-
Lactam Formation: The reaction mixture from the reduction step is often heated or treated with acid to facilitate intramolecular cyclization (dehydration) to form the stable five-membered lactam ring, yielding N-Boc-(S)-3-aminopyrrolidin-2-one.
-
Deprotection and Salt Formation: The N-Boc protected lactam is dissolved in a solvent such as dioxane or ethyl acetate. A solution of hydrochloric acid in the same solvent is added. This cleaves the Boc group and protonates the newly freed primary amine, causing the desired (S)-3-Aminopyrrolidin-2-one hydrochloride to precipitate as a solid, which can then be isolated by filtration.
Chemical Reactivity and Stability
The synthetic utility of this compound stems from the predictable reactivity of its two functional groups. It is important to recognize that in its salt form, the primary amine is protonated (-NH₃⁺) and is therefore not nucleophilic. To engage the amine in reactions, it must first be deprotonated by treatment with a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃).
Caption: Reactivity map for the 3-Aminopyrrolidin-2-one scaffold.
Reactions at the Amino Group
-
N-Acylation: The free amine is an excellent nucleophile and reacts readily with acylating agents (acid chlorides, anhydrides) in the presence of a non-nucleophilic base to form amides.
-
N-Alkylation: The amine can be alkylated using alkyl halides. For more controlled mono-alkylation, reductive amination with an aldehyde or ketone is the preferred method.
-
N-Sulfonylation: Reaction with sulfonyl chlorides yields stable sulfonamides.
Reactions at the Lactam Ring
-
Hydrolysis: The lactam amide bond can be cleaved under strong acidic or basic conditions to yield the corresponding 4-aminobutanoic acid derivative.[14]
-
Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to a methylene group, converting the pyrrolidin-2-one ring into a pyrrolidine.
Stability and Storage
This compound is a crystalline solid and is generally stable under standard laboratory conditions. It should be stored in a tightly sealed container at room temperature to protect it from moisture.[3] The free base is more susceptible to oxidation and should be handled under an inert atmosphere.
Applications in Medicinal Chemistry
The 3-Aminopyrrolidin-2-one scaffold is a validated component in the design of numerous therapeutic agents. Its value lies in its ability to serve as a rigid, chiral core from which substituents can be projected into the binding pockets of biological targets.
-
Antibacterial Agents: This scaffold is a key intermediate in the synthesis of certain quinolone antibiotics. The amino group is often functionalized to become part of the C7 substituent, which is critical for antibacterial potency and spectrum.[1][12]
-
CNS-Active Compounds: The defined three-dimensional structure of the pyrrolidinone ring is ideal for designing ligands that interact with specific receptors and enzymes in the central nervous system.[1]
-
Enzyme Inhibitors: The free base form has been utilized in the preparation of conformationally restricted inhibitors of the angiotensin-converting enzyme (ACE).[4]
-
Modulators of Protein Aggregation: Derivatives have been prepared to inhibit the release and/or synthesis of β-amyloid peptide, a key target in Alzheimer's disease research.[4]
Safety, Handling, and Disposal
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
References
- 1. 3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]
- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. inanbio.co.cr [inanbio.co.cr]
- 9. researchgate.net [researchgate.net]
- 10. uab.edu [uab.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
- 14. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
Introduction: The Significance of a Versatile Chiral Building Block
An In-depth Technical Guide to 3-Aminopyrrolidin-2-one Hydrochloride: Structure, Stereochemistry, and Applications
This compound is a pivotal heterocyclic compound whose significance in modern medicinal chemistry cannot be overstated. As a chiral scaffold, its enantiomerically pure forms are highly sought-after building blocks in the synthesis of complex pharmaceutical agents.[1] The pyrrolidine ring, a five-membered saturated heterocycle, offers a distinct three-dimensional geometry that allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems.[1][2] This structural complexity can lead to enhanced binding affinity and selectivity for biological targets.[1] The presence of both a reactive lactam and a primary amino group provides versatile handles for chemical modification, enabling the construction of diverse molecular libraries to optimize pharmacological profiles.[1] This guide provides a detailed exploration of its core structural features, stereochemical nuances, and critical role in drug development.
Core Molecular Structure and Physicochemical Properties
The fundamental structure of 3-Aminopyrrolidin-2-one consists of a five-membered lactam (a cyclic amide) ring, with a primary amine substituent at the third carbon position. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and in subsequent reaction steps.
Key Identifiers and Properties
A summary of the essential physicochemical properties for the racemic and enantiomerically pure forms of this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₄H₉ClN₂O | [4] |
| Molecular Weight | 136.58 g/mol | [4][5] |
| CAS Number (Racemic) | 117879-49-9 | [4][6] |
| CAS Number ((S)-enantiomer) | 56440-28-9 | [5][7][8] |
| Appearance | Off-white to light brown solid | [7] |
| Canonical SMILES | C1CNC(=O)C1N.Cl | [4] |
Structural Visualization
The core structure is defined by the pyrrolidinone ring, which imparts a degree of rigidity, and the strategically positioned amino group, which serves as a key point for synthetic elaboration.
Caption: Core chemical structure of this compound.
The Critical Role of Stereochemistry
The carbon atom at the 3-position (C3) of the pyrrolidinone ring is a chiral center. This chirality is of paramount importance in pharmacology, as the three-dimensional arrangement of a molecule dictates its interaction with biological targets like enzymes and receptors.[1] Consequently, 3-Aminopyrrolidin-2-one exists as two non-superimposable mirror images, the (R) and (S) enantiomers.
The biological activity of drugs derived from this scaffold is often dependent on a specific enantiomer. Therefore, the synthesis of enantiomerically pure (R)- or (S)-3-Aminopyrrolidin-2-one hydrochloride is a primary objective for medicinal chemists to ensure target specificity and reduce potential off-target effects associated with the other enantiomer.[1]
Caption: The (S) and (R) enantiomers are non-superimposable mirror images.
Synthetic Strategies
The synthesis of 3-Aminopyrrolidin-2-one and its derivatives is a topic of significant interest. Chiral precursors are often employed to achieve the desired stereochemistry in the final product. One common and effective strategy involves starting from readily available chiral molecules like L-aspartic acid.[9] Other reported synthesis routes have utilized starting materials such as ethyl acrylate, 2-hydroxysuccinic acid, and 2-butene-1,4-diol, although these methods can have drawbacks like expensive reagents or harsh reaction conditions.[9]
Generalized Synthetic Workflow
The transformation of a chiral precursor into the target molecule involves a series of strategic chemical modifications, including functional group protection, cyclization, and deprotection steps.
Caption: High-level overview of a synthetic route from a chiral precursor.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of this compound requires a suite of analytical techniques. Each method provides unique information about the molecule's constitution and stereochemistry.
General Protocol for NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.
1. Sample Preparation:
- Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent.
- Causality: Deuterium oxide (D₂O) is an excellent choice due to the high polarity and hydrochloride nature of the analyte. The acidic proton of the amine hydrochloride and the amide N-H proton will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which simplifies the remaining signals.
2. Data Acquisition:
- Acquire a ¹H NMR spectrum.
- Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.
- Further 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon connectivities, respectively.
3. Expected Spectral Features (¹H NMR in D₂O):
- The spectrum will be simplified due to H-D exchange.
- CH-NH₃⁺ (C3): A multiplet (likely a triplet or dd) corresponding to the proton at the chiral center.
- CH₂ (C4): Two diastereotopic protons that will appear as complex multiplets.
- CH₂ (C5): A multiplet corresponding to the two protons adjacent to the amide nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Expected Peaks:
-
~1680 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the five-membered lactam ring.
-
~2500-3000 cm⁻¹: A broad and strong absorption region characteristic of the N⁺-H stretching vibrations of the ammonium salt (R-NH₃⁺).[10]
-
~3200-3400 cm⁻¹: N-H stretching vibrations from the amide group.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
-
Expected Results (Electrospray Ionization - ESI-MS):
-
In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. For C₄H₈N₂O, the expected mass would be approximately 101.07 m/z.
-
Fragmentation patterns would likely involve the loss of the amino group or cleavage of the pyrrolidinone ring.
-
Applications in Drug Discovery and Development
The utility of this compound as a building block spans numerous therapeutic areas.[1] Its incorporation can significantly influence a drug candidate's solubility, lipophilicity, and metabolic stability.[1]
-
Antibacterial Agents: The scaffold is a key intermediate in the synthesis of modern quinolone antibiotics.[1][9]
-
Central Nervous System (CNS) Drugs: The defined three-dimensional structure of the chiral pyrrolidinone core is crucial for designing molecules that interact specifically with CNS receptors and enzymes.[1]
-
Enzyme Inhibitors and Receptor Antagonists: Derivatives have been successfully developed as potent antagonists for targets like the human CC chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases.[1] It has also been used in preparing inhibitors of β-amyloid peptide release, relevant to Alzheimer's disease research.[7]
References
-
(S)-3-AMINOPYRROLIDIN-2-ONE HYDROCHLORIDE [P62612]. ChemUniverse. [Link]
-
3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. gsrs. [Link]
-
(R)-3-AMINO-1-(2,4-DICHLOROBENZYL) PYRROLIDIN-2-ONE HCL, 95% Purity, C11H13Cl3N2O, 250 mg. AKos Consulting & Solutions. [Link]
-
3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805. PubChem. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Human Metabolome Database. [Link]
-
(S)-3-氨基吡咯烷二盐酸盐|116183-83-6_(3S)-(+). 化学标准品网. [Link]
-
3-Aminopyrrolidine | C4H10N2 | CID 164401. PubChem. [Link]
-
(3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720. PubChem. [Link]
-
1-Hydroxy-3-amino-2-pyrrolidone | C4H8N2O2 | CID 1232. PubChem. [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]
-
3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (+/-)-. precisionFDA. [Link]
-
(R)-3-Aminopiperidin-2-one hydrochloride | C5H11ClN2O | CID 50997793. PubChem. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596. PubChem. [Link]
-
3-Aminopropanol, TMS derivative. NIST WebBook. [Link]
-
2-Pyrrolidinone. NIST WebBook. [Link]
-
4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67085274. PubChem. [Link]
-
2-imino-1-methylpyrrolidine, hydrochloride - Optional[1H NMR]. Chemical Shifts. [https://www.chemicalshifts.com/optional_nmr.cfm?cas=5640-30-2&type=1H NMR]([Link] NMR)
Sources
- 1. This compound | 117879-49-9 | Benchchem [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound | 117879-49-9 [chemicalbook.com]
- 7. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]
- 8. bridgeorganics.com [bridgeorganics.com]
- 9. Page loading... [guidechem.com]
- 10. mdpi.com [mdpi.com]
(R)-3-Aminopyrrolidin-2-one Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract: (R)-3-Aminopyrrolidin-2-one hydrochloride is a cornerstone chiral building block in contemporary medicinal chemistry. Its conformationally restricted, stereochemically defined framework, featuring a γ-lactam core and a primary amine at a stereocenter, presents a highly versatile scaffold for the asymmetric synthesis of complex, biologically active molecules. This in-depth guide provides a technical exploration of its chemical attributes, stereoselective applications, and practical implementation in drug discovery and development. We will examine key synthetic methodologies, present detailed experimental protocols, and discuss its integral role in the synthesis of significant pharmaceutical agents.
The Critical Role of Chiral Scaffolds in Modern Drug Design
The three-dimensional arrangement of atoms in a drug molecule is a fundamental determinant of its pharmacological profile, governing its specific interactions with chiral biological targets like enzymes and receptors. The strategic use of enantiomerically pure building blocks, often termed "chiral building blocks," is a foundational principle of modern asymmetric synthesis.[1][2] This approach facilitates the construction of intricate molecules with precise stereochemistry, which is crucial for achieving desired therapeutic effects while minimizing off-target side effects.[2][3] (R)-3-Aminopyrrolidin-2-one hydrochloride has gained prominence as a valuable synthon, leveraging its inherent chirality and the distinct reactivity of its functional groups.
The pyrrolidin-2-one (γ-lactam) structure is a prevalent motif in numerous natural products and pharmaceutical compounds, frequently imparting favorable pharmacokinetic characteristics like metabolic robustness and cell membrane permeability.[4][5] The stereocenter at the C3 position, which bears the amino group, offers a strategic vector for molecular diversification. This allows for the introduction of a wide array of substituents to fine-tune biological activity and enhance target selectivity. The hydrochloride salt form of the compound improves its stability and simplifies handling, establishing it as a dependable starting material for complex, multi-step synthetic campaigns.
Physicochemical Characteristics and Structural Analysis
A comprehensive grasp of the physicochemical properties of (R)-3-Aminopyrrolidin-2-one hydrochloride is paramount for its effective deployment in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | (3R)-3-aminopyrrolidin-2-one hydrochloride | PubChem |
| Molecular Formula | C4H9ClN2O | ChemicalBook[6] |
| Molecular Weight | 136.58 g/mol | PubChem[7] |
| Appearance | Off-white to light yellow crystalline powder | Commercial Suppliers |
| Melting Point | >300 °C (lit.) | Sigma-Aldrich[8] |
| Solubility | Soluble in water and methanol | General Knowledge |
| Chirality | (R)-enantiomer | N/A |
Structural Diagram:
Caption: 2D structure of (R)-3-Aminopyrrolidin-2-one hydrochloride.
The key structural elements contributing to its synthetic utility are:
-
The γ-Lactam Ring: This five-membered ring provides a conformationally constrained scaffold. The amide bond is chemically stable, and the carbonyl group is an effective hydrogen bond acceptor, a critical feature for molecular recognition by biological targets.
-
The C3-Amino Group: This primary amine is a versatile functional handle for numerous chemical transformations. It serves as a nucleophile or a base and is readily modified via acylation, alkylation, or sulfonylation to introduce diverse side chains.
-
The (R)-Stereocenter: The stereogenic center at the C3 position is pre-defined in the (R)-configuration. This is a prime example of "chiral pool" synthesis, where the inherent chirality of a starting material is transferred to the final product, obviating the need for challenging chiral separations or asymmetric induction steps later in the synthesis.[9]
-
The Hydrochloride Salt: Protonation of the amine to form the hydrochloride salt results in a stable, crystalline solid, which is significantly easier to handle, weigh, and store compared to the free base. The reactive free amine can be easily liberated in situ or through a simple basic workup.
Core Synthetic Applications and Methodologies
(R)-3-Aminopyrrolidin-2-one hydrochloride is a versatile precursor for a wide range of complex molecular architectures. Its bifunctional nature permits either sequential or orthogonal modification of the amine and lactam functionalities.
N-Acylation and N-Sulfonylation of the C3-Amino Group
A frequent and fundamental transformation is the acylation or sulfonylation of the primary amino group.[10] This reaction is typically efficient and high-yielding, offering a straightforward method to append a vast array of substituents.[11]
General Reaction Scheme:
Caption: General workflow for N-acylation or N-sulfonylation.
Expert Insights: The choice of base is crucial for neutralizing both the hydrochloride salt and the acidic byproduct of the reaction. Non-nucleophilic tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are highly recommended to prevent unwanted side reactions. The reaction is typically performed in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at ambient or sub-ambient temperatures to manage any potential exotherm.
Protocol 1: General Procedure for N-Acylation
-
Setup: Dissolve (R)-3-Aminopyrrolidin-2-one hydrochloride (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) under an inert atmosphere (N₂ or Ar). Add a suitable non-nucleophilic base, such as triethylamine (2.2 eq).
-
Reagent Addition: Cool the resulting slurry to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise over several minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer. Extract the aqueous layer with additional DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).
Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, enabling the introduction of diverse alkyl groups onto the primary amine.[12][13] This one-pot reaction involves the initial formation of an imine intermediate with an aldehyde or ketone, which is then reduced in situ.[14][15]
Mechanism Overview:
Caption: Workflow for reductive amination.
Trustworthiness of the Protocol: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation. It is a mild and selective hydride source that readily reduces imines in the presence of more reactive carbonyl groups and does not affect the lactam functionality.[16] The reaction is typically robust and can be performed in various aprotic solvents, most commonly dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Modification of the Lactam Nitrogen
While the C3-amine is the more common site of initial functionalization, the lactam nitrogen can also be alkylated or arylated. This transformation typically requires stronger basic conditions compared to modifications of the exocyclic amine due to the lower acidity of the lactam N-H proton.
Expert Insights: Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are generally required to achieve complete deprotonation of the lactam nitrogen. These reactions are highly sensitive to moisture and must be conducted under strictly anhydrous conditions. To ensure selectivity, this modification is almost always performed after the C3-amine has been functionalized or protected.
Case Study: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
The (R)-3-aminopyrrolidine scaffold is a key structural feature in several marketed drugs.[17] For example, this motif is central to the structure of certain "gliptins," a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[18] These drugs function by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[19][20] A representative synthetic strategy is outlined below.
Synthetic Pathway Overview:
Caption: A plausible synthetic route to a DPP-4 inhibitor.
This hypothetical pathway highlights the strategic application of protecting groups and the sequential functionalization of the molecule's two distinct nitrogen atoms:
-
Boc Protection: The more nucleophilic C3-amino group is first protected, commonly as a tert-butyloxycarbonyl (Boc) carbamate. This chemoselectively masks the amine, preventing it from participating in the subsequent alkylation step.
-
Lactam N-Alkylation: The lactam nitrogen is then deprotonated with a strong base (e.g., NaH) and alkylated with a suitable electrophile (R-X).
-
Boc Deprotection: The Boc protecting group is cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane, to regenerate the free primary amine.
-
Amide Coupling: Finally, the liberated amine is coupled with a carboxylic acid (in many DPP-4 inhibitors, this is a substituted heterocyclic acid) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to forge the final amide bond and yield the target inhibitor.
Conclusion and Future Perspectives
(R)-3-Aminopyrrolidin-2-one hydrochloride exemplifies the power and efficiency of using chiral building blocks to streamline the synthesis of complex, enantiomerically pure molecules.[1][21] Its rigid scaffold, combined with the versatile and orthogonal reactivity of its amino and lactam functionalities, has solidified its importance in the drug discovery and development pipeline. As synthetic methodologies continue to advance, we can expect to see even more innovative applications of this valuable synthon in the creation of next-generation therapeutics. The core principles of stereoselective synthesis, demonstrated by the effective use of building blocks like this one, will undoubtedly remain central to the future of medicinal chemistry and the pursuit of safer, more effective medicines.[22][23][24]
References
- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
- Shymanska, N. V., & Pierce, J. G. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.
- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules.
- Benchchem. (2025).
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- PubMed Central.
- ResearchGate. Asymmetric reductive amination for the synthesis of chiral amines.
- ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- JOCPR. (2024).
- Wikipedia.
- RSC Publishing.
- Organic Chemistry Portal.
- University of Nottingham - UK. Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold.
- NIH. (2015, January 13). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.
- ChemicalBook. (2025, July 16). 3-Aminopyrrolidin-2-one hydrochloride | 117879-49-9.
- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- ChemicalBook. (2025, July 16). 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9.
- PubMed. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors.
- Guidechem. What are the applications of 3-Aminopyrrolidine dihydrochloride? - FAQ.
- MDPI.
- NIH.
- European Patent Office. (1999, January 8).
- Bridge Organics. (3S)-3-amino-pyrrolidin-2-one hydrochloride.
- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- ResearchGate.
- Sigma-Aldrich. 3-Aminopyrrolidine 98 103831-11-4.
- NIH. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA)
- PubChem. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805.
- PubChem. 3-Aminopyrrolidine | C4H10N2 | CID 164401.
- Google Patents.
- SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- MDPI.
- ResearchGate. (2025, August 7). (PDF)
- PubMed.
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 117879-49-9 [chemicalbook.com]
- 7. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-氨基吡咯烷 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
- 17. Page loading... [wap.guidechem.com]
- 18. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 20. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Aminopyrrolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic properties of 3-Aminopyrrolidin-2-one hydrochloride (CAS Number: 117943-77-9), a valuable chiral building block in medicinal chemistry. Its applications span various therapeutic areas, including the development of antibacterial agents and compounds targeting the central nervous system.[1] A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in drug discovery and development. This document offers a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and in-depth interpretation of the spectral features.
Molecular Structure and Key Spectroscopic Features
This compound is a five-membered lactam ring bearing an amino group at the 3-position, which is protonated in the hydrochloride salt form. This structure gives rise to a unique spectroscopic fingerprint that can be unequivocally identified through a combination of analytical techniques.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the amine group.
Predicted ¹H NMR Data
| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration |
| NH (lactam) | 8.0 - 8.5 | br s | - | 1H |
| NH₃⁺ (ammonium) | 7.5 - 8.0 | br s | - | 3H |
| H3 | 4.0 - 4.5 | m | - | 1H |
| H5 | 3.3 - 3.8 | m | - | 2H |
| H4 | 2.2 - 2.7 | m | - | 2H |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum
The downfield signals for the lactam NH and the ammonium NH₃⁺ protons are due to the deshielding effects of the adjacent carbonyl and positively charged nitrogen atoms, respectively. These signals are often broad due to quadrupole broadening and exchange with residual water in the solvent. The methine proton at the C3 position (H3) is expected to appear as a multiplet due to coupling with the adjacent methylene protons at C4. The diastereotopic methylene protons at C5, being adjacent to the lactam nitrogen, will be deshielded compared to the C4 protons. The methylene protons at C4 will also appear as a complex multiplet due to coupling with both H3 and H5.
Experimental Protocol for ¹H NMR
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C2 (C=O) | 170 - 175 |
| C3 (CH) | 50 - 55 |
| C5 (CH₂) | 40 - 45 |
| C4 (CH₂) | 25 - 30 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon (C2) of the lactam is the most deshielded and appears furthest downfield. The C3 carbon, attached to the electron-withdrawing ammonium group, is also significantly deshielded. The C5 methylene carbon, being adjacent to the lactam nitrogen, appears at a higher chemical shift than the C4 methylene carbon.
Experimental Protocol for ¹³C NMR
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| N-H stretch (lactam) | 3200 - 3300 | Medium |
| N⁺-H stretch (ammonium) | 2800 - 3100 (broad) | Medium-Strong |
| C=O stretch (lactam) | 1680 - 1720 | Strong |
| N-H bend (amine) | 1580 - 1650 | Medium |
| C-N stretch | 1100 - 1200 | Medium |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong, sharp peak in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the five-membered lactam ring. The N-H stretching vibration of the lactam will appear as a medium intensity band around 3200-3300 cm⁻¹. The presence of the ammonium salt is confirmed by a broad and strong absorption in the 2800-3100 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations. Additionally, an N-H bending vibration for the amine group is expected around 1580-1650 cm⁻¹.
Experimental Protocol for IR Spectroscopy
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) |
| [M+H]⁺ (protonated free base) | 101.07 |
| [M-NH₃]⁺ | 84.04 |
| [M-CO]⁺ | 73.08 |
Note: The observed mass will be that of the free base (3-Aminopyrrolidin-2-one) when protonated in the ESI source. The molecular weight of the hydrochloride salt is 136.58 g/mol , and the free base is 100.12 g/mol .[2][3]
Interpretation of the Mass Spectrum
In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺, at an m/z of approximately 101.07. Fragmentation of this parent ion can provide further structural information. Common fragmentation pathways for pyrrolidinone-containing compounds include the loss of small neutral molecules.
Caption: Predicted major fragmentation pathways for 3-Aminopyrrolidin-2-one.
Experimental Protocol for Mass Spectrometry
Sources
The Versatile 3-Aminopyrrolidin-2-one Hydrochloride Scaffold: A Technical Guide to its Biological Mechanisms of Action in Drug Discovery
Introduction: The Strategic Importance of a Chiral Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is often a tale of molecular architecture. The ability to construct complex, three-dimensional molecules with precise stereochemistry is paramount to achieving desired biological activity and safety profiles. Within this context, chiral building blocks serve as the foundational keystones for innovation. 3-Aminopyrrolidin-2-one hydrochloride has emerged as a particularly valuable scaffold, not for a direct therapeutic effect of its own, but as a versatile and stereochemically defined starting point for the synthesis of a diverse array of potent and selective bioactive compounds.
The pyrrolidin-2-one core, a five-membered lactam, offers a unique combination of structural rigidity and conformational flexibility.[1] Its non-planar, sp³-hybridized nature allows for a greater exploration of chemical space compared to flat aromatic systems, which can lead to improved binding affinity and selectivity for biological targets.[2] The presence of a chiral center at the 3-position, along with a modifiable amino group and a lactam ring, provides medicinal chemists with multiple handles for synthetic elaboration, enabling the generation of extensive compound libraries for screening and optimization.[2]
This technical guide will provide an in-depth exploration of the biological mechanisms of action not of this compound itself, but of the key classes of therapeutic agents derived from this crucial scaffold. We will delve into the causality behind their biological effects, from molecular interactions to cellular consequences, and provide field-proven experimental methodologies for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity in their own discovery programs.
Part 1: A Scaffold for Modulating Inflammatory Responses: CCR2 Antagonists
The chemokine receptor CCR2 (CC chemokine receptor 2) plays a pivotal role in mediating the inflammatory response. Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a potent chemoattractant for monocytes, memory T-cells, and natural killer cells.[3][4] The CCL2/CCR2 signaling axis is a key driver of leukocyte recruitment to sites of inflammation and has been implicated in the pathophysiology of a wide range of diseases, including rheumatoid arthritis, atherosclerosis, and type 2 diabetes.[3] Consequently, antagonizing the CCR2 receptor is a highly pursued therapeutic strategy for these conditions. The 3-aminopyrrolidine scaffold has proven to be an excellent foundation for the development of potent and selective CCR2 antagonists.[5]
Mechanism of Action: Allosteric Inhibition of a GPCR
Derivatives based on the (R)-3-aminopyrrolidine scaffold have been identified as potent CCR2b antagonists.[3][6] These compounds do not compete directly with the natural ligand CCL2 for binding to the orthosteric site on the extracellular surface of the receptor. Instead, they are believed to bind to an allosteric site located within the transmembrane domain of the receptor, potentially on the intracellular side.[7][8]
This allosteric binding event induces a conformational change in the receptor that locks it in an inactive state, preventing it from coupling to intracellular G-proteins upon CCL2 binding. This effectively blocks the downstream signaling cascade, which includes:
-
Inhibition of Calcium Mobilization: Activation of CCR2 by CCL2 leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger. 3-Aminopyrrolidine-based antagonists effectively block this CCL2-induced calcium flux.[6]
-
Suppression of Chemotaxis: The primary function of the CCL2/CCR2 axis is to direct the migration of immune cells. By inhibiting receptor signaling, these antagonists prevent the directed migration (chemotaxis) of monocytes and other CCR2-expressing cells towards a CCL2 gradient.[4][6]
The diagram below illustrates the signaling pathway of CCR2 and the inhibitory action of 3-aminopyrrolidine-derived antagonists.
Caption: CCR2 signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on the (R)-3-aminopyrrolidine series to optimize their potency as CCR2 antagonists.[6][9] Key findings indicate that:
-
The (R)-stereochemistry of the 3-aminopyrrolidine core is often crucial for high-affinity binding.
-
Modifications to the substituents on the amino group and the pyrrolidine nitrogen significantly impact binding affinity and functional activity. For instance, incorporating heteroatomic carbocycle moieties like piperidine and piperazine has led to highly potent antagonists.[5]
-
3D-QSAR studies have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining antagonist potency, providing a roadmap for rational drug design.[3]
| Compound ID | Modification | CCR2b Binding IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) | Ca²⁺ Flux IC₅₀ (nM) |
| Lead Cmpd 1 | (R)-3-aminopyrrolidine core with initial substituents | ~50 | ~50 | ~50 |
| Cmpd 71 | Optimized piperazine and other modifications | 3.2 | 0.83 | 7.5 |
| Table compiled from data presented in Moree et al., 2008.[6] |
Experimental Protocols for Evaluating CCR2 Antagonists
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the CCR2 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Cell membranes expressing human CCR2.
-
Test compounds (3-aminopyrrolidine derivatives).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% CHAPS, pH 7.4).[10]
-
96-well filter plates and vacuum manifold or Scintillation Proximity Assay (SPA) beads.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the CCR2-expressing cell membranes (e.g., 30 µg of protein), a fixed concentration of radioligand (e.g., 3 nM [³H]-CCR2-RA), and varying concentrations of the test compound.[10]
-
Incubate the mixture at room temperature (e.g., 25 °C) for 60-120 minutes to reach equilibrium.[7][11]
-
Separate bound from free radioligand by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer.[11]
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Materials:
-
Procedure:
-
Place assay medium containing CCL2 in the lower chamber of the Transwell plate.
-
Pre-incubate the CCR2-expressing cells with various concentrations of the test compound or vehicle control for 30 minutes.[4]
-
Add the pre-incubated cells to the upper chamber of the Transwell plate.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for a period sufficient for migration to occur (e.g., 60 minutes to 4 hours).[4][13]
-
After incubation, remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC₅₀ value.
-
Part 2: Dual-Action Anticancer Agents: Abl/PI3K Inhibitors
The development of resistance to targeted cancer therapies is a major clinical challenge. In Chronic Myeloid Leukemia (CML), the constitutively active Bcr-Abl tyrosine kinase is the primary oncogenic driver.[14] While Abl kinase inhibitors like imatinib are effective, resistance often emerges due to mutations in the Abl kinase domain or the activation of compensatory signaling pathways.[15] The Phosphoinositide 3-kinase (PI3K) pathway is one such critical survival pathway that can be upregulated, providing an escape route for cancer cells.[15][16] This has led to the rationale of developing dual inhibitors that can simultaneously target both Abl and PI3K, a strategy for which the (S)-3-aminopyrrolidine scaffold has shown considerable promise.[1]
Mechanism of Action: Concurrent Blockade of Key Survival Pathways
Derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl kinase and PI3K.[1] These compounds are designed to bind to the ATP-binding pockets of both kinases, thereby preventing the phosphorylation of their respective downstream substrates.
-
Abl Kinase Inhibition: By blocking the kinase activity of Bcr-Abl, these compounds inhibit the downstream signaling pathways that drive CML cell proliferation and survival, such as the JAK/STAT and MAPK pathways.[14][17]
-
PI3K Inhibition: Concurrently, the inhibition of PI3K blocks the activation of Akt, a central node in a major cell survival pathway. This prevents the anti-apoptotic signals and pro-proliferative effects mediated by PI3K/Akt/mTOR signaling.[18][19]
The synergistic effect of inhibiting both pathways is thought to be more effective at inducing cancer cell death and may overcome resistance mechanisms that rely on the activation of the PI3K pathway.[1][20] Molecular docking studies suggest these dual inhibitors can fit within the active sites of both Abl and PI3K, though their binding affinity for each may vary.[1]
The diagram below outlines the dual inhibition of the Abl and PI3K pathways.
Caption: Dual inhibition of Bcr-Abl and PI3K pathways.
Experimental Protocols for Evaluating Abl/PI3K Inhibitors
Protocol 3: Biochemical Kinase Assay
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Abl and PI3K kinases.
-
Materials:
-
Purified, recombinant Abl and PI3K enzymes.
-
Specific peptide or protein substrates for each kinase (e.g., ABLtide for Abl).
-
ATP (often radiolabeled with ³²P or ³³P, or used in luminescence-based assays like ADP-Glo™).[21][22]
-
Test compounds.
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[21]
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or specific antibodies/luminescence reagents).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, set up the kinase reaction by combining the kinase, its substrate, and the test compound in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C or room temperature) for a specific time (e.g., 60 minutes).[22]
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For ADP-Glo™, this involves a two-step process to measure ADP production via luminescence.[21]
-
Determine the IC₅₀ value of the compound for each kinase.
-
Protocol 4: Cellular Proliferation and Apoptosis Assays
These cell-based assays determine the effect of the dual inhibitors on the viability and survival of cancer cells, such as the Bcr-Abl-positive K562 cell line.
-
Materials:
-
Procedure (Proliferation - MTT Assay):
-
Seed K562 cells into a 96-well plate at a specific density (e.g., 5,000 cells/well).[20]
-
Add serial dilutions of the test compounds and incubate for a set period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[20]
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
-
-
Procedure (Apoptosis - Annexin V/PI Staining):
-
Treat K562 cells with the test compounds at relevant concentrations for a specified time (e.g., 24 hours).[20]
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-20 minutes.[20]
-
Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.
-
Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.
-
Conclusion: A Scaffold with Enduring Potential
This compound stands as a testament to the power of scaffold-based drug discovery. While not a therapeutic agent in its own right, its unique structural and chemical properties have enabled the development of highly potent and specific modulators of critical biological pathways. The successful application of this scaffold in creating sophisticated CCR2 antagonists for inflammatory diseases and innovative dual Abl/PI3K inhibitors for cancer demonstrates its immense versatility. The insights gained from SAR studies and the application of robust in vitro and cell-based assays continue to refine the design of next-generation therapeutics built upon this privileged chemical framework. As our understanding of disease biology deepens, the 3-aminopyrrolidin-2-one scaffold will undoubtedly continue to serve as a valuable starting point for the discovery of novel medicines targeting a wide spectrum of human diseases.
References
-
Jagtap J, et al. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models. Indian J Pharm Sci. 2011;73(4):387-396. [Link]
-
Wang Y, et al. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Eur J Med Chem. 2011;46(9):4379-4385. [Link]
-
Scholten DJ, et al. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. J Med Chem. 2020;63(22):13733-13743. [Link]
-
Moree WJ, et al. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorg Med Chem Lett. 2008;18(6):1845-1849. [Link]
-
Ghasemi F, et al. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML. Curr Cancer Drug Targets. 2020;20(9):716-726. [Link]
-
Zheng Y, et al. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. Nature. 2016;540(7633):458-461. [Link]
-
Lim JW, et al. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorg Med Chem Lett. 2010;20(7):2099-2102. [Link]
-
Lim JW, et al. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorg Med Chem Lett. 2010;20(7):2099-2102. [Link]
-
Li, Y., et al. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET. Theranostics. 2024;14(4):1534-1547. [Link]
-
de Kruijf P, et al. The ins and outs of ligand binding to CCR2. Leiden University Scholarly Publications. 2014. [Link]
-
de Kruijf P, et al. The ins and outs of ligand binding to CCR2. PhD Thesis, Leiden University. 2014. [Link]
-
Wang Y, et al. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling. Oncol Lett. 2021;22(1):534. [Link]
-
Vilums M, et al. When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. J Med Chem. 2014;57(15):6486-6498. [Link]
-
Wang Y, et al. ND‑09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR‑ABL signaling. Oncology Letters. 2021; 22: 534. [Link]
-
Weber C, et al. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis. PLoS One. 2012;7(5):e37208. [Link]
-
Kosoff D, et al. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Anal Biochem. 2011;409(2):241-248. [Link]
-
Charles River Laboratories. Immuno-Oncology T Cell-Mediated Chemotaxis Assay. [Link]
-
Sartorius. Detailed Incucyte® Chemotaxis Cell Invasion Assay Protocol. [Link]
-
Dobrovolskaia M, et al. Chemotaxis Assay. NCI Nanotechnology Characterization Laboratory Method ITA-8.1. [Link]
-
Harris D, et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. 2016;11(9):e0161700. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Wang X, et al. In Vitro Antileukemia Activity of ZSTK474 on K562 and Multidrug Resistant K562/A02 Cells. Int J Med Sci. 2014;11(2):136-143. [Link]
-
Lim JW, et al. Synthesis and Biological Evaluation of 1Cyclohexyl Substituted 3-Aminopyrrolidine Derivatives as CC Chemokine Receptor 2 (CCR2) Antagonists. Bull. Korean Chem. Soc. 2010;31(4):947-950. [Link]
-
Feng Y, et al. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. 2023. [Link]
-
Harris D, et al. Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. SLAS Discov. 2016;21(8):1050-1058. [Link]
-
Li H, et al. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Med Chem Lett. 2018;9(3):256-261. [Link]
-
El-Fakharany E, et al. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. J Biomol Struct Dyn. 2023;41(23):13798-13814. [Link]
-
Kharas MG, et al. Ablation of PI3K blocks BCR-ABL leukemogenesis in mice, and a dual PI3K/mTOR inhibitor prevents expansion of human BCR-ABL+ leukemia cells. J Clin Invest. 2008;118(9):3038-3050. [Link]
-
Marfia G, et al. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. Int J Mol Sci. 2023;24(17):13110. [Link]
-
Xu Z, et al. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Front Pharmacol. 2022;13:875372. [Link]
-
Morales C, et al. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Int J Mol Sci. 2023;24(12):10332. [Link]
-
El-Fakharany E, et al. 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. Life (Basel). 2023;13(1):127. [Link]
-
Morales C, et al. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Int J Mol Sci. 2023;24(12):10332. [Link]
Sources
- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. criver.com [criver.com]
- 13. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ablation of PI3K blocks BCR-ABL leukemogenesis in mice, and a dual PI3K/mTOR inhibitor prevents expansion of human BCR-ABL+ leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Antileukemia Activity of ZSTK474 on K562 and Multidrug Resistant K562/A02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
Commercial availability and suppliers of 3-Aminopyrrolidin-2-one hydrochloride
An In-depth Technical Guide to 3-Aminopyrrolidin-2-one hydrochloride: From Procurement to Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound (CAS No: 117879-49-9). We will delve into its commercial sourcing, critical properties, quality control, and its pivotal role as a chiral building block in modern medicinal chemistry. The focus is not merely on procedural steps but on the underlying scientific rationale to empower informed decision-making in the laboratory.
The Strategic Importance of this compound in Drug Discovery
This compound is a functionalized derivative of the pyrrolidine ring system, a prevalent scaffold in numerous pharmaceutical compounds.[1] Its significance stems from several key features:
-
Chirality: The molecule possesses a chiral center at the 3-position. Its enantiomerically pure forms, (R)- and (S)-3-aminopyrrolidin-2-one hydrochloride, are highly valued as starting materials for asymmetric synthesis, where stereochemistry is critical for biological activity and target specificity.[1]
-
Structural Rigidity and 3D Geometry: Unlike flat aromatic systems, the non-planar, sp³-hybridized pyrrolidinone core provides a three-dimensional architecture.[1] This allows medicinal chemists to design molecules that can make more specific and higher-affinity interactions with the complex surfaces of biological targets like enzymes and receptors.[1]
-
Dual Functionality: The presence of a reactive primary amine and a lactam ring offers two distinct points for chemical modification. This versatility is instrumental in building diverse molecular libraries for lead optimization, enabling systematic adjustments to a compound's pharmacological profile, including solubility, lipophilicity, and metabolic stability.[1]
These attributes have led to its incorporation into a wide array of therapeutic candidates, from antibacterial agents to compounds targeting the central nervous system.[1]
Commercial Availability and Supplier Landscape
Acquiring high-quality starting materials is the foundation of reproducible research. This compound is commercially available from a variety of chemical suppliers. However, purity, available enantiomeric forms, and documentation can vary.
Table 1: Selected Commercial Suppliers of this compound and its Enantiomers
| Supplier | Product Name/Variant | CAS Number | Molecular Formula | Purity |
| Benchchem | This compound | 117879-49-9 | C₄H₉ClN₂O | Not Specified |
| ChemScene | This compound | 117879-49-9 | C₄H₉ClN₂O | ≥97% |
| Sigma-Aldrich | (R)-3-Aminopyrrolidin-2-one hydrochloride | 223407-19-0 | C₄H₈N₂O · HCl | 95% |
| Bridge Organics | (3S)-3-amino-pyrrolidin-2-one hydrochloride | Not Specified | Not Specified | Not Specified |
| ChemUniverse | (S)-3-AMINOPYRROLIDIN-2-ONE HYDROCHLORIDE | 56440-28-9 | C₄H₈N₂O·ClH | 95% |
| ChemicalBook | Lists multiple suppliers | 117879-49-9 | C₄H₉ClN₂O | Varies |
Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always request lot-specific Certificates of Analysis (CoA) before purchase.
Core Technical Data and Physicochemical Properties
A thorough understanding of the compound's properties is essential for its proper handling, storage, and use in reactions.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 117879-49-9 | [1][2] |
| Molecular Formula | C₄H₉ClN₂O | [2] |
| Molecular Weight | 136.58 g/mol | [1][2] |
| Appearance | Off-white to light brown solid | [3] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon), protect from light | [3] |
| SMILES | O=C1NCCC1N.[H]Cl | [2] |
| InChI Key | QRKDBIIHVIKHJQ-UHFFFAOYSA-N | [1] |
Procurement and Quality Control Workflow
A self-validating protocol for procurement and incoming quality control (QC) is critical to ensure the integrity of your experimental results. The causality is simple: starting with impure or incorrect material invalidates all subsequent work.
Caption: Workflow for procurement and incoming quality control of chemical reagents.
Representative Protocol: HPLC Purity Analysis
This protocol describes a general method for verifying the purity of a newly received batch.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for polar compounds is a gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of diluent (e.g., 50:50 water:acetonitrile) to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample of the newly received lot at the same concentration.
-
HPLC-UV Analysis:
-
Equilibrate a C18 reverse-phase column with the initial mobile phase conditions.
-
Inject 5-10 µL of the prepared sample.
-
Run a gradient elution method (e.g., 5% to 95% acetonitrile over 15 minutes).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., ~210 nm, where the lactam chromophore absorbs).
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This result should be consistent with the purity stated on the supplier's CoA.
Applications in Medicinal Chemistry: A Versatile Scaffold
The true value of this compound lies in its application as a versatile building block.[1] Its dual functionality allows for the creation of diverse chemical libraries through various synthetic routes.
Caption: Role as a scaffold for generating diverse chemical libraries.
Key Therapeutic Areas:
-
Antibacterial Agents: The scaffold is a key component in the synthesis of certain quinolone antibiotics.[1][4]
-
Enzyme Inhibitors: It is used in preparing conformationally restricted inhibitors of enzymes like the angiotensin-converting enzyme (ACE).[3]
-
CNS Disorders: Derivatives have been explored as melanin-concentrating hormone receptor (MCH-1R) antagonists, relevant to metabolic and psychiatric disorders.[3]
-
Neurodegenerative Diseases: The scaffold is employed in the synthesis of compounds designed to inhibit β-amyloid peptide release, a key target in Alzheimer's disease research.[3]
The synthesis of these complex molecules often begins with protecting one functional group while reacting the other, followed by deprotection and further modification, a standard strategy in multi-step organic synthesis. Patents detail methods for producing chiral derivatives, often starting from precursors like L-aspartic acid or trans-4-hydroxy-L-proline.[4][5]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. The compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Hazard Identification: According to GHS classifications, the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[7]
-
Handling:
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, following the recommended 2-8°C.[7] For long-term stability, especially of the enantiomerically pure forms, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation from moisture and air.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in the design and synthesis of novel therapeutics. Its unique combination of chirality, 3D structure, and dual reactivity makes it an invaluable scaffold. For the research scientist, a disciplined approach—beginning with careful supplier selection and rigorous incoming quality control, followed by safe handling and informed application—is essential to fully leverage the potential of this versatile building block and ensure the generation of reliable, reproducible scientific data.
References
-
(S)-3-AMINOPYRROLIDIN-2-ONE HYDROCHLORIDE [P62612] . ChemUniverse. Available at: [Link]
-
3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 . PubChem. Available at: [Link]
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.
- Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1. Google Patents.
Sources
- 1. This compound | 117879-49-9 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 6. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
An In-Depth Technical Guide to 3-Aminopyrrolidin-2-one Hydrochloride Derivatives and Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidinone Scaffold in Modern Medicinal Chemistry
The pyrrolidinone ring, a five-membered nitrogen-containing lactam, represents a cornerstone of many biologically active molecules.[1][2] Its structural rigidity, combined with its capacity for stereospecific functionalization, makes it a privileged scaffold in drug discovery. The inherent chirality and the presence of hydrogen bond donors and acceptors allow for precise interactions with biological targets. This guide focuses on the 3-aminopyrrolidin-2-one core, a specific embodiment of this scaffold that has garnered significant attention for its therapeutic potential across various disease areas, including oncology, infectious diseases, and metabolic disorders.[3][4] We will explore the synthesis, structure-activity relationships (SAR), and pharmacological applications of its derivatives and analogs, providing a comprehensive resource for professionals in the field.
Core Synthetic Strategies: Accessing Chemical Diversity
The generation of diverse libraries of 3-aminopyrrolidin-2-one analogs is predicated on robust and flexible synthetic methodologies. The choice of a synthetic route is often dictated by the desired stereochemistry, the nature of the desired substituents, and the scalability of the process.
Synthesis from Chiral Precursors
A common and effective strategy involves the use of readily available chiral starting materials, such as 4-hydroxy-proline, to ensure enantiomeric purity in the final products.[5] This approach provides excellent stereocontrol at the C4 position, which can be subsequently converted to the desired C3-amino functionality.
An alternative route begins with 1,2,4-trihydroxybutane derivatives, which can be converted into optically active 3-aminopyrrolidine derivatives in high yields.[5][6] This method is advantageous as it avoids costly intermediates and time-consuming steps associated with other synthetic pathways.[5]
Asymmetric Synthesis
Another key asymmetric transformation is the proline-catalyzed α-amination of aldehydes, followed by reductive amination and cyclization. This sequence provides access to 2-aminomethyl and 3-amino pyrrolidines with good yields and high enantioselectivity.[8]
Multi-component Reactions
Multi-component reactions (MCRs) offer a streamlined approach to building molecular complexity in a single step. A one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been developed for the synthesis of highly substituted pyrrolidine-2,3-diones, which can serve as versatile intermediates for further derivatization.[9] This method is particularly useful for generating libraries of compounds for high-throughput screening.
A general workflow for the synthesis of pyrrolidinone derivatives often involves the lactamization of γ-butyrolactone (GBL) with various amines to introduce diversity at the N1 position.[10]
Below is a generalized workflow for the synthesis of N-substituted pyrrolidin-2-one derivatives.
Caption: General synthetic workflow for N-substituted pyrrolidin-2-ones.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The versatility of the 3-aminopyrrolidin-2-one scaffold has led to the development of compounds with a wide range of biological activities. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Pyrrolidinone derivatives have shown significant promise as anticancer agents.[3] For instance, spirooxindole pyrrolidine analogs demonstrate that substitutions on the oxindole ring are critical for cytotoxic potency.
Table 1: SAR of Spirooxindole Pyrrolidinone Analogs against A549 Lung Cancer Cells
| Compound ID | R Group (at position 5 of oxindole) | IC50 (µM) |
| 4a | H | >100 |
| 4b | 5-Cl | 85.3 |
| 4e | 5-Br | 45.6 |
| 4g | 5-NO2 | 25.1 |
| 5c | 7-CH3 | 6.24 |
| 5e | 5,7-diBr | 3.48 |
| 5f | 5-F | 1.2 |
| (Data sourced from BenchChem)[3] |
Key SAR Insights:
-
Electron-withdrawing groups at the 5-position of the oxindole ring generally enhance cytotoxic activity.[3]
-
Substitution at the 7-position can significantly increase potency.[3]
Derivatives of the related 3-aminopyridin-2-one scaffold have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis.[11][12] Inhibition of these kinases disrupts the spindle assembly checkpoint, leading to mitotic errors and cancer cell death.[12]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Strategic Synthesis of DPP-4 Inhibitors Utilizing Chiral Pyrrolidine Scaffolds
Abstract
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in the management of type 2 diabetes mellitus, with leading drugs like sitagliptin and vildagliptin demonstrating the critical role of chiral amine moieties in achieving high potency and selectivity.[1][2] The pyrrolidine ring, in particular, serves as a privileged scaffold, providing a rigid conformational lock to orient key binding groups into the S1 and S2 pockets of the DPP-4 enzyme.[3] This technical guide provides an in-depth exploration of synthetic strategies for constructing these vital chiral intermediates. While the direct incorporation of 3-aminopyrrolidin-2-one hydrochloride into major approved DPP-4 inhibitors is not a principal route described in seminal literature, its structural relationship to key building blocks makes it a precursor of strategic interest. This document details established protocols for the synthesis of the crucial (R)-3-aminopyrrolidine intermediate and presents a validated, logical workflow for the conversion of the chiral lactam, 3-aminopyrrolidin-2-one, into this versatile building block, thereby enabling its application in novel DPP-4 inhibitor discovery programs.
Introduction: The Architectural Significance of Chiral Amines in DPP-4 Inhibition
The therapeutic efficacy of DPP-4 inhibitors hinges on their ability to mimic the dipeptide substrate of the DPP-4 enzyme. This is typically achieved with a molecule comprising three key components:
-
A Chiral Amine: This moiety, often a primary or secondary amine on a cyclic scaffold, anchors the inhibitor in the S2 pocket of the enzyme's active site.
-
A "Warhead" Group: An electrophilic group, such as a nitrile or trifluoromethyl, that forms a reversible covalent or non-covalent interaction with a key serine residue (Ser630) in the S1 pocket.[4]
-
A Lipophilic Side Chain: A larger, often aromatic or polycyclic group, that engages in hydrophobic interactions, enhancing binding affinity and modulating pharmacokinetic properties.
The precise stereochemistry of the chiral amine is paramount; for instance, the (R)-enantiomer of sitagliptin's β-amino acid core is essential for its inhibitory activity.[5] Consequently, robust and scalable methods for producing enantiomerically pure building blocks are critical for both laboratory-scale discovery and industrial-scale manufacturing.
Figure 1: General pharmacophore model for DPP-4 inhibitors.
Synthesis of the (R)-3-Aminopyrrolidine Scaffold: Core Protocols
The enantiomerically pure 3-aminopyrrolidine scaffold is a versatile intermediate for a wide range of DPP-4 inhibitors. Two primary strategies for its preparation are chiral resolution and asymmetric synthesis.
Protocol 2.1: Enantiomeric Resolution of Racemic 3-Aminopyrrolidine
This classical approach relies on the separation of diastereomeric salts formed by reacting the racemic amine with a chiral resolving agent.[6] The differential solubility of these salts allows for their separation by fractional crystallization.
Table 1: Reagents and Materials for Chiral Resolution
| Reagent/Material | Grade | Supplier | Purpose |
| Racemic N-Boc-3-aminopyrrolidine | ≥98% | Commercial | Starting material |
| L-(+)-Tartaric acid | ≥99.5% | Commercial | Chiral resolving agent |
| Methanol | Anhydrous | Commercial | Crystallization solvent |
| 2 M Sodium Hydroxide (NaOH) | ACS Grade | In-house prep. | Basification to liberate free amine |
| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent |
| Trifluoroacetic acid (TFA) | Reagent Grade | Commercial | Boc deprotection |
Step-by-Step Procedure:
-
Salt Formation: Dissolve racemic N-Boc-3-aminopyrrolidine (1.0 eq) in methanol (5-10 volumes) with gentle warming. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimum amount of warm methanol.
-
Crystallization: Add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystallization of the diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The less soluble (R)-amine-(L)-tartrate salt typically crystallizes first.
-
Liberation of Free Amine: Suspend the collected crystals in a biphasic mixture of water and dichloromethane. Adjust the pH of the aqueous layer to >11 with 2 M NaOH.
-
Extraction & Deprotection: Separate the layers and extract the aqueous phase twice more with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-aminopyrrolidine. This protected intermediate can then be deprotected by treatment with trifluoroacetic acid in dichloromethane to yield the final product.[7]
Causality Note: The choice of L-(+)-tartaric acid is based on its ability to form well-defined, crystalline salts with amines. The 0.5 equivalence is used because tartaric acid is diprotic and the amine is monoprotic, targeting the formation of the bitartrate salt. Slow cooling is crucial for selective crystallization and achieving high diastereomeric excess.
Protocol 2.2: Asymmetric Synthesis from trans-4-Hydroxy-L-proline
A more elegant and atom-economical approach is the asymmetric synthesis starting from a readily available chiral pool material. This route involves a key stereochemical inversion step.[8]
Figure 2: Workflow for asymmetric synthesis of (S)-3-aminopyrrolidine.
Step-by-Step Procedure:
-
Decarboxylation & Protection: Start with trans-4-hydroxy-L-proline. Perform decarboxylation followed by N-protection of the secondary amine with a Boc group to yield N-Boc-(R)-3-hydroxypyrrolidine.[8]
-
Hydroxyl Activation: Activate the hydroxyl group as a good leaving group by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) in dichloromethane. This forms the mesylate.
-
SN2 Azide Displacement: Displace the mesylate with sodium azide (NaN₃) in a polar aprotic solvent such as DMF. This nucleophilic substitution proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry to give N-Boc-(S)-3-azidopyrrolidine.
-
Azide Reduction: Reduce the azide group to a primary amine. This is cleanly achieved by catalytic hydrogenation (H₂, 10% Pd/C in methanol) or by using triphenylphosphine followed by hydrolysis (Staudinger reduction).[8]
-
Deprotection: Remove the Boc protecting group with HCl in dioxane or TFA in DCM to afford (S)-3-aminopyrrolidine hydrochloride.
Causality Note: The key to this synthesis is the Sₙ2 reaction in step 3. The conversion of the hydroxyl group into a mesylate makes it an excellent leaving group, facilitating the backside attack by the azide nucleophile. This ensures a clean and high-fidelity inversion of the stereocenter, transforming the (R)-alcohol into the (S)-amine configuration.
Application Protocol: Converting (R)-3-Aminopyrrolidin-2-one to a DPP-4 Inhibitor Intermediate
While not a direct precursor for sitagliptin, the chiral lactam (R)-3-aminopyrrolidin-2-one can be strategically converted into (R)-3-aminopyrrolidine, a valuable building block. This involves protection of the exocyclic amine followed by reduction of the lactam's amide bond.
Sources
- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Aminopyrrolidin-2-one Hydrochloride in the Synthesis of Antibacterial Agents
Introduction: The Strategic Role of the Pyrrolidinone Scaffold in Antibacterial Drug Discovery
The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antibacterial agents.[1] Pyrrolidine derivatives have emerged as a promising class of compounds in this endeavor, with researchers actively creating new synthetic molecules based on this scaffold to minimize side effects and combat resistance.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is a valuable structural motif in medicinal chemistry. Its non-planar, three-dimensional structure provides access to a broader chemical space compared to flat aromatic systems, which can lead to enhanced binding affinity and selectivity for bacterial targets.[2]
Within this important class of molecules, 3-aminopyrrolidin-2-one and its hydrochloride salt stand out as a particularly versatile chiral building block. The presence of a lactam and a primary amine group offers two distinct points for chemical modification, enabling the construction of diverse molecular libraries for screening. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 3-aminopyrrolidin-2-one hydrochloride in the synthesis of novel antibacterial agents, with a focus on N-acylation reactions. We will detail the underlying chemical principles, provide step-by-step protocols, and discuss the structure-activity relationships of the resulting compounds.
Core Synthetic Strategy: N-Acylation of 3-Aminopyrrolidin-2-one
The primary amino group at the 3-position of the pyrrolidin-2-one core is a prime site for modification. N-acylation, the reaction of this amine with a carboxylic acid or its activated derivative (such as an acyl chloride), is a fundamental and highly effective method for generating a diverse library of amide derivatives. This amide bond formation is one of the most widely researched and utilized reactions in organic and medicinal chemistry.
The general scheme involves the coupling of 3-aminopyrrolidin-2-one with an acyl donor to form an N-acyl-3-aminopyrrolidin-2-one derivative. The nature of the "R" group on the acyl chain is a key determinant of the resulting compound's physicochemical properties and biological activity. For instance, incorporating lipophilic fatty acid chains can enhance the compound's ability to interact with and disrupt bacterial cell membranes.
Below is a diagrammatic representation of the core N-acylation workflow.
Caption: General workflow for the N-acylation of 3-aminopyrrolidin-2-one.
Experimental Protocols
Herein, we provide two detailed, exemplary protocols for the N-acylation of this compound. Protocol A utilizes a reactive acyl chloride, while Protocol B employs a carboxylic acid with standard coupling agents.
Protocol A: N-Acylation using an Acyl Chloride (e.g., Lauroyl Chloride)
This protocol is a robust method for acylating the primary amine with a long-chain fatty acyl chloride. The use of an acyl chloride as the acylating agent is advantageous due to its high reactivity, which typically leads to high yields and straightforward reactions.
Rationale for Experimental Choices:
-
Solvent (Dichloromethane - DCM): Anhydrous DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the starting materials (once the amine is neutralized) and reagents without participating in the reaction. Its low boiling point also facilitates easy removal during work-up.
-
Base (Triethylamine - Et3N): this compound is a salt. Two equivalents of a tertiary amine base like triethylamine are crucial. The first equivalent neutralizes the hydrochloride salt, liberating the free primary amine, which is the active nucleophile. The second equivalent scavenges the HCl by-product generated during the acylation reaction, driving the equilibrium towards the product.
-
Temperature (0 °C to Room Temperature): The reaction is initiated at 0 °C during the dropwise addition of the highly reactive acyl chloride to control the initial exothermic reaction. Allowing the reaction to proceed to room temperature ensures completion.
Step-by-Step Methodology:
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-3-aminopyrrolidin-2-one hydrochloride (1.0 g, 7.32 mmol).
-
Dissolution and Neutralization: Suspend the starting material in 30 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.22 g, 3.06 mL, 21.96 mmol, 3.0 eq) to the stirring suspension. Stir the mixture at 0 °C for 20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Acylation: In a separate dry flask, prepare a solution of lauroyl chloride (1.76 g, 1.95 mL, 8.05 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO3) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2-oxo-pyrrolidin-3-yl)dodecanamide.
Protocol B: N-Acylation using a Carboxylic Acid and Coupling Agents
Rationale for Experimental Choices:
-
Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is often used as an additive to suppress side reactions and minimize racemization (if the carboxylic acid is chiral). It reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine.
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to neutralize the hydrochloride salt of the starting material and maintain a basic pH for the coupling reaction to proceed efficiently.
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving all components of the coupling reaction, including the polar carboxylic acids and amine salts.
Step-by-Step Methodology:
-
Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere, add the desired carboxylic acid (e.g., 4-chlorobenzoic acid, 1.26 g, 8.05 mmol, 1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.19 g, 8.78 mmol, 1.2 eq), and 30 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Amine and Base Addition: Add (S)-3-aminopyrrolidin-2-one hydrochloride (1.0 g, 7.32 mmol, 1.0 eq) to the flask, followed by the slow addition of N,N-Diisopropylethylamine (DIPEA) (2.84 g, 3.83 mL, 21.96 mmol, 3.0 eq). Stir for 10 minutes at room temperature.
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.68 g, 8.78 mmol, 1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into 100 mL of cold water. A precipitate of the product may form. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers (or redissolve the filtered solid in ethyl acetate) and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated aqueous NaHCO3, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl-3-aminopyrrolidin-2-one derivative.
Structure-Activity Relationship (SAR) and Antibacterial Performance
The antibacterial efficacy of N-acyl-3-aminopyrrolidin-2-one derivatives is highly dependent on the nature of the N-acyl substituent. By synthesizing and screening a library of these compounds, key structure-activity relationships can be elucidated.
Sources
Application Note & Protocol: N-Boc Protection of 3-Aminopyrrolidin-2-one Hydrochloride
Introduction: Strategic Protection of a Key Synthetic Building Block
In the landscape of modern drug discovery and development, the pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs.[1] Specifically, 3-aminopyrrolidin-2-one serves as a versatile chiral intermediate for synthesizing complex molecules, including potent enzyme inhibitors and other pharmaceutically active compounds. The primary amino group on this molecule is a key handle for derivatization, but its high nucleophilicity and basicity necessitate protection to ensure regioselectivity and prevent unwanted side reactions in subsequent synthetic steps.[2][3]
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, valued for its stability across a wide range of nucleophilic and basic conditions, while being readily cleavable under mild acidic conditions.[4][5][6] The standard reagent for its installation is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[7]
This application note provides a detailed, field-proven protocol for the N-Boc protection of 3-aminopyrrolidin-2-one hydrochloride. A primary challenge in this transformation is the starting material's nature as a hydrochloride salt. The amine is protonated and thus non-nucleophilic. Therefore, the protocol must efficiently neutralize the salt in situ to liberate the free amine for the reaction to proceed. We will delve into the mechanistic rationale behind each step, providing a robust, self-validating procedure for researchers and scientists.
The Underlying Chemistry: Mechanism of N-Boc Protection
The N-Boc protection of a primary amine hydrochloride is a two-part process occurring in a single pot: an initial acid-base neutralization followed by a nucleophilic acylation.
-
Neutralization: The starting material, this compound, exists with its amino group protonated. A non-nucleophilic organic base, typically triethylamine (Et₃N), is introduced. The first equivalent of the base neutralizes the hydrochloride salt, liberating the free, nucleophilic primary amine.
-
Nucleophilic Attack: The lone pair of the now-free amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[2][8] This forms a tetrahedral intermediate.
-
Collapse and Proton Transfer: The tetrahedral intermediate is unstable and collapses. A tert-butoxide group is expelled as a leaving group, along with carbon dioxide. The second equivalent of triethylamine then removes the proton from the newly acylated nitrogen, yielding the final neutral N-Boc protected product and triethylammonium salt as a byproduct.[8][9]
The overall transformation is highly efficient and driven by the formation of stable byproducts, including gaseous carbon dioxide.
Caption: The reaction mechanism proceeds via neutralization followed by nucleophilic acylation.
Detailed Experimental Protocol
This protocol is designed for a 0.5 mmol scale, which can be adjusted as needed.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| This compound | 136.57 | 117879-49-9 | Substrate |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24424-99-5 | Acylating agent, >97% purity |
| Triethylamine (Et₃N) | 101.19 | 121-44-8 | Base, freshly distilled recommended |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous solvent |
| Saturated aq. NaHCO₃ solution | - | - | For aqueous work-up |
| Brine (Saturated aq. NaCl solution) | - | - | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | For TLC and chromatography |
| Hexanes | - | 110-54-3 | For TLC and chromatography |
Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Ice/water bath
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (68.3 mg, 0.50 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM, 5 mL) to the flask. The salt may not fully dissolve at this stage, resulting in a suspension.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon.
-
Cooling: Cool the suspension to 0 °C using an ice/water bath. This is crucial to manage the exotherm from the subsequent acid-base neutralization.
-
Base Addition: While stirring vigorously, add triethylamine (0.153 mL, 1.10 mmol, 2.2 eq.) dropwise via syringe. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become more homogeneous as the free amine is formed.
-
Causality Note: Using at least two equivalents of base is critical. The first equivalent neutralizes the hydrochloride salt, and the second neutralizes the proton generated during the carbamate formation. A slight excess (2.2 eq.) ensures the reaction goes to completion.
-
-
Boc Anhydride Addition: In a separate vial, dissolve di-tert-butyl dicarbonate (120 mg, 0.55 mmol, 1.1 eq.) in a small amount of anhydrous DCM (1 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Causality Note: A slight excess of (Boc)₂O ensures that all the liberated free amine is consumed.[3] Adding it as a solution prevents localized high concentrations.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM or 50% EtOAc/Hexanes). The product spot should be less polar than the starting amine. Stain with ninhydrin (the starting amine will stain, the product will not).
-
Work-up: a. Once the reaction is complete, dilute the mixture with DCM (15 mL). b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). This removes triethylammonium salts and any unreacted (Boc)₂O. c. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often pure enough for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
| Component | M.W. | Amount (mg) | mmoles | Equivalents |
| 3-Aminopyrrolidin-2-one HCl | 136.57 | 68.3 | 0.50 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 120 | 0.55 | 1.1 |
| Triethylamine | 101.19 | 111 (0.153 mL) | 1.10 | 2.2 |
| Reaction Conditions | Value | |||
| Solvent | DCM (5 mL) | |||
| Temperature | 0 °C to RT | |||
| Time | 3 - 5 hours | |||
| Expected Yield | >90% |
Experimental Workflow & Validation
A robust protocol is a self-validating system. The choices made in this procedure are deliberate to maximize yield and purity while ensuring reproducibility.
Caption: Experimental workflow for the N-Boc protection of 3-aminopyrrolidin-2-one HCl.
Trustworthiness Through Causality
-
Solvent Choice: Dichloromethane (DCM) is an excellent choice as it is relatively non-polar, preventing the dissolution of the triethylammonium hydrochloride salt byproduct, but effectively dissolves the reactants and the final product. Other aprotic solvents like THF or acetonitrile can also be used.[4] Methanol is sometimes employed but can lead to side reactions if any transesterification is possible.[10]
-
Base Stoichiometry: This is the most critical parameter. Insufficient base (<2.0 equivalents) will result in an incomplete reaction, as not all of the starting amine will be available in its free, nucleophilic form.
-
Temperature Management: Starting the reaction at 0°C is a standard practice to control the initial exotherm of neutralization. Boc protection itself is generally not highly exothermic, allowing the reaction to proceed safely at room temperature.[4]
-
Work-up Logic: The NaHCO₃ wash is essential. It removes the acidic triethylammonium hydrochloride byproduct and quenches any remaining (Boc)₂O. The subsequent brine wash helps to break any emulsions and remove water from the organic layer before the final drying step.
Conclusion
This application note provides a comprehensive and reliable protocol for the N-Boc protection of this compound. By understanding the underlying mechanism and the causal relationships between procedural steps, reagents, and outcomes, researchers can confidently execute this critical transformation. The described method is high-yielding, scalable, and employs standard laboratory techniques, making it an authoritative guide for professionals in synthetic and medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
MH Chem. (2020, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
- Basel, Y., & Hassner, A. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(3), 885–891.
-
European Patent Office. (n.d.). EP 1138672 A1 - Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Di-tert-butyl dicarbonate. Retrieved from [Link]
- Google Patents. (n.d.). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Chiral Resolution of 3-Aminopyrrolidin-2-one Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed guide and protocol for the chiral resolution of (R)- and (S)-3-aminopyrrolidin-2-one enantiomers using High-Performance Liquid Chromatography (HPLC). The stereospecific separation of these enantiomers is of paramount importance in pharmaceutical development and neuroscience research, as individual enantiomers often exhibit distinct pharmacological and toxicological profiles.[1][2][3][4] This document provides a comprehensive methodology, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and system suitability parameters. The protocols are designed for researchers, scientists, and drug development professionals to establish a robust and reproducible method for the enantiomeric purity assessment of 3-aminopyrrolidin-2-one.
Introduction: The Significance of Chiral Separation
3-Aminopyrrolidin-2-one is a chiral molecule and a valuable building block in the synthesis of various biologically active compounds.[5][6] In chiral molecules, also known as enantiomers, the spatial arrangement of atoms differs, resulting in non-superimposable mirror images. While possessing identical physical and chemical properties in an achiral environment, enantiomers can interact differently with chiral biological systems such as enzymes and receptors. This can lead to significant variations in their therapeutic effects, with one enantiomer being active while the other may be inactive or even elicit adverse effects.[4][7] Consequently, regulatory agencies worldwide mandate the characterization and quantification of individual enantiomers in chiral drug substances.[4][8]
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for the separation and analysis of enantiomers.[7][8] The principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities.[9] This results in different retention times for each enantiomer, allowing for their separation and quantification.[7]
This guide focuses on providing a systematic approach to developing a reliable HPLC method for the chiral resolution of 3-aminopyrrolidin-2-one.
Chemical Structures
The enantiomers of 3-aminopyrrolidin-2-one are depicted below:
| Racemic 3-Aminopyrrolidin-2-one | (S)-3-Aminopyrrolidin-2-one | (R)-3-Aminopyrrolidin-2-one |
| [10] | [11] | [12] |
| Figure 1. Chemical structures of 3-aminopyrrolidin-2-one enantiomers. |
Method Development Strategy
The development of a successful chiral separation method involves a systematic screening of columns and mobile phases. Given the structural characteristics of 3-aminopyrrolidin-2-one (a polar, cyclic amino acid derivative), polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[13][14]
Chiral Stationary Phase (CSP) Selection
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have demonstrated broad applicability for a wide range of chiral compounds, including those with amine and amide functionalities.[8][15][16] Macrocyclic glycopeptide phases, like those based on teicoplanin or vancomycin, are particularly effective for the separation of underivatized amino acids due to their ability to engage in multiple types of interactions (ionic, hydrogen bonding, etc.) and their compatibility with aqueous-organic mobile phases.[9][14]
For this application, we recommend screening columns from both categories to identify the optimal selectivity.
Mobile Phase Considerations
The choice of mobile phase is critical for achieving resolution and influencing retention times. Common modes for chiral HPLC include:
-
Normal Phase (NP): Typically employs mixtures of alkanes (e.g., hexane) with an alcohol modifier (e.g., ethanol, isopropanol). This mode often provides excellent selectivity for polar compounds on polysaccharide CSPs.[17]
-
Reversed Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile or methanol. This is often preferred for its compatibility with mass spectrometry (MS) and for analyzing more polar compounds.[17]
-
Polar Organic Mode (PO): Utilizes polar organic solvents such as acetonitrile or methanol, often with additives. This can be a good alternative when solubility in normal or reversed-phase solvents is an issue.[17]
For 3-aminopyrrolidin-2-one, both Normal Phase and Reversed Phase modes should be evaluated. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) can be used in small quantities to improve peak shape by suppressing unwanted ionic interactions with the silica support.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the chiral separation of 3-aminopyrrolidin-2-one enantiomers.
Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral HPLC column (see Table 1 for recommendations)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade solvents (Hexane, Ethanol, Isopropanol, Acetonitrile, Methanol, Water)
-
Reagent grade additives (Trifluoroacetic acid, Diethylamine)
-
Racemic 3-aminopyrrolidin-2-one standard
-
Enantiomerically enriched standards (if available)
Sample Preparation
-
Prepare a stock solution of racemic 3-aminopyrrolidin-2-one at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or methanol).
-
From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the initial mobile phase composition.
-
Filter the working standard through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following tables outline the recommended starting conditions for method development.
Table 1: Recommended Chiral Stationary Phases
| CSP Type | Example Column | Particle Size (µm) | Dimensions (mm) |
| Amylose-based | Chiralpak® IA or Lux® Amylose-1 | 5 | 250 x 4.6 |
| Cellulose-based | Chiralcel® OD-H or Lux® Cellulose-1 | 5 | 250 x 4.6 |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | 5 | 250 x 4.6 |
Table 2: Suggested HPLC Parameters
| Parameter | Normal Phase Conditions | Reversed Phase Conditions |
| Mobile Phase | Hexane/Ethanol (e.g., 80:20 v/v) with 0.1% DEA | Water/Acetonitrile (e.g., 70:30 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
Method Optimization
If the initial conditions do not provide adequate separation (Resolution > 1.5), the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of the strong solvent (e.g., ethanol in NP, acetonitrile in RP). A lower percentage of the strong solvent generally increases retention and can improve resolution.
-
Alcohol Modifier (in NP): Switching between ethanol and isopropanol can significantly alter selectivity.
-
Additives: Optimize the concentration of the acidic or basic additive to improve peak shape.
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.
-
Flow Rate: Reducing the flow rate can increase efficiency and may improve resolution.
Workflow and Data Analysis
The overall workflow for the chiral resolution of 3-aminopyrrolidin-2-one is illustrated in the diagram below.
Diagram 1: General workflow for chiral HPLC method development.
System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic standard five times. The following parameters should be evaluated:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Reproducibility (%RSD): The relative standard deviation of the retention times and peak areas should be ≤ 2.0%.
Enantiomeric Purity Calculation
The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion
This application note provides a comprehensive framework for the development and implementation of an HPLC method for the chiral resolution of 3-aminopyrrolidin-2-one enantiomers. By systematically screening appropriate chiral stationary phases and optimizing mobile phase conditions, a robust and reproducible method can be established. The outlined protocols serve as a valuable starting point for researchers in pharmaceutical analysis and quality control, ensuring the accurate determination of enantiomeric purity, which is critical for drug safety and efficacy.
References
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Pharma Tutor. (2025, September 8). What Is Chiral HPLC (High-Performance Liquid Chromatography): Learn Easily In 5 Minutes. Retrieved from [Link]
-
Slideshare. (n.d.). CHIRAL HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10486805, 3-Aminopyrrolidin-2-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12430456, (3S)-3-aminopyrrolidin-2-one. Retrieved from [Link]
-
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 3-Amino-2-pyrrolidinone. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6603720, (3R)-3-amino-1-hydroxypyrrolidin-2-one. Retrieved from [Link]
-
Dr. Maisch HPLC GmbH. (2021, April 20). Chiral HPLC - from Basics to the Latest and Unique Novelties [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
PubMed. (1991, November 25). Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects: (+)-HA-966 is a Selective Glycine/N- Methyl-D-Aspartate Receptor Antagonist, But (-)-HA-966 is a Potent ??-Butyrolactone. Retrieved from [Link]_
-
PubMed. (n.d.). Agonist-like character of the (R)-enantiomer of 1-hydroxy-3-amino-pyrrolid-2-one (HA-966). Retrieved from [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[18][18][18]octan-3-amine by pre-column derivatization high performance liquid chromatography. Retrieved from [Link]
-
MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]
Sources
- 1. Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Aminopyrrolidin-2-one Hydrochloride
Abstract
This application note details the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Aminopyrrolidin-2-one hydrochloride. Due to the polar nature of the analyte, this method employs a polar-embedded C18 column to ensure adequate retention and symmetrical peak shape. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) for analytical procedure validation and ICH Q1A(R2) for stability testing.[1][2][3] This method is suitable for routine quality control analysis of the drug substance and for stability studies.
Introduction
This compound is a heterocyclic organic compound containing a γ-lactam ring. As a polar molecule (Molecular Weight of the free base: 100.12 g/mol ), it presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention on standard C18 columns.[4][5][6] The development of a reliable and robust analytical method is crucial for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this active ingredient. A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[7] This is a critical requirement for regulatory submissions and for monitoring the stability of the drug substance over its shelf life.
This document provides a comprehensive guide for researchers and drug development professionals on the systematic development of such a method, from initial chromatographic screening to full validation.
Analyte Characteristics & Method Development Strategy
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
-
Structure: 3-Aminopyrrolidin-2-one contains a primary amine and a cyclic amide (lactam). The hydrochloride salt form enhances its aqueous solubility.
-
Polarity: The presence of the amino and amide groups makes it a highly polar compound. This is the primary challenge to address.[4][5]
-
Chromophore: The amide bond provides weak UV absorbance at low wavelengths.
Based on these properties, a reversed-phase HPLC method with UV detection was selected. The key strategic decisions are explained below:
-
Column Selection: A standard C18 column often fails to provide sufficient retention for highly polar analytes due to a phenomenon known as "phase collapse" or "dewetting" in highly aqueous mobile phases.[8] To overcome this, an Ascentis RP-Amide column was chosen. This column has an amide group embedded in the alkyl chain, which promotes retention of polar compounds through hydrogen bonding interactions and prevents phase collapse.[9]
-
Mobile Phase Selection:
-
pH Control: The primary amine on the analyte is basic. To ensure a consistent, single ionic form (protonated) and achieve good peak shape, the mobile phase must be buffered at a pH at least 2 units away from the analyte's pKa. A low pH mobile phase using formic acid was selected.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and lower UV cutoff, which is advantageous for detection at low wavelengths.
-
-
Detection: Given the weak chromophore, a low detection wavelength of 205 nm was selected to maximize sensitivity.
Experimental Workflow & Protocols
The overall process for developing and validating the analytical method is outlined below.
Protocol 1: HPLC Instrumentation and Final Chromatographic Conditions
This protocol outlines the final optimized conditions for the analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Ascentis RP-Amide, 150 x 4.6 mm, 3 µm | Embedded polar group enhances retention of the polar analyte.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures analyte is in a single protonated state for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff. |
| Gradient | 5% B to 40% B over 15 min | To elute the main peak and any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Detection | 205 nm | Maximizes sensitivity for the analyte's weak chromophore. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity and peak shape. |
| Diluent | Water:Acetonitrile (95:5 v/v) | Matches the initial mobile phase conditions to prevent peak distortion. |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the method's specificity and stability-indicating nature.[1][7][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][10]
Stock Solution: Prepare a 1.0 mg/mL solution of this compound in the diluent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute to 10 mL with diluent.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Prepare a solution at the target concentration (e.g., 0.1 mg/mL) in diluent.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a solution at the target concentration in diluent.
Analysis: Analyze all stressed samples alongside an unstressed control sample. Use a PDA detector to assess peak purity for the main analyte peak in each chromatogram to ensure it is free from co-eluting degradants.
Method Validation
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][11]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and forced degradation samples. | No interference at the retention time of the analyte. Peak purity of the analyte in stressed samples must pass. |
| Linearity | Prepare at least five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05 - 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is linear, accurate, and precise. |
| Accuracy | Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) via spike recovery. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeatability test performed by a different analyst on a different day. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio (S/N) of 3:1. | The lowest concentration that can be detected. |
| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio (S/N) of 10:1. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp. ±5°C, Mobile Phase pH ±0.2). | System suitability parameters must be met. Retention time and peak area should not be significantly affected. |
Conclusion
The developed RP-HPLC method provides excellent retention and peak shape for the polar compound this compound by utilizing a polar-embedded stationary phase. Forced degradation studies confirmed the method is specific and stability-indicating. Full validation in accordance with ICH Q2(R1) guidelines demonstrated that the method is linear, accurate, precise, and robust.[2][3][11] This application note provides a complete protocol that can be readily implemented in a quality control laboratory for the analysis of this compound drug substance.
References
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]
-
ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
PubChem. 3-Aminopyrrolidin-2-one. Available from: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
- Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.
-
MedCrave. Forced Degradation Studies. Available from: [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. waters.com [waters.com]
- 6. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Notes & Protocols: The Use of 3-Aminopyrrolidin-2-one Hydrochloride in Advanced Peptide Synthesis
Abstract
The strategic introduction of conformational constraints into peptides is a cornerstone of modern peptidomimetic design, enhancing proteolytic stability, receptor affinity, and bioavailability. 3-Aminopyrrolidin-2-one, a constrained γ-lactam building block, serves as a powerful tool for this purpose. Its rigid cyclic structure, when incorporated into a peptide backbone, acts as a potent inducer of β-turn secondary structures.[1][2] This guide provides an in-depth exploration of the chemical principles and practical methodologies for utilizing 3-aminopyrrolidin-2-one hydrochloride in solid-phase peptide synthesis (SPPS), enabling the rational design of structurally defined and biologically active peptides.
Introduction: Engineering Peptide Conformation with Lactam Scaffolds
Peptides are notoriously flexible molecules, a characteristic that often leads to poor metabolic stability and reduced receptor-binding affinity. To overcome these limitations, medicinal chemists introduce structural constraints to lock the peptide into its bioactive conformation.[3] One of the most effective strategies is the incorporation of cyclic amino acid analogues, such as lactams.[2]
3-Aminopyrrolidin-2-one is a γ-amino acid analogue featuring a five-membered lactam ring. Its integration into a peptide sequence serves two primary purposes:
-
β-Turn Induction: The rigid pyrrolidinone ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, pre-organizing the chain to form a stable Type II β-turn.[2] β-turns are critical secondary structures involved in molecular recognition and protein folding.[4][5] By stabilizing these turns, researchers can mimic the native conformation of a peptide loop or design novel peptidomimetics with improved pharmacological profiles.[1]
-
Enhanced Proteolytic Resistance: The non-natural lactam structure is resistant to cleavage by common proteases, thereby extending the in-vivo half-life of the resulting peptide therapeutic.[6]
This document will focus on the practical application of the hydrochloride salt of 3-aminopyrrolidin-2-one, a common commercially available form, within the context of standard Fmoc-based solid-phase peptide synthesis (SPPS).
Reagent Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-aminopyrrolidin-2-one;hydrochloride | PubChem[7] |
| Molecular Formula | C₄H₉ClN₂O | PubChem[7] |
| Molecular Weight | 136.58 g/mol | Bridge Organics[8] |
| CAS Number | 56440-28-9 | Bridge Organics[8] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water, DMF, DMSO | --- |
Safety and Handling
3-Aminopyrrolidin-2-one is associated with the following hazards. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE).
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Handling Note: As a hydrochloride salt, the primary amine is protonated. For use in peptide coupling, this amine must be either protected (e.g., with Fmoc) or neutralized in situ, though N-terminal protection is the standard and recommended approach for SPPS.
Synthesis Strategy: Incorporation via Fmoc-SPPS
The most robust method for incorporating 3-aminopyrrolidin-2-one is to first protect its primary amine with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This creates a building block, (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopyrrolidine-1-acetic acid (commonly referred to as Fmoc-Apo-OH or a similar derivative), which is fully compatible with standard automated or manual SPPS protocols.[9][10]
The overall workflow for incorporating this specialized monomer is depicted below.
Sources
- 1. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new turn structure for the formation of beta-hairpins in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bridgeorganics.com [bridgeorganics.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Coupling of 3-Aminopyrrolidin-2-one Hydrochloride
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 3-Aminopyrrolidin-2-one Scaffold
The 3-aminopyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, serving as a key building block in the synthesis of a diverse array of therapeutic agents. Its rigid, five-membered lactam structure, combined with the primary amine at the 3-position, provides a valuable platform for introducing specific spatial arrangements and functionalities into drug candidates. This constrained cyclic structure can enhance binding affinity and selectivity for biological targets.[1] Consequently, robust and efficient methods for the coupling of 3-aminopyrrolidin-2-one are paramount in drug discovery and development.
This guide provides an in-depth exploration of the critical parameters and detailed protocols for the successful coupling of 3-aminopyrrolidin-2-one hydrochloride with various electrophilic partners, primarily focusing on amide and sulfonamide bond formation.
Critical Parameters for Successful Coupling Reactions
The coupling of this compound presents a unique set of challenges that must be carefully addressed to achieve high yields and purity. The primary considerations revolve around the activation of the coupling partner, the liberation of the free amine from its hydrochloride salt, and the prevention of side reactions.
Amine Basicity and Salt Form
3-Aminopyrrolidin-2-one is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, for the coupling reaction to proceed, the primary amine must be in its free, nucleophilic form. This is typically achieved by the in-situ addition of a non-nucleophilic organic base.
Causality: The hydrochloride salt protonates the primary amine, rendering it non-nucleophilic and incapable of attacking the activated electrophile.[2] The added base neutralizes the hydrochloride, liberating the free amine. The choice and stoichiometry of the base are critical; an insufficient amount will result in incomplete deprotonation and low conversion, while a highly nucleophilic base could potentially compete with the desired amine in the coupling reaction.
Commonly used bases include:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base widely used in peptide and amide couplings.[2]
-
Triethylamine (TEA): Another common non-nucleophilic base, though slightly more nucleophilic than DIPEA.[3]
Typically, at least two equivalents of the base are required: one to neutralize the hydrochloride salt and another to neutralize the acid generated during the activation of the carboxylic acid coupling partner.[2]
Carboxylic Acid Activation: The Role of Coupling Reagents
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient and requires harsh conditions.[4][5] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is accomplished using a variety of "coupling reagents."
Mechanism of Action: Most modern coupling reagents function by converting the carboxylic acid into a highly reactive intermediate, such as an active ester, which is then readily attacked by the amine.[5][6]
Common Coupling Reagents:
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are widely used.[4][6] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[7] These are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and reduce racemization.[2]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient and lead to rapid reaction times with minimal side products.[8][9] HATU, in particular, is noted for its ability to reduce racemization and is effective even with hindered substrates.[10]
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent.[4]
The choice of coupling reagent can significantly impact the reaction's success, depending on the steric and electronic properties of the substrates.[11]
Sulfonyl Chloride Coupling
The formation of a sulfonamide bond is typically more straightforward than amide bond formation. It involves the reaction of the free amine with a sulfonyl chloride.[12] The primary consideration is the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Solvent and Temperature Considerations
Anhydrous polar aprotic solvents are generally the solvents of choice for these coupling reactions to prevent hydrolysis of the activated carboxylic acid intermediate.[2]
-
N,N-Dimethylformamide (DMF): A common solvent due to its high polarity and ability to dissolve a wide range of substrates.[8]
-
Dichloromethane (DCM): Another frequently used solvent, particularly for reactions where the byproducts are less soluble, facilitating their removal.[7]
-
Acetonitrile (ACN): Also a viable option for many coupling reactions.[3]
Most coupling reactions are initiated at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature.[13] In cases of sterically hindered substrates, gentle heating may be required to drive the reaction to completion.[14]
Summary of Reaction Conditions
| Coupling Partner | Coupling Reagent/System | Base (Equivalents) | Solvent | Temperature | Typical Reaction Time |
| Carboxylic Acid | EDC/HOBt | DIPEA or TEA (2-3) | DCM or DMF | 0°C to RT | 12-16 hours |
| Carboxylic Acid | HATU | DIPEA or TEA (2-3) | DMF or ACN | RT | 4-6 hours |
| Carboxylic Acid | PyBOP | DIPEA (3-4) | DMF | 0°C to RT | 12-16 hours |
| Sulfonyl Chloride | N/A | Pyridine or TEA (1.5-2) | DCM | 0°C to RT | 2-4 hours |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.[1][13]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0-1.1 eq)
-
EDC·HCl (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
DIPEA (2.5-3.0 eq)
-
Anhydrous DCM or DMF (to achieve a concentration of 0.1-0.2 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, this compound, and HOBt.
-
Add anhydrous DCM or DMF and stir to dissolve.
-
Cool the mixture to 0°C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Add EDC·HCl portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
If DCM was used as the solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. If DMF was used, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling using HATU
This protocol outlines the use of the highly efficient coupling reagent HATU.[1][3]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
HATU (1.0-1.2 eq)
-
DIPEA (2.5-3.0 eq)
-
Anhydrous DMF (to achieve a concentration of 0.1-0.2 M)
-
5% Lithium chloride (LiCl) solution (for workup if using DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and stir for a few minutes.
-
Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 5% LiCl solution to remove residual DMF, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Sulfonamide Synthesis
This protocol describes the synthesis of a sulfonamide from this compound and a sulfonyl chloride.[12]
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (1.0-1.1 eq)
-
Pyridine or Triethylamine (2.0-2.2 eq)
-
Anhydrous DCM (to achieve a concentration of 0.1-0.2 M)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, suspend this compound in anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Add pyridine or triethylamine dropwise and stir for 15-20 minutes.
-
In a separate flask, dissolve the sulfonyl chloride in a small amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Key Processes
Caption: General workflow for amide coupling reactions.
Caption: Simplified mechanism of amide bond formation.
References
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical transformations of 3-aminopyrrolidin-2-ones of the norbornane and cyclopropane series. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link]
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. cbijournal.com [cbijournal.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3-Aminopyrrolidin-2-one Hydrochloride for Analysis
Introduction: The Analytical Challenge of 3-Aminopyrrolidin-2-one
3-Aminopyrrolidin-2-one is a chiral heterocyclic building block of significant interest in pharmaceutical development, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its hydrochloride salt form ensures stability but presents analytical challenges. The molecule's high polarity, low volatility, and lack of a strong chromophore make it difficult to analyze directly using standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
Derivatization, the chemical modification of an analyte, is an essential strategy to overcome these limitations.[3] By replacing the active hydrogen on the primary amine, we can transform 3-aminopyrrolidin-2-one into a derivative that is more amenable to analysis. This process enhances volatility for GC analysis, introduces a chromophore or fluorophore for sensitive HPLC detection, and can even enable the separation of its enantiomers.[4]
This comprehensive guide provides detailed application notes and validated protocols for the derivatization of 3-aminopyrrolidin-2-one hydrochloride. We will delve into the causality behind experimental choices, offering insights honed from extensive field experience to empower researchers in drug discovery and development.
PART 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary objective is to increase the volatility and thermal stability of 3-aminopyrrolidin-2-one.[3] This is achieved by masking the polar primary amine group. We will explore two robust and widely adopted methods: silylation and acylation.
Silylation: Enhancing Volatility with Trimethylsilyl (TMS) Derivatives
Expertise & Experience: Silylation is a cornerstone of GC derivatization, replacing the active amine hydrogen with a non-polar trimethylsilyl (TMS) group.[5] This substitution drastically reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and allowing it to traverse the GC column at lower temperatures, minimizing the risk of thermal degradation.[3] The reagent of choice is often N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), frequently used with a catalyst like trimethylchlorosilane (TMCS). BSTFA is highly reactive, and its by-products are volatile, eluting with the solvent front and thus reducing chromatographic interference.[3][5]
Reaction Principle: The derivatization proceeds via a nucleophilic attack of the amine's lone pair of electrons on the silicon atom of BSTFA.[6] The TMCS catalyst enhances the reactivity of BSTFA, particularly for less reactive amines.[3] The reaction must be conducted under anhydrous conditions, as silylating reagents and their derivatives are highly susceptible to hydrolysis.[6][7]
Caption: Workflow for silylation of 3-aminopyrrolidin-2-one.
Trustworthiness: A Self-Validating Protocol for Silylation with BSTFA
This protocol is designed to ensure complete derivatization and robust, reproducible results.
Materials:
-
This compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[6]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a reaction vial. To remove any residual moisture, evaporate the sample to complete dryness under a gentle stream of nitrogen. This step is critical to prevent hydrolysis of the silylating reagent.[6]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS). A 2:1 molar excess of the silylating reagent to the active hydrogen is recommended to drive the reaction to completion.[5]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block.[6] The elevated temperature ensures efficient derivatization of the primary amine.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.
Typical GC-MS Parameters:
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[8]
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[9]
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-450[9]
Acylation: Creating Stable and Volatile Fluoroacyl Derivatives
Expertise & Experience: Acylation with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), is another excellent method for preparing primary amines for GC analysis.[2][10] This reaction forms a stable N-trifluoroacetyl derivative that is significantly more volatile than the parent compound.[11] A major advantage of using fluorinated reagents is the potential for enhanced sensitivity when using an electron capture detector (ECD), although it is also perfectly suited for standard mass spectrometry.[10][12] The reaction is typically rapid and can be driven to completion by heating.[6]
Reaction Principle: The derivatization mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the TFAA molecule. This results in the formation of a stable amide and trifluoroacetic acid as a byproduct. Unlike other anhydrides, TFAA does not produce non-volatile acidic byproducts that could damage the GC column.[10][13]
Caption: Workflow for acylation of 3-aminopyrrolidin-2-one.
Trustworthiness: A Self-Validating Protocol for Acylation with TFAA
This protocol ensures the formation of a single, stable derivative for accurate quantification.
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)[6]
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)[6]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation: Place a known amount (e.g., 1-2 mg) of the this compound sample into a reaction vial and ensure it is completely dry.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[6] The vial should be capped immediately and tightly to prevent the evaporation of the volatile reagent.
-
Reaction: Heat the tightly capped vial at 60-70°C for 15-30 minutes.[6]
-
Byproduct Removal (Recommended): After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step, while optional, improves the quality of the chromatogram by removing early-eluting peaks. Re-dissolve the residue in a suitable solvent (e.g., 200 µL of ethyl acetate) for injection.[6]
-
Analysis: Inject 1 µL of the final solution into the GC-MS system using the parameters outlined in section 1.1.
PART 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, the goal of derivatization is typically to introduce a chromophore or fluorophore to enable sensitive detection by UV-Vis or fluorescence detectors.[14] This is particularly crucial for 3-aminopyrrolidin-2-one, which lacks significant UV absorbance at common analytical wavelengths.
Boc-Protection: A Robust Method for UV Detection
Expertise & Experience: A highly effective strategy for the HPLC analysis of 3-aminopyrrolidin-2-one is pre-column derivatization with di-tert-butyl dicarbonate (Boc anhydride). This reaction converts the primary amine into a tert-butyloxycarbonyl (Boc)-protected amine.[15] The resulting Boc-derivative introduces a chromophore that allows for sensitive UV detection around 210 nm.[15] This method is advantageous due to its simplicity, the stability of the derivative, and the ease of obtaining the necessary reagents.[15]
Reaction Principle: The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride. Triethylamine is added to the reaction mixture to act as a base, neutralizing the hydrochloride salt of the starting material and facilitating the reaction.[15]
Caption: Workflow for Boc-protection of 3-aminopyrrolidin-2-one.
Trustworthiness: A Self-Validating Protocol for Boc-Protection
This protocol, adapted from established methods, is designed for quantitative conversion and reliable analysis.[15]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine
-
Methanol
-
HPLC system with UV detector
Step-by-Step Methodology:
-
Sample and Reagent Preparation: Prepare a solution of this compound in methanol.
-
Reaction Setup: In a reaction vessel, combine the this compound solution, methanol, triethylamine, and Boc anhydride. A typical molar ratio is 1:4:3:1.2 (analyte:methanol:triethylamine:Boc anhydride).[15]
-
Reaction: Allow the reaction to proceed at room temperature for approximately 8 hours to ensure complete conversion.[15]
-
Work-up: After the reaction is complete, remove the solvent by rotary evaporation to obtain the Boc-3-aminopyrrolidin-2-one derivative.[15]
-
Sample for Analysis: Accurately weigh the dried derivative and dissolve it in the mobile phase to a known concentration (e.g., 0.4-0.6 mg/mL) for HPLC analysis.[15]
Typical HPLC-UV Parameters:
-
HPLC Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm)[15]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid, if needed for peak shaping, though the Boc group is acid-sensitive and prolonged exposure should be avoided).[16][17]
-
Flow Rate: 0.8-1.0 mL/min[15]
-
Column Temperature: 25°C[15]
-
Detection Wavelength: 210 nm[15]
-
Injection Volume: 10 µL[15]
PART 3: Comparative Summary and Method Selection
The choice of derivatization method is dictated by the analytical objective and the available instrumentation. The following table provides a comparative summary to guide your decision-making process.
| Parameter | Silylation (BSTFA) | Acylation (TFAA) | Boc-Protection (Boc Anhydride) |
| Primary Technique | GC-MS | GC-MS | HPLC-UV |
| Principle | Increases volatility | Increases volatility | Adds a UV chromophore |
| Derivative Stability | Moisture sensitive[6] | Highly stable[6] | Generally stable, acid-sensitive[16] |
| Reaction Conditions | 70-80°C, 30-60 min[6] | 60-70°C, 15-30 min[6] | Room temp, ~8 hours[15] |
| Key Advantage | Highly reactive, volatile byproducts[5] | Forms very stable derivatives[12] | Simple, robust for HPLC[15] |
| Key Disadvantage | Sensitivity to moisture[7] | Potential for byproduct interference[6] | Long reaction time |
| Best For | Routine GC-MS quantification | Robust GC-MS analysis, ECD | Routine HPLC-UV quantification |
Conclusion: Empowering Your Analysis
The protocols detailed in this guide provide a robust framework for the successful derivatization and analysis of this compound. By understanding the chemical principles behind each method—be it increasing volatility for GC-MS through silylation or acylation, or introducing a chromophore for HPLC-UV via Boc-protection—researchers can confidently select and implement the optimal strategy for their specific analytical needs. Adherence to these validated protocols will ensure the generation of accurate, reproducible, and trustworthy data, accelerating the pace of drug discovery and development.
References
-
Tai, H. C., Lin, C. H., & Chen, Y. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved from [Link]
-
Dadakova, E., Krizek, M., & Pelikanova, T. (2009). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Food Chemistry, 112(1), 211-214. Retrieved from [Link]
- Google Patents. (2015). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]
-
ResearchGate. (2021). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Chiral heterocyclic alcohols and amines are frequently used building blocks in the synthesis of fine chemicals and pharmaceuticals. In PubChem. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. In PubChem. Retrieved from [Link]
-
MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
Villas-Bôas, S. G., Højrup, P., & Nicolai, M. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(2), 147-154. Retrieved from [Link]
-
Hummert, S., Griese, M., & Haug, K. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 828, 165–181. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
Wang, Y., et al. (2018). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Environment, 173, 119-126. Retrieved from [Link]
-
ResearchGate. (2014). 3.34. Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants. Retrieved from [Link]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Retrieved from [Link]
-
La-Pharma. (2011). DETERMINATION OF BIOGENIC AMINES IN WINES BY HPLC-UV AND LC-ESI-MS. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of the HPLC instrumental setup; position A (a) and position B.... Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. Retrieved from [Link]
-
YouTube. (2024). Acylation of an amine using acetic anhydride. Retrieved from [Link]
-
ResearchGate. (2025). Rapid and mild silylation of β -amino alcohols at room temperature mediated by N -methylimidazole for enhanced detectability by gas chromatography/electron ionization mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Universities Space Research Association. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Instrumental quality parameters of the proposed HPLC-UV method. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. restek.com [restek.com]
- 12. gcms.cz [gcms.cz]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Note & Protocol: A Scalable, High-Yield Synthesis of (S)-3-Aminopyrrolidin-2-one Hydrochloride
Abstract: (S)-3-Aminopyrrolidin-2-one and its salts are pivotal chiral building blocks in contemporary medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive guide for the multi-gram scale synthesis of (S)-3-Aminopyrrolidin-2-one hydrochloride. The protocol is designed for reproducibility and scalability, addressing common challenges encountered in process scale-up. We will delve into the strategic considerations for the synthetic route, provide a detailed, step-by-step protocol, and outline robust methods for purification and characterization, ensuring the final product meets the stringent purity requirements of pharmaceutical development.
Strategic Overview: The Importance of Chirality and Synthetic Route Selection
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. (S)-3-Aminopyrrolidin-2-one is a prime example of a chiral intermediate where the specific (S)-configuration is often essential for therapeutic efficacy. Consequently, developing a scalable and economically viable synthesis for the enantiomerically pure compound is a critical task in drug development.
Several synthetic strategies can be envisioned:
-
Chiral Resolution: This classical approach involves synthesizing the racemic mixture of 3-aminopyrrolidin-2-one and then separating the enantiomers.[1] While effective, this method inherently discards at least 50% of the material, making it less economical for large-scale production unless an efficient racemization and recycling process for the unwanted enantiomer is in place. Modern enzymatic resolution methods can offer higher efficiency and selectivity.[2][3]
-
Asymmetric Synthesis: This involves creating the desired stereocenter through a stereoselective reaction.
-
Chiral Pool Synthesis: This strategy utilizes a readily available, inexpensive, and enantiomerically pure starting material from nature. For the synthesis of (S)-3-Aminopyrrolidin-2-one, L-glutamic acid is an ideal precursor due to its correct stereochemistry and low cost.[4]
For this guide, we will focus on a robust chiral pool synthesis commencing from L-glutamic acid. This approach is advantageous for scale-up as it avoids a late-stage resolution step and leverages a cost-effective starting material. The chosen pathway involves the formation of (S)-pyroglutamic acid, subsequent activation, and a diastereoselective amination.
The Selected Synthetic Pathway: From L-Glutamic Acid
The conversion of L-glutamic acid to the target molecule proceeds through a series of reliable and well-documented transformations. The key is the initial cyclization to form the lactam ring of pyroglutamic acid, which preserves the crucial stereocenter.
Workflow Diagram
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. EP2064331B1 - Process for preparation of optically active N-protected 3-aminopyrrolidine or N-protected 3-aminopiperidine by optical resolution of racemic amine mixtures employing an omega-transaminase - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application of 3-Aminopyrrolidin-2-one hydrochloride in asymmetric synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Aminopyrrolidin-2-one hydrochloride in asymmetric synthesis.
Introduction: The Strategic Value of this compound
In the landscape of modern pharmaceutical development, the precise control of a molecule's three-dimensional structure is not merely an academic exercise but a fundamental requirement for efficacy and safety.[1][2] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit vastly different biological activities. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even harmful.[2] This reality drives the relentless pursuit of asymmetric synthesis: the creation of specific enantiomers.
This compound emerges as a valuable player in this field. As a chiral building block, it offers a rigid, stereochemically defined pyrrolidinone core. This scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds and FDA-approved drugs.[3][4] Its true power lies in its dual functionality: a stereogenic center at the 3-position and reactive amine and lactam groups that serve as handles for further synthetic elaboration. This guide provides a detailed exploration of its application as a chiral synthon and as a foundational scaffold for the development of potent organocatalysts.
Part 1: A Versatile Chiral Building Block for N-Heterocycles
The most direct application of 3-aminopyrrolidin-2-one is as a chiral synthon, where its inherent stereochemistry is incorporated into a larger target molecule. This approach is central to the synthesis of complex chiral amines and, particularly, substituted pyrrolidines and γ-amino acid derivatives, which are crucial components in neuroscience and other therapeutic areas.[2][5] The γ-lactam structure provides a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[5]
The synthesis of complex drug intermediates often leverages this pre-defined stereocenter. For instance, the amine can undergo reactions like reductive amination or coupling to introduce diverse side chains, while the lactam can be reduced to generate the corresponding pyrrolidine.[6][7] This strategy ensures the final product retains the desired absolute configuration inherited from the starting material.
Caption: Mechanism of an organocatalyzed asymmetric Michael addition via enamine activation.
Application in Asymmetric Aldol Reactions
The aldol reaction is another powerful tool for C-C bond formation, creating β-hydroxy carbonyl compounds with up to two new stereocenters. [8]Pyrrolidine-derived organocatalysts, particularly prolinamides and diarylprolinol ethers, facilitate direct asymmetric aldol reactions between ketones and aldehydes. [9][10]The mechanism again proceeds through a chiral enamine intermediate formed from the ketone and the catalyst. This enamine attacks the aldehyde with high diastereo- and enantiocontrol, dictated by a well-organized, hydrogen-bonded transition state. [10]
Part 3: Protocols and Methodologies
To ensure trustworthiness and reproducibility, this section provides a detailed, field-proven protocol. The following is a representative procedure for an organocatalytic asymmetric Michael addition, a common application for catalysts derived from the pyrrolidine scaffold.
Protocol: Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol describes the synthesis of a chiral γ-nitroketone using a pyrrolidine-based bifunctional organocatalyst.
Materials and Reagents:
-
Catalyst: Chiral pyrrolidine-squaramide catalyst (10 mol%)
-
Michael Donor: Cyclohexanone (1.0 mmol, 1.0 equiv)
-
Michael Acceptor: β-Nitrostyrene (1.2 mmol, 1.2 equiv)
-
Solvent: Toluene, anhydrous (2.0 mL)
-
Workup: Saturated aqueous NH₄Cl solution, Ethyl acetate, Brine
-
Purification: Silica gel for column chromatography
Equipment:
-
Oven-dried glassware (reaction vial, magnetic stir bar)
-
Syringes for liquid transfer
-
Magnetic stir plate
-
Thin-Layer Chromatography (TLC) plate and chamber
-
Rotary evaporator
-
Flash chromatography setup
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 10 mL vial containing a magnetic stir bar, add the chiral pyrrolidine-squaramide catalyst (0.1 mmol).
-
Reagent Addition: Place the vial under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene (2.0 mL), followed by cyclohexanone (1.0 mmol). Stir the mixture for 5 minutes at room temperature.
-
Initiation: Add β-nitrostyrene (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC until the starting material (β-nitrostyrene) is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitroketone.
-
Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Presentation:
| Entry | Michael Donor | Michael Acceptor | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Cyclohexanone | β-Nitrostyrene | 95 | >95:5 | 98 |
| 2 | Acetone | β-Nitrostyrene | 88 | - | 92 |
| 3 | Cyclopentanone | 4-Chloro-β-nitrostyrene | 92 | >95:5 | 97 |
Note: Data are representative and based on typical outcomes for squaramide-catalyzed reactions. Actual results may vary. [11][12]
Part 4: Precursors for Chiral Ligands in Metal Catalysis
Beyond organocatalysis, the 3-aminopyrrolidin-2-one scaffold serves as a valuable starting material for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. [13]The amine functionality is readily derivatized to install coordinating groups such as phosphines, amines, or oxazolines. These ligands can then chelate to a metal center (e.g., Rhodium, Ruthenium, Palladium, Copper), creating a chiral environment that directs the stereochemical outcome of reactions like asymmetric hydrogenation, allylic substitution, or cyclization. [13][14]The rigid pyrrolidine backbone helps to restrict conformational flexibility, which is often key to achieving high levels of enantioselectivity.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its utility extends from being a reliable chiral building block that directly imparts its stereochemistry to target molecules, to serving as a foundational scaffold for the rational design of highly efficient organocatalysts and metal ligands. Its applications in key asymmetric transformations, including Michael additions and aldol reactions, underscore its importance in the efficient and stereocontrolled synthesis of complex molecules for the pharmaceutical and agrochemical industries.
References
- The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (2025). Google AI Search.
- Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Deriv
- The Crucial Role of Chiral Building Blocks in Modern Drug Discovery. (2025). Google AI Search.
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.).
- Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. (n.d.).
- Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. (2025).
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.).
- O-nitroso aldol synthesis: Catalytic enantioselective route to α-aminooxy carbonyl compounds via enamine intermediate. (n.d.).
- A catalytic enantioselective stereodivergent aldol reaction. (2023).
- Chiral Ligands. (n.d.). Enamine.
- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (2025).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2025).
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). CORE.
- Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. (2014). PubMed.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.).
- Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed.
- Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones. (n.d.).
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. (2008).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. (n.d.). MDPI.
- Sugar Amide-Pyrrolidine Catalyst for the Asymmetric Michael Addition of Ketones to Nitroolefins. (2025).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chiral Ligands - Enamine [enamine.net]
- 14. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction yield for 3-Aminopyrrolidin-2-one hydrochloride synthesis
Technical Support Center: Synthesis of 3-Aminopyrrolidin-2-one Hydrochloride
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of this compound, a critical chiral building block in modern drug discovery.[1] We will move beyond simple procedural outlines to explore the underlying chemical principles, helping you diagnose and resolve common experimental challenges to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing enantiomerically pure this compound?
There are several established routes, each with distinct advantages and challenges. The choice of pathway often depends on the availability and cost of the starting material, scalability, and the desired stereochemistry. Key strategies include:
-
Cyclization of γ-amino acid precursors: This is a foundational approach where a linear precursor, with the stereocenter already set, is cyclized to form the lactam ring.[1]
-
From L-aspartic acid: This route involves the formation of an anhydride followed by reduction and cyclization steps.[2]
-
From trans-4-hydroxy-L-proline: A highly effective method that involves decarboxylation, protection of the secondary amine, activation of the hydroxyl group (e.g., as a mesylate), nucleophilic substitution with azide (which inverts the stereocenter), reduction of the azide, and final deprotection/salt formation.[3] This multi-step process offers excellent control over stereochemistry.
Q2: Why is the use of a protecting group, such as Boc, essential in this synthesis?
The pyrrolidine ring contains a secondary amine, and the target molecule has a primary amine at the 3-position. Both are nucleophilic. A protecting group, most commonly the tert-butoxycarbonyl (Boc) group, is crucial for ensuring regioselectivity.[4] It temporarily "masks" the pyrrolidine nitrogen, preventing it from interfering with subsequent reactions, such as the activation of the hydroxyl group and nucleophilic substitution.[3] The Boc group is stable under a wide range of non-acidic conditions and can be cleanly removed at the end of the synthesis using strong acids like HCl, which concurrently forms the desired hydrochloride salt.[4][5]
Q3: How do I choose between different protecting groups like Boc, Cbz, or Fmoc?
The selection depends entirely on the planned synthetic route and the chemical stability of your intermediates.[4]
-
Boc (tert-butoxycarbonyl): Ideal for many routes as it is stable to basic and hydrogenolysis conditions but is easily removed with acid (e.g., TFA, HCl).[4] This is the most common choice for the pyrrolidine nitrogen in this specific synthesis.
-
Cbz (benzyloxycarbonyl): Stable to both acid and base, making it useful if subsequent steps require acidic conditions. It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[4]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is labile under basic conditions (commonly removed with piperidine), offering an orthogonal protection strategy if both acid- and hydrogenolysis-sensitive groups are present elsewhere in the molecule.[4]
Troubleshooting and Optimization Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Q: My overall yield is critically low. How can I systematically identify and fix the problem?
Low yield is a common issue in multi-step syntheses. A systematic approach is required to pinpoint the inefficient step.[6]
Answer:
A low overall yield can result from cumulative losses across several steps. The most common culprits are suboptimal reaction conditions, impure starting materials, or inefficient purification.
Below is a workflow to systematically diagnose the source of low yield.
Caption: A workflow for troubleshooting low synthesis yield.
| Step | Parameter to Optimize | Common Pitfall | Recommended Action |
| N-Boc Protection | Stoichiometry of (Boc)₂O and base (e.g., Triethylamine).[3] | Insufficient base fails to neutralize the starting material's hydrochloride salt, preventing the reaction. | Use 2-4 molar equivalents of base relative to the starting hydrochloride salt.[3] Ensure (Boc)₂O is in slight excess (1-1.5 eq).[3] |
| Hydroxyl Activation (Mesylation) | Anhydrous conditions and temperature control. | Moisture quenches the highly reactive methanesulfonyl chloride (MsCl). High temperatures can cause side reactions. | Flame-dry glassware. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Argon or N₂). Add MsCl dropwise at 0-10 °C.[3] |
| Sₙ2 Azide Substitution | Reaction time and temperature. | Incomplete reaction due to insufficient energy to overcome the activation barrier for the Sₙ2 displacement. | This step often requires elevated temperatures (e.g., 80-90 °C in DMF) and extended reaction times (12-24h). Monitor by TLC or LC-MS until the mesylate is consumed.[3] |
| Azide Reduction | Catalyst activity and hydrogen pressure. | An old or poisoned catalyst (e.g., Pd/C) will result in a sluggish or incomplete reaction. | Use fresh, high-quality catalyst. Ensure the system is properly purged and maintained under a positive pressure of hydrogen.[4] |
| Deprotection & Salt Formation | Acid concentration and workup. | Incomplete removal of the Boc group. Product loss during crystallization. | Use a saturated solution of HCl in a suitable solvent like dioxane or isopropanol. For crystallization, test various anti-solvents (e.g., MTBE, diethyl ether) to add to a solution of the product in a polar solvent like isopropanol. |
Q: I am observing an unexpected impurity after the Sₙ2 reaction with sodium azide. What could it be?
Answer:
The most likely impurity is an elimination side-product. The mesylate is an excellent leaving group, and the azide anion (NaN₃), while a good nucleophile, also has some basicity.
-
Causality: Under elevated temperatures, instead of attacking the carbon center (Sₙ2), the azide can abstract a proton from an adjacent carbon, leading to the formation of an alkene (an E2 elimination reaction). This is more prevalent if the Sₙ2 reaction is sterically hindered or if the reaction is run at excessively high temperatures for too long.
-
Preventative Measures:
-
Temperature Control: Do not exceed the recommended temperature for the reaction. While heat is necessary, excessive heat favors elimination.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (Na⁺) well, leaving a "naked" and highly nucleophilic azide anion, which favors the Sₙ2 pathway over E2.
-
Monitor Progress: Track the reaction by TLC or LC-MS and stop it as soon as the starting mesylate has been consumed to avoid prolonged heating that could promote side reactions.
-
Q: The final deprotection with HCl is messy and gives a poor yield. How can I improve this crucial last step?
Answer:
The final step, which combines Boc deprotection and hydrochloride salt formation, is critical. Common issues include incomplete reaction, degradation, and difficult isolation.
-
Problem 1: Incomplete Deprotection
-
Cause: Insufficient acid or water in the reaction mixture. The mechanism for Boc cleavage requires a strong acid to protonate the carbonyl, followed by the formation of a stable tert-butyl cation. Water can hydrolyze the HCl gas in solution, reducing its effective concentration.
-
Solution: Use anhydrous HCl, typically as a 4M solution in dioxane or generated by bubbling dry HCl gas through isopropanol.[4] Ensure a significant excess of HCl is present. Allow the reaction to stir for several hours at room temperature or with gentle warming (e.g., 40 °C) if necessary.
-
-
Problem 2: Product Isolation and Purification
-
Cause: The product is a polar salt, making it highly soluble in polar solvents but insoluble in nonpolar solvents. This can make crystallization tricky.
-
Solution:
-
After deprotection, remove the solvent under reduced pressure.
-
The resulting crude solid or oil is often amorphous. To induce crystallization, dissolve it in a minimal amount of a hot polar solvent like isopropanol or ethanol.
-
Slowly add a nonpolar anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE) until the solution becomes cloudy.
-
Cool the mixture slowly, first to room temperature and then in an ice bath or refrigerator, to allow crystals to form.
-
Collect the solid by filtration and wash with the nonpolar anti-solvent.[7]
-
-
Key Experimental Protocols
Protocol 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine
This protocol is adapted from established procedures for protecting secondary amines.[8][9]
-
Suspend (R)-3-Hydroxypyrrolidine hydrochloride (1 eq.) and a base such as potassium carbonate or triethylamine (2.5 eq.) in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere.[3][8]
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same solvent dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under vacuum.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc protected intermediate, which can be purified by column chromatography if necessary.
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified, Boc-protected final intermediate (1 eq.) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated solution of anhydrous HCl in dioxane (4M, 5-10 eq.) or isopropanol.
-
Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess HCl.
-
Proceed with the crystallization procedure described in the troubleshooting section above to isolate the pure this compound.
The following diagram illustrates a common synthetic route from a chiral hydroxy-pyrrolidine precursor.
Caption: A typical reaction sequence for the synthesis.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines.
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
-
National Center for Biotechnology Information. (n.d.). 1-Boc-3-aminopyrrolidine. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminopyrrolidin-2-one. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (+/-)-. Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3S)-3-Aminopyrrolidine-2,5-dione hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Retrieved from [Link]
Sources
- 1. This compound | 117879-49-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Stereochemical Integrity of 3-Aminopyrrolidin-2-one Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-aminopyrrolidin-2-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical chiral building block. 3-Aminopyrrolidin-2-one is a key pharmacophore, particularly in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2][3][4][5] The stereochemistry at the C3 position is paramount for biological activity, making the prevention of racemization a critical aspect of its synthetic application.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maintain the enantiomeric purity of your material throughout your synthetic campaigns.
Section 1: Understanding the Problem - The Fundamentals of Racemization
This section addresses the core chemical principles behind the loss of stereochemical integrity in 3-aminopyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue for 3-Aminopyrrolidin-2-one?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[6][7] For a chiral drug intermediate like (R)-3-aminopyrrolidin-2-one, biological activity is typically associated with only one enantiomer. The presence of the undesired (S)-enantiomer can lead to reduced therapeutic efficacy, introduce the potential for off-target effects, and create significant challenges for purification and regulatory approval.[8][9] Therefore, maintaining high enantiomeric excess (e.e.) is not just a matter of yield but a fundamental requirement for the synthesis of a safe and effective active pharmaceutical ingredient.
Q2: What is the primary chemical mechanism that causes racemization in 3-Aminopyrrolidin-2-one?
A2: The primary racemization pathway involves the deprotonation and subsequent reprotonation of the chiral carbon (C3). The proton on this carbon is alpha to the lactam carbonyl group, making it acidic. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can then occur from either face with roughly equal probability, leading to the formation of both (R) and (S) enantiomers and a net loss of optical purity.[6][8][10]
Q3: Which experimental factors are most likely to induce racemization?
A3: The key factors that promote racemization of 3-aminopyrrolidin-2-one are:
-
Basic (Alkaline) Conditions: Bases are the primary culprits as they facilitate the abstraction of the acidic alpha-proton.[6][11] The strength of the base, its concentration, and its steric bulk all play a role.
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier to deprotonation, significantly accelerating the rate of racemization.[12][13]
-
Prolonged Reaction Times: Extended exposure to even mildly unfavorable conditions (e.g., moderate temperature or a weak base) can lead to a cumulative loss of enantiomeric purity.[6]
Diagram 1: The Racemization Mechanism of 3-Aminopyrrolidin-2-one
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Section 2: Troubleshooting Guide - Diagnosing and Solving Racemization
This guide is structured to help you identify the root cause of racemization in your experiment and implement effective solutions.
Sources
- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 2. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions with 3-Aminopyrrolidin-2-one Hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Aminopyrrolidin-2-one hydrochloride. This guide is structured in a question-and-answer format to directly address the common challenges encountered during its use in chemical synthesis, particularly in amide coupling reactions. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Initiation & Stoichiometry
Question: My reaction with this compound is not starting, or the conversion is very low. What could be the issue?
Answer: The most common reason for a lack of reactivity is the presence of the hydrochloride salt. The primary amine is protonated, rendering it non-nucleophilic. To initiate the reaction, the free amine must be liberated in situ.
Causality: The lone pair of electrons on the primary amine nitrogen is essential for its nucleophilic attack on the activated carboxylic acid. In the hydrochloride salt, this lone pair is engaged in a bond with a proton (H+), effectively neutralizing its nucleophilic character.
Solution: Add at least one equivalent of a non-nucleophilic base to your reaction mixture to neutralize the hydrochloride salt. A slight excess (1.1-1.2 equivalents) of the base is often recommended to ensure complete neutralization.
Recommended Bases:
| Base | Abbreviation | pKa of Conjugate Acid | Notes |
| N,N-Diisopropylethylamine | DIPEA or Hünig's base | ~10.7 | Sterically hindered, minimizing its potential for side reactions. A very common choice. |
| Triethylamine | TEA | ~10.7 | Less sterically hindered than DIPEA, can sometimes lead to side reactions. |
| N-Methylmorpholine | NMM | ~7.4 | A weaker base, can be beneficial in reducing racemization. |
Experimental Protocol: Liberation of the Free Amine for Amide Coupling
-
To a solution of your carboxylic acid (1.0 eq.) and coupling reagent (e.g., HATU, 1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM), add the chosen non-nucleophilic base (e.g., DIPEA, 2.0-2.2 eq.). Note: Two equivalents are used here; one for the carboxylic acid and one for the amine hydrochloride.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Low Yields in Amide Coupling Reactions
Question: I have liberated the free amine, but my amide coupling reaction still results in a low yield. What are the potential causes and solutions?
Answer: Low yields in amide coupling reactions are a common issue and can stem from several factors beyond the initial amine liberation.[1]
-
Incomplete Carboxylic Acid Activation: The efficiency of the coupling reagent is paramount. If the carboxylic acid is not fully activated, the reaction will not proceed to completion.
-
Solution: Ensure you are using a suitable coupling reagent for your specific substrates. For sterically hindered carboxylic acids or amines, more potent coupling reagents may be necessary. Also, confirm the purity and reactivity of your coupling reagent, as they can degrade over time.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration can significantly impact the reaction outcome.
-
Solution:
-
Solvent: Use anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile. The solubility of this compound and its free base form should be considered. While specific solubility data is not extensively published, its polar nature suggests good solubility in polar aprotic solvents.
-
Temperature: Most amide couplings proceed well at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial. Conversely, for reactions prone to side reactions or racemization, cooling to 0 °C may be required.
-
Concentration: A concentration of 0.1-0.5 M is a good starting point. Very dilute conditions can slow down the reaction rate, while very high concentrations can lead to solubility issues and potential side reactions.
-
-
-
Hydrolysis of Activated Intermediates: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material and preventing amide bond formation.[1]
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
Epimerization and Racemization
Question: My product is a mixture of diastereomers/enantiomers. How can I prevent racemization at the chiral center of 3-Aminopyrrolidin-2-one or my chiral carboxylic acid?
Answer: Racemization is a significant concern in peptide and amide coupling reactions, particularly when dealing with chiral substrates.[2][3] It can occur through two main pathways: direct enolization or the formation of an oxazolone intermediate.[2]
Factors Influencing Racemization:
-
Base: Stronger bases and those that are less sterically hindered can promote racemization.
-
Temperature: Higher temperatures increase the rate of racemization.
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine can lead to increased racemization.[2]
-
Coupling Reagent: The choice of coupling reagent can have a significant impact on the level of racemization.
Strategies to Minimize Racemization:
-
Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl (hydroxyimino)cyanoacetate (OxymaPure) are highly effective at suppressing racemization by forming less reactive, but still productive, activated esters.[1]
-
Choice of Coupling Reagent: Urionium/aminium-based reagents like HATU and HBTU, when used with a suitable base, are generally very efficient and can minimize racemization.[1] Carbodiimides like DCC and EDC are more prone to causing racemization unless used with an additive like HOBt.[1]
-
Control of Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C).[2]
-
Minimize Pre-activation Time: Add the amine to the reaction mixture shortly after the addition of the coupling reagent to the carboxylic acid.[2]
-
Choice of Base: Use a weaker, sterically hindered base like NMM or collidine if racemization is a significant issue.
Analytical Detection of Epimerization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for separating and quantifying enantiomers or diastereomers.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Diastereomers can often be distinguished by NMR, sometimes with the aid of chiral shift reagents.
Side Reactions
Question: I am observing unexpected byproducts in my reaction. What are the common side reactions with 3-Aminopyrrolidin-2-one?
Answer: Besides the desired amide formation, a few side reactions can occur.
-
Di-acylation: The secondary amine of the pyrrolidinone ring can also be acylated, leading to a di-substituted product. This is more likely to occur if an excess of the activated carboxylic acid is used or if the primary amine is protected.
-
Solution: Use a stoichiometric amount of the carboxylic acid and coupling reagent (1.0-1.1 equivalents). If selective N-acylation of the primary amine is crucial, consider an orthogonal protection strategy for the pyrrolidine nitrogen.[5]
-
-
N-Acylurea Formation: When using carbodiimide coupling reagents (e.g., DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and can complicate purification.
-
Solution: Use an additive like HOBt or HOAt, which intercepts the O-acylisourea to form an active ester, preventing the rearrangement.
-
-
Lactam Ring Hydrolysis: The γ-lactam ring in 3-Aminopyrrolidin-2-one is generally stable under standard amide coupling conditions. However, prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to hydrolysis of the lactam.[6]
-
Solution: Avoid using strong bases (e.g., NaOH, KOH) and high temperatures for extended periods. Stick to organic bases like DIPEA or NMM for the coupling reaction.
-
Purification Challenges
Question: My final product is highly polar and difficult to purify by standard silica gel chromatography. What purification strategies can I use?
Answer: The product of the reaction between 3-Aminopyrrolidin-2-one and a carboxylic acid is often a polar molecule, which can be challenging to purify.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the purification of highly polar compounds that are poorly retained on reversed-phase columns.[7][8] It uses a polar stationary phase (like silica or an amine-functionalized phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.
-
Reversed-Phase Chromatography (C18): For moderately polar products, reversed-phase chromatography can be effective. A mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.
-
Ion-Exchange Chromatography: If your product or impurities contain acidic or basic functional groups, ion-exchange chromatography can be a powerful purification method.
-
Work-up Procedures: A well-designed aqueous work-up can significantly simplify the final purification. Acidic and basic washes can remove unreacted starting materials and byproducts.
Visualizing the Process
Workflow for Amide Coupling with this compound
Caption: A typical workflow for amide coupling reactions involving this compound.
Decision Tree for Troubleshooting Low Yields
Caption: A decision tree to systematically troubleshoot low-yielding amide coupling reactions.
References
-
Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Available at: [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. ResearchGate. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Coupling Reagents. ResearchGate. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]
-
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Semantic Scholar. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Hydrolysis of β-lactam ring under basic conditions.. ResearchGate. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. gsrs. Available at: [Link]
-
Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. PubMed. Available at: [Link]
-
Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. PMC. Available at: [Link]
-
Control of racemization in peptide chain elongation with an unprotected amino acid. ResearchGate. Available at: [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]
-
Protecting Groups in Organix Synthesis. UT Southwestern. Available at: [Link]
-
Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. ResearchGate. Available at: [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Available at: [Link]
-
Lactam Hydrolysis. YouTube. Available at: [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification of 3-Aminopyrrolidin-2-one Hydrochloride
As a foundational chiral building block in medicinal chemistry, the purity of 3-Aminopyrrolidin-2-one hydrochloride is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the target molecule.[1] This guide provides detailed troubleshooting advice and protocols to address common challenges encountered during its purification from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile largely depends on the synthetic route employed. A common and efficient pathway involves the multi-step synthesis from precursors like L-aspartic acid or trans-4-hydroxy-L-proline.[1][2] Based on these routes, potential impurities include:
-
Unreacted Starting Materials: Residual amounts of the initial chiral precursor (e.g., trans-4-hydroxy-L-proline).
-
Intermediates: Incomplete reactions can leave behind intermediates such as N-Boc protected pyrrolidinones or azido-pyrrolidinone derivatives if azide chemistry is used.[2]
-
Reagent-Derived Byproducts: If an azide intermediate is reduced using triphenylphosphine, triphenylphosphine oxide will be a significant byproduct.[2] Similarly, residual coupling agents or catalysts may be present.
-
Stereoisomers: If the synthesis is not perfectly stereoselective, the undesired enantiomer or diastereomers could be present.
-
Solvent Residues: Trapped solvents from the reaction or workup steps.
Understanding your specific synthetic pathway is the first step in diagnosing a purification challenge.
Primary Purification Strategy: Recrystallization
Recrystallization is the most effective and widely used technique for purifying crystalline solids like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
General Recrystallization Workflow
Caption: A standard workflow for the purification of crystalline solids via recrystallization.
Troubleshooting Common Crystallization Issues
Q2: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
"Oiling out" is a frequent problem that occurs when the solid melts before it dissolves or when it comes out of solution above its melting point.[3] This is often exacerbated by the presence of impurities, which can depress the melting point of the mixture.
Causality & Solution:
-
Solution is Too Saturated: The concentration of the solute is too high, causing it to separate from the solution at a temperature where it is still molten.
-
Cooling is Too Rapid: Fast cooling doesn't give the molecules enough time to orient themselves into a crystal lattice.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before attempting to use an ice bath.[4] Slow, controlled cooling is critical for forming pure, well-defined crystals.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal.
-
Solution: Experiment with a different solvent system. For amine hydrochlorides, which are polar, a good starting point is a polar protic solvent like ethanol or methanol, with a less polar "anti-solvent" like ethyl acetate or diethyl ether.
-
Q3: The crystallization happened almost instantly upon cooling, forming very fine powder or needles. Is this a problem?
Yes, this is often a sign of a process that is occurring too quickly. Rapid crystallization, often called "crashing out," is undesirable because impurities present in the solution can become trapped within the rapidly forming crystal lattice, which negates the purpose of the purification.[3][4]
Causality & Solution:
-
Excessive Supersaturation: The solution was likely too concentrated, leading to spontaneous, uncontrolled nucleation.
-
Solution: Re-heat the solution to redissolve the solid. Add a larger portion of the hot "good" solvent (perhaps 10-20% more than the minimum required for dissolution).[4] While this may slightly reduce the overall yield, the purity of the resulting crystals will be significantly higher. The goal is for crystals to appear after a few minutes of cooling and continue to grow over 15-30 minutes.[4]
-
Q4: My final yield is very low (<50%). How can I improve recovery?
A low yield can be attributed to several factors during the crystallization process.
Causality & Solution:
-
Too Much Solvent Used: This is the most common cause. Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4]
-
Solution: Before you begin, perform small-scale solubility tests to determine the approximate volume of solvent needed. If you suspect you've used too much, you can carefully evaporate some of the solvent by gently heating the solution and then attempt the cooling process again.[4]
-
-
Premature Crystallization: If crystals form during a hot gravity filtration step, product will be lost on the filter paper.
-
Solution: Use a pre-heated funnel and flask for the hot filtration and add a small excess of hot solvent before filtering to ensure the compound stays in solution.
-
-
Incomplete Crystallization: Insufficient cooling time or temperature will leave product in the solution.
-
Solution: Ensure the solution has been thoroughly cooled in an ice bath for at least 20-30 minutes before filtration to maximize crystal precipitation.
-
Advanced Techniques & Protocols
Q5: When and how should I use activated charcoal for decolorization?
If your hot, dissolved solution has a noticeable color (e.g., yellow or brown tint), it often indicates the presence of colored, high-molecular-weight impurities. Activated charcoal can be effective at adsorbing these impurities.[3]
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude this compound in the minimum amount of the appropriate hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Gently swirl the mixture and re-heat to boiling for 2-5 minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The resulting filtrate should be colorless.
-
Proceed with the slow cooling and crystallization as described previously.
Q6: How do I select the best recrystallization solvent system?
An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. For a salt like this compound, a mixed-solvent system is often highly effective. This involves a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is insoluble.
Procedure:
-
Dissolve the crude product in a minimum amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point), indicating the start of precipitation.
-
Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Table 1: Potential Solvent Systems for Recrystallization
| "Good" Solvent (High Polarity) | "Anti-Solvent" (Lower Polarity) | Rationale & Comments |
| Methanol | Diethyl Ether | Excellent system. Methanol readily dissolves the salt, while ether is a strong anti-solvent promoting precipitation. |
| Ethanol | Ethyl Acetate | A common and effective combination. Both solvents are relatively inexpensive and have convenient boiling points. |
| Water | Acetone | Use with caution. While the salt is water-soluble, it can be hygroscopic. Ensure the final product is thoroughly dried. |
| Isopropanol | Heptane/Hexane | Good for removing less polar impurities. Isopropanol has a higher boiling point, which can be advantageous. |
Visual Troubleshooting Guide
Caption: A decision tree to quickly diagnose and solve common crystallization problems.
References
Technical Support Center: Enhancing the Chiral Purity of 3-Aminopyrrolidin-2-one Hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Aminopyrrolidin-2-one hydrochloride. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered when aiming to improve the chiral purity of this important synthetic building block. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high enantiomeric excess in your experiments.
Introduction: The Criticality of Chiral Purity
3-Aminopyrrolidin-2-one is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers ((R) and (S)). In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.[1][2] Therefore, achieving high chiral purity is not merely a matter of chemical elegance but a critical aspect of drug safety and efficacy. This guide will explore various strategies to enhance the enantiomeric excess (e.e.) of this compound.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and how is it determined for this compound?
A1: Enantiomeric excess is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. A sample with 95% of the (S)-enantiomer and 5% of the (R)-enantiomer has an e.e. of 90%.
For this compound, the most common and reliable method for determining e.e. is through chiral High-Performance Liquid Chromatography (HPLC) .[3][4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification.[3][4] Capillary Electrophoresis (CE) with a chiral selector is another powerful analytical technique for enantiomeric separation.[3]
Q2: What are the primary methods for improving the chiral purity of amines like 3-Aminopyrrolidin-2-one?
A2: There are three main strategies for obtaining enantiomerically pure amines:
-
Chiral Resolution: This involves separating a racemic mixture into its constituent enantiomers. Common methods include:
-
Diastereomeric Salt Crystallization: Reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[5][6]
-
Enzymatic Kinetic Resolution: Using an enzyme that selectively reacts with one enantiomer, leaving the other unreacted and thus enriched.[7]
-
Chiral Chromatography: Preparative HPLC or other chromatographic techniques using a chiral stationary phase to separate the enantiomers.[3]
-
-
Asymmetric Synthesis: Synthesizing the desired enantiomer directly from achiral or chiral starting materials using chiral catalysts or auxiliaries.[2][8] This is often the most efficient approach as it avoids the loss of 50% of the material inherent in classical resolution.
-
Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product (like an amino acid or a sugar) and converting it into the target molecule. For instance, (S)-3-aminopyrrolidine dihydrochloride can be synthesized from trans-4-hydroxyl-L-proline.[8]
Q3: Can I improve chiral purity by simple recrystallization of this compound?
A3: Recrystallization of the hydrochloride salt of a racemic mixture will not separate the enantiomers, as they have identical physical properties, including solubility. However, if your sample is already enantiomerically enriched (i.e., not a 50:50 mixture), it's possible that it could crystallize as a conglomerate (a physical mixture of separate (R) and (S) crystals). In such rare cases, preferential crystallization might be possible, but this is not a common or reliable method for this compound.[5] The more dependable approach is diastereomeric salt formation.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments to improve the chiral purity of this compound.
Issue 1: Poor or No Separation of Diastereomeric Salts
Scenario: You have reacted your racemic 3-Aminopyrrolidin-2-one with a chiral resolving agent (e.g., tartaric acid, mandelic acid), but upon crystallization, the enantiomeric excess of the amine recovered from the crystals shows little to no improvement.
Potential Causes & Solutions:
-
Inappropriate Resolving Agent: The interaction between the amine and the chiral acid may not be sufficiently different for the resulting diastereomeric salts to have a significant solubility difference in the chosen solvent.
-
Solution: Screen a variety of chiral resolving agents. Commonly used acids for resolving amines include L- or D-tartaric acid, (R)- or (S)-mandelic acid, and (R)- or (S)-camphorsulfonic acid.[5] The choice of the resolving agent is often empirical.
-
-
Suboptimal Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent.
-
Solution: Conduct small-scale screening of different solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, and their aqueous mixtures). The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other is relatively soluble at a given temperature.
-
-
Incorrect Stoichiometry: Using an incorrect molar ratio of the resolving agent to the racemic amine can lead to inefficient resolution.
-
Solution: Typically, 0.5 equivalents of the resolving agent are used to resolve one equivalent of a racemate, with the goal of crystallizing one equivalent of the desired diastereomeric salt. However, the optimal ratio may vary and should be optimized.
-
Experimental Protocol: Screening for Diastereomeric Salt Resolution
-
In separate small test tubes, dissolve a fixed amount of racemic 3-Aminopyrrolidin-2-one in various solvents.
-
Add a solution of the chosen chiral resolving agent (e.g., 0.5 molar equivalents of L-tartaric acid) in the same solvent.
-
Allow the solutions to cool slowly to room temperature and then further cool in an ice bath or refrigerator.
-
Observe the formation of crystals. If no crystals form, try concentrating the solution or using a less polar solvent.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., aqueous NaOH) and extraction with an organic solvent.
-
Convert the free amine to its hydrochloride salt using HCl in a suitable solvent (e.g., ether or isopropanol).
-
Analyze the enantiomeric excess of the resulting this compound using chiral HPLC.
Issue 2: Low Yield of the Desired Enantiomer
Scenario: You have successfully improved the enantiomeric excess through diastereomeric salt crystallization, but the yield of the purified product is unacceptably low.
Potential Causes & Solutions:
-
Co-precipitation of the More Soluble Diastereomer: The more soluble diastereomeric salt may be precipitating along with the less soluble one, reducing the purity of the initial crystalline crop and lowering the overall isolated yield of the pure enantiomer.
-
Solution: Adjust the crystallization conditions. Slower cooling rates, less concentrated solutions, and careful selection of the solvent can improve selectivity. It may be necessary to perform multiple recrystallizations, although this will further reduce the yield.
-
-
Solubility of the "Insoluble" Diastereomer: The desired diastereomeric salt may still have significant solubility in the mother liquor, leading to material loss.
-
Solution: Optimize the solvent to minimize the solubility of the target salt. After filtration, the mother liquor, which is now enriched in the other enantiomer, can be treated to recover that enantiomer. The undesired enantiomer can potentially be racemized and recycled, improving the overall process economy.
-
Data Presentation: Example of Solvent Screening for Resolution
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | e.e. of Recovered Amine (%) |
| L-Tartaric Acid | Methanol | 40 | 75 |
| L-Tartaric Acid | Ethanol | 35 | 85 |
| L-Tartaric Acid | 9:1 Ethanol:Water | 38 | 92 |
| (S)-Mandelic Acid | Isopropanol | 45 | 60 |
This is example data and will vary based on experimental conditions.
Issue 3: Inconsistent or Low Enantioselectivity in Enzymatic Resolution
Scenario: You are using an enzyme (e.g., a lipase or protease) for kinetic resolution, but the reaction is either slow, incomplete, or results in a low enantiomeric excess for both the product and the unreacted starting material.
Potential Causes & Solutions:
-
Suboptimal Enzyme Choice: Not all enzymes will exhibit high enantioselectivity for a specific substrate.
-
Solution: Screen a panel of commercially available enzymes (e.g., various lipases like Candida antarctica lipase B (CAL-B), proteases).
-
-
Incorrect Reaction Conditions: Enzyme activity and selectivity are highly sensitive to pH, temperature, and solvent.
-
Solution: Optimize the reaction conditions. For example, if performing an acylation, the choice of acyl donor and the removal of the reaction byproduct can significantly impact the reaction rate and equilibrium. The use of organic co-solvents can also be beneficial.[7]
-
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Conclusion
Improving the chiral purity of this compound is a multi-faceted challenge that often requires empirical optimization. By systematically addressing the choice of resolution method, resolving agent, solvent, and other reaction conditions, researchers can significantly enhance the enantiomeric excess of their material. This guide provides a framework for troubleshooting common issues, grounded in the principles of stereochemistry and separation science. Always verify your results with a validated chiral analytical method, such as chiral HPLC, to ensure accurate determination of enantiomeric excess.
References
- 1. EP2064331B1 - Process for preparation of optically active N-protected 3-aminopyrrolidine or N-protected 3-aminopiperidine by optical resolution of racemic amine mixtures employing an omega-transaminase - Google Patents [patents.google.com]
- 2. Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
Technical Support Center: 3-Aminopyrrolidin-2-one hydrochloride (CAS: 117879-49-9)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Aminopyrrolidin-2-one hydrochloride. As a crucial building block in medicinal chemistry, proper handling and storage are paramount to ensure experimental reproducibility and integrity. This document moves beyond simple instructions to explain the underlying chemical principles governing its use.
Section 1: Compound Profile and Properties
This compound is a heterocyclic organic compound featuring a five-membered lactam ring with an amine substituent. Its hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor antagonists.[1][2]
| Property | Value | Source(s) |
| CAS Number | 117879-49-9 | [3][4] |
| Molecular Formula | C₄H₉ClN₂O | [3] |
| Molecular Weight | 136.58 g/mol | [3] |
| Appearance | Off-white to light yellow solid/powder | [5] |
| Storage Temperature | Room Temperature, in a dry place | [3][5] |
| Key Hazards | Skin, eye, and respiratory irritant | [6][7][8] |
| Known Incompatibilities | Strong oxidizing agents | [7] |
| Hygroscopic Nature | Assumed, as is common for amine HCl salts | [9] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound, providing explanations grounded in its chemical properties.
Q1: What are the immediate first steps upon receiving a new shipment of this compound?
A1: Upon receipt, visually inspect the container for any signs of damage or a broken seal. The compound should appear as a uniform off-white or light yellow powder. Note the manufacturer's lot number and storage recommendations. It is crucial to immediately transfer the container to a designated storage location that meets the requirements outlined below, preferably in a desiccator to protect it from ambient moisture.
Q2: What are the optimal long-term storage conditions for this compound?
A2: The optimal storage is in a tightly sealed container, placed inside a desiccator at controlled room temperature (20-25°C), and protected from direct sunlight.[3][5]
-
Causality: The hydrochloride salt form makes the compound susceptible to absorbing atmospheric moisture (hygroscopicity).[9] Ingress of water can lead to inaccurate weighing for experiments and, over time, could potentially initiate slow hydrolysis of the lactam ring, compromising sample purity. Storing it in a dry, inert atmosphere is the most critical factor for maintaining its long-term integrity. Protection from light mitigates the risk of photochemical degradation.[10]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this powder?
A3: Based on data for structurally related compounds, this compound should be treated as a hazardous substance.[7][8] The following PPE is required:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling significant quantities of the powder outside of a certified chemical fume hood, a dust mask or a respirator should be used to prevent respiratory tract irritation.[5][7]
Q4: How should I prepare a stock solution? What solvents are recommended?
A4: As an amine hydrochloride salt, the compound is expected to be freely soluble in water and other polar protic solvents like methanol and ethanol. For most biological and chemical applications, preparing an initial high-concentration stock solution in sterile, deionized water is recommended.
-
Expert Insight: While the lactam amide bond is significantly more stable to hydrolysis than an ester bond, it is still best practice to prepare aqueous solutions fresh for each experiment.[10] If storage is necessary, flash-freeze aliquots of the stock solution and store them at -20°C or -80°C for short-term to medium-term storage. Avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: How stable is this compound in solution, and what conditions can cause it to degrade?
A5: In a neutral or mildly acidic aqueous solution, the compound is relatively stable for short-term use. However, its stability is compromised under several conditions:
-
High pH (Basic Conditions): Strong bases will deprotonate the amine hydrochloride and can catalyze the hydrolysis of the lactam ring.
-
Strong Oxidizing Agents: The amine group is susceptible to oxidation.[7]
-
Elevated Temperatures: Prolonged heating of solutions can accelerate degradation.[11]
-
Causality: The primary degradation pathway of concern is the hydrolysis of the amide bond within the lactam ring, which would open the ring to form 4-amino-3-aminobutanoic acid hydrochloride. While this reaction is slower than for esters, it is a key consideration for long-term solution stability.[10]
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
Problem: The compound is difficult to dissolve, even in water.
-
Possible Cause 1: Insufficient Solvent. The concentration may be too high for the chosen solvent volume.
-
Solution: Try adding more solvent incrementally. Check solubility data if available, or perform a small-scale test to determine its approximate solubility limit.
-
-
Possible Cause 2: Low Temperature. Dissolution can be an endothermic process.
-
Solution: Gently warm the solution (e.g., to 30-40°C) and use a vortex mixer or sonicator to aid dissolution. Do not boil.
-
-
Possible Cause 3: Incorrect Solvent. While unlikely for water, if using an organic solvent, it may not be polar enough.
-
Solution: Switch to a more polar solvent. Methanol is a good alternative to water.
-
Problem: My reaction yields are inconsistent or lower than expected.
-
Possible Cause 1: Inaccurate Weighing due to Moisture Absorption. If the compound was stored improperly, it may have absorbed a significant amount of water, leading to an overestimation of the actual mass of the active compound.
-
Solution: Always store the compound in a desiccator. For highly sensitive reactions, weigh the compound in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Compound Degradation. The stock solution may have been stored improperly (e.g., at room temperature for an extended period, or subjected to multiple freeze-thaw cycles).
-
Solution: Prepare fresh solutions before each experiment. If using a previously frozen stock, check for any discoloration or precipitation. It is advisable to run a purity check (e.g., by HPLC or LC-MS) on the stock solution if it has been stored for a long time.
-
Problem: I observe unexpected peaks in my analytical results (e.g., NMR, LC-MS).
-
Possible Cause: Degradation Products. You may be observing peaks corresponding to the ring-opened hydrolysis product or oxides.
-
Solution: Correlate the appearance of these peaks with the age and storage conditions of your solid sample or solution. To confirm, you can intentionally stress a small sample (e.g., by heating it in a basic solution) and see if the unknown peaks increase. Always use a freshly opened or properly stored sample for critical experiments.
-
Section 4: Key Experimental Protocols
Protocol 1: Workflow for Safe Handling and Weighing
This protocol minimizes exposure and protects the compound from atmospheric moisture.
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the analytical balance is clean and located in a draft-free area or inside a chemical fume hood.
-
Equilibration: Remove the compound container from the desiccator and allow it to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of moisture onto the cold powder.
-
Weighing: Tare a clean, dry weighing vessel on the balance. Quickly transfer the desired amount of powder to the vessel and record the mass. Minimize the time the main container is open.
-
Sealing and Storage: Securely close the main compound container immediately after dispensing. Purge with an inert gas like argon or nitrogen before sealing if available. Return the container to the desiccator.
-
Cleanup: Clean any spills on the balance and surrounding area immediately. Dispose of contaminated weighing paper and gloves according to your institution's hazardous waste guidelines.
Caption: Fig 1. Step-by-step workflow for handling hygroscopic compounds.
Protocol 2: Purity Assessment by HPLC via Pre-Column Derivatization
Since 3-Aminopyrrolidin-2-one lacks a strong chromophore for UV detection, a pre-column derivatization step is required to introduce one. This method is adapted from a published procedure for a similar compound.[12]
-
Derivatization Reaction:
-
In a small vial, dissolve ~10 mg of this compound in 1 mL of methanol.
-
Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride and free the primary amine.
-
Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc anhydride).
-
Allow the reaction to stir at room temperature for 8 hours or until complete by TLC. The product, Boc-3-aminopyrrolidin-2-one, now has a UV-active carbamate group.
-
-
Sample Preparation:
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of mobile phase (e.g., 10 mL of 50:50 acetonitrile:water) to create a stock solution.
-
Dilute this stock to a final concentration of approximately 0.5 mg/mL for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid). A typical starting point is 50% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity of the original sample can be calculated using the area percent of the main derivative peak from the resulting chromatogram.
Caption: Fig 2. Workflow for purity analysis via derivatization.
Section 5: References
-
ChemScene. This compound.
-
ChemicalBook. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9.
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride.
-
ChemicalBook. This compound | 117879-49-9.
-
ChemicalBook. This compound | 117879-49-9 General Information.
-
PubChem. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805.
-
Fisher Scientific. Safety Data Sheet for 3-Aminopyrrolidine dihydrochloride.
-
Enamine. Safety Data Sheet for 2-(3-aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol hydrochloride.
-
Guidechem. What are the applications of 3-Aminopyrrolidine dihydrochloride?.
-
Fisher Scientific. Safety Data Sheet for N-(3-Aminopropyl)pyrrolidin-2-one.
-
AK Scientific, Inc. Safety Data Sheet for 3-Aminopiperidine-2,6-dione hydrochloride.
-
PubChem. 3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596.
-
Google Patents. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
SINTEF. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
-
Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation.
-
ChemBK. 3-Aminopyrrolidine dihydrochloride - Physico-chemical Properties.
Sources
- 1. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 117879-49-9 [chemicalbook.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - SINTEF [sintef.no]
- 12. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Overcoming poor solubility of 3-Aminopyrrolidin-2-one hydrochloride in organic solvents
Welcome to the Technical Support Center for 3-Aminopyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound in common organic solvents. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful integration of this compound into your synthetic workflows.
I. Understanding the Solubility Challenge: A Fundamental Overview
Why is this compound poorly soluble in many organic solvents?
The poor solubility of this compound in many organic solvents stems from its salt form. The molecule contains a protonated amine group, forming an ammonium salt with a chloride counter-ion. This ionic character makes the compound highly polar and crystalline, favoring interactions with polar solvents like water and short-chain alcohols, while being energetically unfavorable to dissolve in less polar organic solvents.[1] The principle of "like dissolves like" governs this behavior; the high polarity of the salt is incompatible with the lower polarity of many organic solvents, leading to poor solvation and, consequently, low solubility.[2]
II. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
For direct dissolution, it is recommended to start with highly polar solvents. While specific quantitative data is not widely available, the following solvents are good starting points based on the polarity of the molecule:
-
Polar Protic Solvents: Water, Methanol, Ethanol.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
Q2: I need to use a non-polar solvent for my reaction. What are my options?
Directly dissolving this compound in non-polar solvents like hexane, toluene, or diethyl ether is highly unlikely to be successful. In such cases, the most effective strategy is to convert the hydrochloride salt to its free amine form, which is significantly less polar and more soluble in a wider range of organic solvents.
Q3: Can I improve solubility by heating the mixture?
Gentle heating can increase the rate of dissolution and may slightly increase the solubility of the hydrochloride salt in some polar organic solvents. However, this is generally not a sufficient solution for achieving high concentrations, especially in moderately polar or non-polar solvents. Caution should be exercised to avoid thermal degradation of the compound.
Q4: Will sonication help to dissolve the compound?
Sonication can be a useful physical method to aid dissolution. It helps to break down solid agglomerates and increase the surface area of the solute in contact with the solvent, which can accelerate the dissolution process. However, like heating, it is unlikely to significantly overcome the fundamental insolubility in incompatible solvents.
III. Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility
This troubleshooting guide provides a logical workflow to address solubility issues with this compound.
Caption: A workflow for generating the free amine of 3-Aminopyrrolidin-2-one under anhydrous conditions.
Protocol 3: Using a Basic Ion-Exchange Resin
This method is a clean way to generate the free amine without introducing soluble bases or their salts into the reaction mixture. [3][4] Materials:
-
This compound
-
Strongly basic anion exchange resin (e.g., Amberlite® IRA-400)
-
Methanol or Ethanol
-
Chromatography column
-
Collection flasks
Procedure:
-
Prepare a slurry of the basic ion-exchange resin in methanol and pack it into a chromatography column.
-
Wash the column with several column volumes of methanol to remove any impurities.
-
Dissolve the this compound in a minimal amount of methanol.
-
Load the methanolic solution of the hydrochloride salt onto the top of the resin bed.
-
Elute the column with methanol, collecting the fractions. The hydrochloride will be retained by the resin, and the free amine will elute.
-
Monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the free amine and remove the solvent in vacuo to obtain the purified free amine.
V. References
-
Chemistry Stack Exchange. (2012). Why are solid phase organics often conjugated to HCl?. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
Homework.Study.com. (n.d.). Write the equation for the neutralization of triethylamine with HCl. [Link]
-
ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]
Sources
Technical Support Center: Optimizing Coupling Conditions for 3-Aminopyrrolidin-2-one Hydrochloride in Peptide Synthesis
Welcome to the technical support guide for the successful incorporation of 3-Aminopyrrolidin-2-one hydrochloride into your peptide sequences. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing peptides with unique structural motifs. 3-Aminopyrrolidin-2-one, a cyclic β-amino acid derivative, offers novel conformational constraints to peptides but also presents significant synthetic challenges, primarily due to steric hindrance. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these hurdles and achieve optimal coupling efficiency.
Troubleshooting Guide: Addressing Common Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing very low or no coupling of Fmoc-protected 3-Aminopyrrolidin-2-one. My standard DIC/HOBt protocol is failing. What is the likely cause and how can I resolve this?
Answer:
The primary reason for coupling failure with 3-Aminopyrrolidin-2-one is the significant steric hindrance presented by its cyclic structure and β-substitution pattern. The nucleophilicity of the secondary amine on the growing peptide chain is reduced, and the approach to the activated carboxyl group of the incoming Fmoc-3-Aminopyrrolidin-2-one is impeded. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often not potent enough to overcome this steric barrier efficiently.[1]
Solutions:
-
Switch to a More Potent Coupling Reagent: The use of modern, highly efficient coupling reagents is crucial.[1] Uronium/aminium or phosphonium salt-based reagents are highly recommended.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is one of the most effective coupling reagents for hindered amino acids.[2][3][4] It forms a highly reactive OAt-active ester, and the reaction is believed to be facilitated by a neighboring group effect from the pyridine nitrogen, which can help stabilize the transition state.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): While slightly less reactive than HATU, these are still very effective and a significant improvement over carbodiimide-based methods.
-
COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is a third-generation uronium salt that incorporates an OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.[1] It offers coupling efficiencies comparable to HATU with the added benefit of being non-explosive and having reduced allergenic potential.[1]
-
-
Optimize Reaction Conditions:
-
Increase Reaction Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight, may be necessary to drive the reaction to completion.[5]
-
Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) can increase the reaction rate.
-
In Situ Neutralization: Since you are using the hydrochloride salt of 3-Aminopyrrolidin-2-one, ensure that the free amine is available for reaction. This is typically achieved by adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl. For solid-phase peptide synthesis (SPPS), an in-situ neutralization protocol where the base is added along with the coupling reagents is highly efficient.[6]
-
Question 2: My coupling reaction with 3-Aminopyrrolidin-2-one seems to start but does not go to completion, even with extended reaction times. What could be happening?
Answer:
Incomplete coupling, despite using potent reagents and longer reaction times, often points to issues with peptide aggregation on the solid support. As the peptide chain elongates, it can fold back on itself, forming secondary structures that mask the N-terminal amine and prevent it from reacting with the incoming activated amino acid. This is a common problem in SPPS, particularly with sequences containing hydrophobic or sterically demanding residues.
Solutions:
-
Use Aggregation-Disrupting Solvents: While Dimethylformamide (DMF) is the standard solvent for SPPS, in cases of severe aggregation, switching to or incorporating N-Methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties.
-
Elevated Temperature/Microwave Synthesis: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help disrupt secondary structures and improve reaction kinetics. Microwave-assisted peptide synthesis is particularly effective for difficult couplings as it can significantly accelerate reaction rates and improve yields.[5] COMU is an excellent reagent for microwave-assisted SPPS.[1]
-
Employ a "Double Coupling" Strategy: If a monitoring test (like the Kaiser test for primary amines or a chloranil test for secondary amines) indicates an incomplete reaction, you can simply repeat the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection step.
Question 3: Are there any specific side reactions I should be aware of when coupling 3-Aminopyrrolidin-2-one?
Answer:
While the primary challenge is achieving the coupling itself, certain side reactions can occur, especially under forcing conditions.
Solutions and Preventative Measures:
-
Racemization: Although 3-Aminopyrrolidin-2-one is a β-amino acid and the chiral center is not directly adjacent to the carbonyl group being activated, racemization of the preceding α-amino acid can still be a concern, especially with prolonged activation times or the use of certain bases.
-
Use Additives: The use of additives like HOAt or OxymaPure is highly recommended.[7] Reagents like HATU and COMU already contain these moieties. If you are using a carbodiimide like DIC, explicitly adding OxymaPure is a modern and effective strategy to suppress racemization and enhance coupling rates.[8]
-
Base Selection: Use a hindered, non-nucleophilic base like DIPEA. Avoid using triethylamine (TEA) if racemization is a concern.
-
-
Chain Termination by Reagent: Some uronium/aminium reagents, if used in large excess, can react with the unprotected N-terminal amine of the peptide chain, forming a guanidinyl group that terminates the peptide extension.[3]
-
Stoichiometry Control: While an excess of reagents is needed, avoid excessively large excesses (e.g., >5 equivalents) of the coupling reagent itself. It is generally safer to use a larger excess of the protected amino acid than the coupling reagent.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent do you recommend as a starting point for this compound?
A1: For a first attempt, HATU is an excellent choice due to its well-documented success with sterically hindered amino acids.[4] A typical starting point would be a 3-fold excess of Fmoc-3-Aminopyrrolidin-2-one, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF, with a coupling time of at least 4 hours.
Q2: How should I handle the hydrochloride salt form of 3-Aminopyrrolidin-2-one during coupling?
A2: The hydrochloride salt must be neutralized to liberate the free amine for the coupling reaction to proceed. In a typical SPPS protocol, this is done in situ by adding a sufficient amount of a non-nucleophilic base like DIPEA to the reaction vessel. You will need at least one equivalent of base to neutralize the HCl salt, plus the amount required for the coupling reaction itself (typically 2 equivalents for HATU couplings). Therefore, using a total of 3-6 equivalents of DIPEA is common.
Q3: Can I use DIC/OxymaPure instead of HATU?
A3: Yes, the DIC/OxymaPure system is an excellent and often more cost-effective alternative to HATU.[8] OxymaPure is a highly effective additive that enhances coupling speed and reduces racemization.[7] A typical protocol involves pre-activating the Fmoc-amino acid with DIC and OxymaPure for a few minutes before adding the mixture to the resin.
Q4: How can I monitor the completion of the coupling reaction?
A4: Since you are coupling to a secondary amine (the N-terminus of the growing peptide chain), the standard Kaiser test will not work (it will give a negative result, typically red or yellow, regardless of completion). You should use a test that can detect secondary amines, such as the chloranil test .
Data Presentation: Comparison of Recommended Coupling Reagents
| Reagent System | Class | Relative Potency | Key Advantages | Considerations |
| HATU/DIPEA | Aminium Salt | Very High | Extremely fast and efficient for hindered couplings; low racemization.[2][3] | Higher cost; can cause guanidinylation side reaction if used in large excess.[3] |
| COMU/DIPEA | Aminium Salt | Very High | Efficacy comparable to HATU; non-explosive Oxyma-based additive; good for microwave SPPS.[1] | Higher cost than carbodiimides. |
| PyBOP/DIPEA | Phosphonium Salt | High | Non-toxic byproducts (compared to BOP); effective for hindered couplings.[1] | Can be less effective than HATU for the most challenging sequences. |
| DIC/OxymaPure | Carbodiimide + Additive | High | Cost-effective; OxymaPure is a safe and highly efficient additive.[8] | Generally slower than aminium/phosphonium reagents; requires pre-activation step. |
Experimental Protocols & Workflows
Workflow for Troubleshooting Low Coupling Efficiency
Below is a logical workflow to follow when encountering difficulties coupling 3-Aminopyrrolidin-2-one.
Caption: Troubleshooting workflow for low coupling efficiency.
Protocol 1: HATU-Mediated Coupling of Fmoc-3-Aminopyrrolidin-2-one
This protocol is designed for standard solid-phase peptide synthesis (SPPS) on a resin (e.g., Rink Amide).
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-3-Aminopyrrolidin-2-one (3.0 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.
-
Coupling Reaction: Add the activation solution to the washed resin. Agitate the reaction vessel at room temperature for 4-6 hours.
-
Monitoring: Take a small sample of resin beads and perform a chloranil test to check for the presence of free secondary amines. A positive result (blue beads) indicates an incomplete reaction.
-
Washing: Once the reaction is complete (or the decision is made to proceed), drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
Protocol 2: DIC/OxymaPure-Mediated Coupling
This protocol provides a robust and cost-effective alternative to HATU.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-3-Aminopyrrolidin-2-one (3.0 eq.) and OxymaPure (3.0 eq.) in DMF. Add DIC (3.0 eq.) to this solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated solution to the resin. Add DIPEA (3.0 eq.) to the resin slurry to neutralize the resin-bound amine salt and facilitate the reaction. Agitate at room temperature for 4-6 hours.
-
Monitoring: Use the chloranil test to monitor reaction completion as described in Protocol 1.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).
References
-
HATU - Wikipedia. [Link]
-
Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Syntheses of sterically hindered peptides containing N-methylated amino acid(s) - ResearchGate. [Link]
-
Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - MDPI. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry - AAPPTec. [Link]
-
Amine to Amide (Coupling) - HATU - Common Organic Chemistry. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec. [Link]
-
Black, M., et al. (2007). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences. [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]
-
El-Faham, A., et al. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 3-Aminopyrrolidin-2-one hydrochloride and other chiral amines
An In-Depth Comparative Analysis of 3-Aminopyrrolidin-2-one Hydrochloride and Other Chiral Amines in Asymmetric Synthesis
Authored by a Senior Application Scientist
For the modern researcher in synthetic and medicinal chemistry, the quest for enantiomerically pure compounds is a central challenge. Chiral amines are indispensable tools in this endeavor, functioning as catalysts, auxiliaries, and key structural motifs in a vast number of pharmaceuticals and natural products.[1][2][3][4] This guide provides a comparative analysis of this compound, a versatile chiral building block, and other seminal classes of chiral amines used in asymmetric synthesis. Our objective is to move beyond a simple catalog of reagents and instead offer a mechanistic and practical framework to inform catalyst selection and experimental design.
Foundational Principles: The Role of Chiral Amines
Chiral amines orchestrate stereoselectivity through various catalytic modes. Their utility stems from the ability to form transient chiral intermediates with substrates, thereby creating a biased environment that favors the formation of one stereoisomer over another.[5] This is most commonly achieved through two primary mechanisms in organocatalysis: enamine and iminium ion formation, which effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) or raise the HOMO (Highest Occupied Molecular Orbital) of the substrate, respectively.[6][7] This guide will dissect the performance of this compound in the context of three established classes of chiral amines: Proline and its derivatives, (S)-1-Phenylethylamine as a chiral auxiliary, and the naturally derived Cinchona alkaloids.
Characterization of Key Chiral Amines
A deep understanding of each amine's structural and electronic properties is crucial for predicting its behavior and selecting the optimal catalyst for a given transformation.
This compound: The Versatile Scaffold
3-Aminopyrrolidin-2-one is a highly valuable chiral building block, particularly in drug discovery.[8] Its rigid, non-planar pyrrolidine ring allows for a more thorough exploration of three-dimensional chemical space compared to flat aromatic systems, which can lead to enhanced binding affinity and selectivity for biological targets.[8]
-
Structure and Properties: Possessing a chiral center at the 3-position, a secondary amine, and a lactam moiety, this molecule offers multiple points for diversification and interaction. The hydrochloride salt form enhances stability and simplifies handling.
-
Synthetic Access: Enantiomerically pure forms are accessible through multi-step syntheses, often starting from readily available chiral precursors like L-aspartic acid.[8]
-
Applications: It serves as a key scaffold in medicinal chemistry, notably in the development of antibacterial agents and compounds targeting the central nervous system.[8] Its structural similarity to proline, a cornerstone of organocatalysis, suggests significant, yet underexplored, potential as a catalyst itself.
Proline and its Derivatives: The Workhorse Organocatalyst
L-proline is arguably the molecule that ignited the "golden age" of organocatalysis.[9][10] Its rigid pyrrolidine framework restricts conformational freedom, which is key to inducing high stereoselectivity.
-
Mechanism of Action: Proline acts as a bifunctional catalyst.[11] Its secondary amine forms a nucleophilic enamine with carbonyl donors (ketones, aldehydes), while the carboxylic acid group can participate in hydrogen bonding to activate the electrophile and stabilize the transition state.[9][10] This dual role is central to its success in reactions like the aldol, Mannich, and Michael additions.[9][10]
}
Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
(S)-1-Phenylethylamine: The Archetypal Chiral Auxiliary
Unlike catalysts, which are regenerated, a chiral auxiliary is a stoichiometric reagent that is temporarily incorporated into the substrate to direct a stereoselective reaction.[12] (S)-1-phenylethylamine is an inexpensive and highly effective example.[12][13][14]
-
Mechanism of Stereocontrol: The primary mechanism is steric hindrance.[12] After forming an amide with a carboxylic acid derivative, the bulky phenyl group of the auxiliary effectively shields one face of the corresponding enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in high diastereoselectivity.[12] The auxiliary is then cleaved and can often be recovered.[12]
}
Logical workflow for asymmetric synthesis using a chiral auxiliary.
Cinchona Alkaloids: Nature's Privileged Catalysts
Derived from the bark of the cinchona tree, alkaloids like quinine and quinidine are powerful and versatile organocatalysts.[6][15][16]
-
Mechanism of Action: Their efficacy often stems from a bifunctional nature. The quinuclidine nitrogen acts as a Lewis base or nucleophile, while the hydroxyl group at the C9 position can act as a Brønsted acid, forming a hydrogen bond to activate the electrophile.[6][15] This dual activation within a rigid framework allows for highly organized, stereoselective transition states. They are particularly effective in phase-transfer catalysis and a wide range of addition reactions.[15][17]
Performance Comparison in Key Asymmetric Reactions
The true measure of a chiral amine's utility lies in its performance in synthetically important transformations. The following tables summarize representative data from the literature to provide an objective comparison.
Asymmetric Aldol Reaction
A cornerstone of C-C bond formation, the aldol reaction creates chiral β-hydroxy carbonyl compounds.[5][18] Proline and its derivatives are benchmark catalysts for this transformation.[19]
| Catalyst | Ketone | Aldehyde | Yield (%) | dr | ee (%) | Reference |
| L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | 97 | 99:1 | 96 | List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396. |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Acetone | p-Nitrobenzaldehyde | 95 | - | 96 | Barbas III, C. F. et al. J. Am. Chem. Soc.2002 , 124, 6798-6799. |
| Cinchona-based catalyst | Alkyl azlactones | Aliphatic aldehydes | Good | - | High | Zheng, Z. & Deng, L. Angew. Chem. Int. Ed.2013 , 52, 1044-1048.[15] |
Insight: Proline-based catalysts demonstrate exceptional efficiency and stereocontrol in aldol reactions. Given its pyrrolidine core, 3-Aminopyrrolidin-2-one could potentially act as an effective catalyst, with the lactam carbonyl possibly participating in secondary interactions within the transition state.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is a powerful method for C-C bond formation.[20] Cinchona alkaloids and proline derivatives have been used extensively.[15][20][21]
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| Cinchona-derived primary amine (7) | Nitroalkanes | Cyclic/Acyclic enones | Moderate to Good | 91-99 | Liu, Y. et al. Org. Lett.2005 , 7, 167-169.[15] |
| trans-4,5-Methano-L-proline | 2-Nitroalkanes | 2-Cycloalkenones | Excellent | >99 | Hanessian, S. et al. Org. Lett.2006 , 8, 4787-4790.[21] |
| Chiral Piperazine | Malonates | Nitroolefins | 95 | 92 | Sgarbossa, P. et al. Eur. J. Org. Chem.2009 , 2009, 5119-5125.[5] |
Insight: The choice of catalyst is highly dependent on the specific donor and acceptor. The bifunctional nature of Cinchona alkaloids makes them particularly potent for activating both reaction partners. The diamine structure present in 3-aminopyrrolidin-2-one (considering the lactam nitrogen) could offer unique activation modes in Michael additions.
Experimental Design and Protocols
Scientific integrity requires that protocols be self-validating and reproducible. Below is a representative experimental protocol for a benchmark reaction and a general workflow for catalyst screening.
Protocol: General Procedure for a Proline-Catalyzed Aldol Reaction
This protocol is based on established methods and serves as a starting point for optimization.
-
Reagent Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Catalyst Loading: Add L-proline (0.2 mmol, 20 mol%).
-
Solvent and Nucleophile Addition: Add the solvent (e.g., DMSO, 2.0 mL) followed by the ketone (5.0 mmol, 5.0 equiv). Causality: Using the ketone as the limiting reagent can sometimes lead to side reactions; using it in excess drives the reaction toward the desired product and often simplifies purification.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Workup: Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL). The aqueous layer contains the water-soluble proline catalyst.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Workflow for Comparative Catalyst Screening
}
A systematic workflow for comparing chiral amine catalyst performance.
Practical Considerations for Catalyst Selection
Beyond catalytic performance, real-world factors influence the choice of a chiral amine.
-
Cost and Availability: Proline and (S)-1-phenylethylamine are inexpensive and available in bulk.[10][14] Cinchona alkaloids, while more expensive, are also readily available as natural products.[17] Specialized derivatives or less common building blocks like this compound may have higher costs.[22]
-
Recyclability and Green Chemistry: The ability to recover and reuse a catalyst is a significant advantage, reducing cost and environmental impact.[23] Water-soluble catalysts like proline can sometimes be recovered from the aqueous phase. Heterogenization, where the catalyst is immobilized on a solid support, is an active area of research to improve recyclability.[23][24]
-
Substrate Scope: No single catalyst is universal. Cinchona alkaloids excel with a broad range of substrates, particularly in Michael additions.[15][20] Proline is a go-to for aldol reactions of ketones.[19] The performance of 3-Aminopyrrolidin-2-one across different reaction types remains an open area for investigation.
Conclusion and Future Outlook
The selection of a chiral amine is a multi-faceted decision that balances catalytic efficacy, substrate compatibility, and practical constraints.
-
Proline derivatives remain the highly reliable and cost-effective choice for many carbonyl transformations, particularly aldol reactions, driven by their well-understood enamine catalysis mechanism.
-
(S)-1-Phenylethylamine exemplifies the power of chiral auxiliaries, offering a robust, albeit stoichiometric, method for controlling stereochemistry through steric guidance.
-
Cinchona alkaloids are exceptionally powerful and versatile catalysts, whose bifunctional nature enables high stereoselectivity across a wide array of important synthetic reactions.
This compound stands out as a chiral scaffold of significant interest. While well-established as a building block in medicinal chemistry, its potential as an organocatalyst is compelling. Its structural analogy to proline, combined with the unique electronic features of the lactam ring, suggests it could offer novel reactivity and selectivity. Future research should focus on systematically evaluating its performance in benchmark asymmetric reactions to unlock its full potential and establish its place in the synthetic chemist's toolkit.
References
-
Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Proline organocatalysis Source: Wikipedia URL: [Link]
-
Title: Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Cinchona Alkaloid-Mediated Asymmetric Synthesis of Amino Acids and Aziridines Source: Spiral, Imperial College London URL: [Link]
-
Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews URL: [Link]
-
Title: Direct catalytic asymmetric synthesis of α-chiral primary amines Source: Chemical Society Reviews URL: [Link]
-
Title: Cinchona-based phase-transfer catalysts for asymmetric synthesis Source: Chemical Communications URL: [Link]
-
Title: Cinchona Alkaloids in Asymmetric Catalysis Source: Macmillan Group, Princeton University URL: [Link]
-
Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Heterogeneous organocatalysis: the proline case Source: RSC Publishing URL: [Link]
-
Title: Main types of catalysis by proline Source: ResearchGate URL: [Link]
-
Title: The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis Source: Bentham Science URL: [Link]
-
Title: Proline Derivatives in Organic Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media Source: ResearchGate URL: [Link]
-
Title: Asymmetric Michael Addition of a Recyclable Chiral Amine: Inversion of Stereoselectivity Caused by the Difference of Ethereal Solvents Source: Organic Letters URL: [Link]
-
Title: Enantioselective Michael Additions in Natural Products Synthesis Source: Macmillan Group, Princeton University URL: [Link]
-
Title: Enantioselective Aza-Henry and Aza-Michael Reactions Source: Organic Chemistry Portal URL: [Link]
-
Title: (S)-α-PEA as a chiral auxiliary in the synthesis of (+)-lortalamine Source: ResearchGate URL: [Link]
-
Title: A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes Source: National Institutes of Health (PMC) URL: [Link]
-
Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Catalytic, Enantioselective Michael Addition Reactions Source: ResearchGate URL: [Link]
-
Title: Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle Source: University of Bath URL: [Link]
-
Title: Application of chiral recyclable catalysts in asymmetric catalysis Source: RSC Publishing URL: [Link]
-
Title: A 2000 to 2020 Practitioner's Guide to Chiral Amine‐Based Enantioselective Aldol Reactions Source: Wiley Online Library URL: [Link]
-
Title: Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 117879-49-9 | Benchchem [benchchem.com]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buy 1-Phenylethylamine | 618-36-0 [smolecule.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. dovepress.com [dovepress.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. A 2000 to 2020 Practitioner's Guide to Chiral Amine‐Based Enantioselective Aldol Reactions: Ketone Substrates, Best Met… [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 22. bridgeorganics.com [bridgeorganics.com]
- 23. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Selecting a 3-Aminopyrrolidin-2-one Hydrochloride Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical results is paramount. This begins with the quality of the reference standards used for identification, purity assessment, and quantitative analysis. 3-Aminopyrrolidin-2-one hydrochloride (CAS No. 117879-49-9) is a critical chiral building block in the synthesis of various pharmaceutical agents, including novel antibacterial and central nervous system-targeted compounds.[1] Its non-planar, three-dimensional structure offers significant advantages in drug design, making the quality of its reference standard a crucial factor in preclinical and developmental workflows.[1]
This guide provides an in-depth technical comparison of commercially available this compound reference standards. It is designed to empower researchers to make informed decisions by not only comparing product specifications but also by providing detailed protocols for the independent verification of a standard's identity, purity, and overall quality.
The Critical Role of a Reference Standard
A reference standard serves as the benchmark against which a sample is measured. Its own identity, purity, and assigned value must be established with a high degree of confidence. For a molecule like 3-Aminopyrrolidin-2-one, which contains a chiral center, factors such as enantiomeric purity are as critical as chemical purity.[1] Using a poorly characterized standard can lead to significant downstream consequences, including inaccurate potency measurements, misidentification of impurities, and potential setbacks in regulatory submissions.
Comparison of Commercial Reference Standards
Obtaining a high-quality reference standard requires careful evaluation of the supplier's Certificate of Analysis (CoA). A comprehensive CoA is not merely a statement of purity; it is a detailed report of the analytical testing performed to characterize the material.[2] While specific batch data varies, a comparison of typical specifications from two leading suppliers of non-pharmacopeial standards, herein designated as Supplier A (a premium provider like LGC/TRC) and Supplier B (a standard research-grade supplier), reveals key differentiators.
| Test Parameter | Supplier A (Representative Data) | Supplier B (Representative Data) | Significance & Causality |
| Identity | |||
| Infrared Spectroscopy | Conforms to structure | Conforms to structure | Confirms the presence of key functional groups and provides a molecular fingerprint. |
| ¹H NMR Spectroscopy | Conforms to structure | Conforms to structure | Confirms the proton environment of the molecule, essential for structural verification. |
| Mass Spectrometry | Conforms to structure (m/z) | Not typically provided | Provides the mass of the molecule, offering a high-confidence confirmation of identity. |
| Purity & Impurities | |||
| Purity (HPLC) | 99.8% (by derivatization) | ≥97% (method not specified) | A higher, method-specific purity value provides greater confidence. The lack of a UV chromophore necessitates a derivatization method for accurate HPLC analysis. |
| Water Content (Karl Fischer) | 0.15% | ≤1.0% | Water content is critical for accurate weighing and calculating purity on an anhydrous basis. Karl Fischer titration is the gold standard for this measurement.[3] |
| Residual Solvents (GC-HS) | <0.1% Methanol, <0.1% Acetone | Not specified | Residual solvents from the synthesis process are common impurities that must be controlled. |
| Sulfated Ash | 0.05% | Not specified | Measures the amount of inorganic impurities, which can interfere with certain analytical techniques. |
| Physicochemical Properties | |||
| Appearance | White to Off-White Solid | Light Brown Solid | A whiter appearance often indicates higher purity and fewer degradation products. |
| Melting Point | 175-178 °C | 172-179 °C | A narrow melting point range is indicative of higher purity. |
| Traceability | |||
| Documentation | Comprehensive CoA with spectra | Basic specification sheet | A comprehensive CoA provides transparency and the data needed for a thorough quality assessment. |
| Traceability Statement | Traceable to primary standards | Not provided | Traceability ensures the standard is part of an unbroken chain of comparisons to a metrological reference.[4] |
Analysis of Comparison: Supplier A provides a more rigorously characterized standard. The provision of specific data from multiple orthogonal analytical techniques (HPLC, KF, etc.) and traceability statements offers a higher degree of confidence, which is critical for use in regulated environments or when developing quantitative assays. Supplier B's standard may be suitable for exploratory synthesis but lacks the detailed characterization required for a reference standard in a quality control setting.
Experimental Protocols for Independent Verification
A laboratory should possess the capability to independently verify the quality of a newly acquired reference standard. The following protocols are grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][5]
Identity Verification by FTIR Spectroscopy
Principle: Infrared spectroscopy confirms the identity of a compound by measuring the absorption of infrared radiation by its chemical bonds, creating a unique molecular "fingerprint."
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc. Mix approximately 1 mg of the this compound standard with 100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Background Collection: Place no sample in the spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr disc in the sample holder and acquire the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Interpretation: The resulting spectrum should exhibit characteristic peaks for the amine N-H stretch (around 3400 cm⁻¹), the lactam N-H stretch (around 3200 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), and a strong lactam carbonyl (C=O) stretch (around 1680 cm⁻¹). This spectrum should be compared against the spectrum provided by the supplier or a known authentic reference.
Identity and Purity by ¹H NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in a molecule. It can be used for both identity confirmation and for quantitative purity assessment (qNMR) against a certified internal standard.[6][7]
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum using standard parameters. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for quantitative analysis.
-
Interpretation:
-
Identity: The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks should be consistent with the known structure of this compound.
-
Purity: The absence of significant unassigned signals is a strong indicator of purity. For quantitative analysis, a certified internal standard (e.g., maleic acid) would be added in a known quantity, and the purity of the analyte is calculated by comparing the integral of a known analyte proton signal to that of the standard.
-
Purity Determination by HPLC with Pre-Column Derivatization
Principle: Since 3-Aminopyrrolidin-2-one lacks a strong UV chromophore, direct analysis by HPLC-UV is challenging. A pre-column derivatization step is employed to attach a UV-active molecule (in this case, a Boc group) to the primary amine, allowing for sensitive detection. This method is based on established procedures for similar compounds.[8] The separation is performed using reversed-phase chromatography, adhering to principles outlined in USP <621> Chromatography.[2][5]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 3-Aminopyrrolidin-2-one HCl.
Methodology:
-
Derivatization:
-
Accurately weigh about 10 mg of the reference standard into a vial.
-
Add 1 mL of methanol, 1.5 equivalents of triethylamine, and 1.2 equivalents of Di-tert-butyl dicarbonate (Boc anhydride).
-
Allow the reaction to proceed at room temperature for 8 hours to form the Boc-protected derivative.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried derivative in a known volume (e.g., 10 mL) of the mobile phase to create a ~1 mg/mL stock solution.
-
Dilute further as needed to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Calculate the area percent of the main peak relative to the total area of all peaks. The purity is reported as (Area of Main Peak / Total Area of All Peaks) * 100. This procedure should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[1]
-
Water Content by Karl Fischer Titration
Principle: This method is a highly specific titration used to determine the amount of water in a sample. It is the standard method described in pharmacopeias for water content determination.[3][9]
Decision Logic for Karl Fischer Method Selection
Caption: Selecting the appropriate Karl Fischer titration method.
Methodology (Coulometric):
-
Instrument Preparation: Use a coulometric Karl Fischer titrator. The instrument's titration cell contains a reagent that generates iodine electrochemically.
-
Standardization: The instrument is calibrated using a certified water standard.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the reference standard (typically 20-50 mg for expected low water content).
-
Quickly introduce the sample into the titration cell.
-
The instrument automatically titrates the water present and calculates the water content, typically expressed as a percentage (w/w).
-
Conclusion
The selection of a reference standard for this compound should be a data-driven process. While a basic standard may suffice for early-stage discovery, any work that requires quantitative accuracy or may be subject to regulatory scrutiny demands a highly characterized standard from a reputable supplier. A comprehensive Certificate of Analysis is the primary tool for this evaluation. Furthermore, the ability to perform independent verification using robust, standards-based analytical methods is a hallmark of good scientific practice and ensures the quality and reliability of all subsequent experimental data. By investing in a well-characterized reference standard and verifying its quality, researchers can build a solid analytical foundation for their drug development programs.
References
-
GMP Insiders. (2025, January 21). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Available at: [Link]
-
U.S. Pharmacopeia. <621> Chromatography. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Pharmaceutical Technology. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Available at: [Link]
-
Brammer Standard. Certificate of Analysis. Available at: [Link]
-
Rundlöf, T., et al. (2013). Use and qualification of primary and secondary standards employed in quantitative ¹H NMR spectroscopy of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]
-
ResearchGate. (2025, August 7). Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals | Request PDF. Available at: [Link]
- Google Patents. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
Sources
- 1. This compound | 117879-49-9 | Benchchem [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Buy Online CAS Number 117879-49-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 5. chemscene.com [chemscene.com]
- 6. Use and qualification of primary and secondary standards employed in quantitative ¹H NMR spectroscopy of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the Synthetic Routes of (S)-3-Aminopyrrolidin-2-one Hydrochloride
(S)-3-Aminopyrrolidin-2-one hydrochloride , a crucial chiral building block, is a γ-aminobutyric acid (GABA) analogue and a key intermediate in the synthesis of various pharmaceuticals. Its stereochemically defined structure is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs). The development of an efficient, scalable, and enantiomerically pure synthesis is therefore a significant focus in process chemistry and drug development.
This guide provides an in-depth comparison of the prevalent synthetic strategies for obtaining (S)-3-Aminopyrrolidin-2-one hydrochloride. We will delve into routes originating from the chiral pool, leveraging nature's readily available enantiopure starting materials, and contrast them with asymmetric synthesis methodologies that construct the chiral center catalytically. The discussion will focus on the rationale behind experimental choices, overall efficiency, and scalability, providing researchers and drug development professionals with the critical data needed to select the optimal route for their specific needs.
Route 1: Chiral Pool Synthesis from L-Aspartic Acid
The use of L-aspartic acid as a starting material is one of the most established methods, capitalizing on its inherent (S)-stereochemistry to directly set the chiral center of the target molecule.[1] This approach avoids the need for chiral resolution or asymmetric catalysis in the key stereocenter-forming step.
Strategic Overview
The general strategy involves the protection of the amino and α-carboxylic acid groups of L-aspartic acid, followed by the activation and reduction of the β-carboxylic acid to form the γ-lactam ring. The key transformation is the intramolecular cyclization.
Experimental Protocol: A Representative Synthesis
-
Step 1: Protection and Anhydride Formation. L-aspartic acid is first N-protected, commonly with a formyl or tert-butoxycarbonyl (Boc) group. For instance, L-aspartic acid can be treated with a mixture of formic acid and acetic anhydride to yield N-formyl-L-aspartic anhydride.[1] This step serves the dual purpose of protecting the amine and activating the carboxyl groups for subsequent reactions.
-
Step 2: Imide Formation. The resulting anhydride is reacted with an amine, such as benzylamine, to open the anhydride ring and form an amide. Subsequent heating promotes intramolecular cyclization to yield the corresponding N-substituted succinimide derivative.[2]
-
Step 3: Selective Reduction. The succinimide intermediate is then subjected to selective reduction. A key challenge is to reduce only one of the two carbonyl groups. Reagents like potassium borohydride in diethylene glycol dimethyl ether can be employed to selectively reduce the carbonyl group derived from the α-carboxylic acid of aspartic acid, leading to the formation of the desired γ-lactam ring.[1]
-
Step 4: Deprotection. The final step involves the removal of the N-protecting groups. For example, if a benzyl group was used on the ring nitrogen and a Boc group on the exocyclic amine, catalytic hydrogenation (e.g., Pd/C) can be used to remove the N-benzyl group, followed by acidic treatment (e.g., with HCl) to cleave the Boc group and furnish the final hydrochloride salt.[1]
Causality and Field-Proven Insights
The choice of protecting groups is critical. The Boc group is favored for its stability under various reaction conditions and its facile removal under acidic conditions. The N-benzyl group on the lactam nitrogen can be removed under neutral conditions via hydrogenolysis, which is often compatible with other functional groups. The selective reduction of the succinimide is the linchpin of this route. The regioselectivity is often directed by the steric and electronic environment of the two carbonyls.
Route 2: Chiral Pool Synthesis from L-Glutamic Acid
An alternative chiral pool approach utilizes L-glutamic acid.[3] While seemingly less direct as it requires a carbon to be removed or functional groups to be shifted, it offers a different set of intermediates and reaction conditions.
Strategic Overview
This pathway typically involves the transformation of the γ-carboxylic acid into a leaving group, followed by intramolecular nucleophilic substitution by the protected amine to form the pyrrolidinone ring.
Experimental Protocol: A Representative Synthesis
-
Step 1: Diesterification and N-Protection. L-glutamic acid is first converted to its dimethyl ester using reagents like thionyl chloride in methanol.[4] The amino group is then protected, for example, with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).[4]
-
Step 2: Selective Reduction to Diol. The N-protected diester is reduced to the corresponding diol using a strong reducing agent like sodium borohydride. This provides the 1,4-diol backbone necessary for cyclization.
-
Step 3: Selective Activation and Cyclization. The primary hydroxyl group is selectively activated, often by tosylation. The diol is treated with p-toluenesulfonyl chloride, preferentially reacting with the less hindered primary alcohol. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the protected amino group displaces the tosylate to form the pyrrolidinone ring.
-
Step 4: Functional Group Interconversion and Deprotection. The remaining hydroxyl group is converted to an amino group. This can be achieved via a Mitsunobu reaction with an azide source, followed by reduction. Finally, deprotection of the Boc group with hydrochloric acid yields the target product.
Causality and Field-Proven Insights
The success of this route hinges on the selective functionalization of the two hydroxyl groups in the diol intermediate. The primary hydroxyl is more reactive towards sulfonyl chlorides, allowing for regioselective activation. The intramolecular cyclization is an efficient ring-forming step, driven by the formation of a stable five-membered ring. This route offers flexibility in introducing the C3-amino group late in the synthesis.
Route 3: Chiral Pool Synthesis from trans-4-Hydroxy-L-proline
This approach leverages the pre-existing pyrrolidine ring of trans-4-hydroxy-L-proline, a readily available and inexpensive chiral starting material.[5]
Strategic Overview
The synthesis involves decarboxylation, protection of the nitrogen, and inversion of the stereochemistry at the C4 position (which becomes the C3 position in the product) while converting the hydroxyl group to an amine.
Experimental Protocol: A Representative Synthesis
-
Step 1: Decarboxylation. Trans-4-hydroxy-L-proline is heated to a high temperature (140-160 °C) to induce decarboxylation, yielding (R)-4-hydroxypyrrolidine.[5]
-
Step 2: N-Protection and Hydroxyl Activation. The secondary amine of the resulting pyrrolidine is protected with a Boc group. The hydroxyl group is then activated by converting it into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.[5]
-
Step 3: Nucleophilic Substitution with Inversion. The key step is the SN2 reaction with an azide source, such as sodium azide. This proceeds with inversion of configuration, converting the (R)-stereocenter of the hydroxyl group to the desired (S)-stereocenter of the azido group.[5]
-
Step 4: Reduction and Deprotection. The azide is reduced to the primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.[5] Finally, the Boc protecting group is removed with concentrated hydrochloric acid to afford (S)-3-aminopyrrolidine hydrochloride, which can then be further processed to the target lactam. Note: This specific patent focuses on 3-aminopyrrolidine, but the intermediate is key for accessing the target lactam through subsequent oxidation.
Causality and Field-Proven Insights
This route is elegant as it uses a pre-formed ring. The stereochemical inversion via an SN2 reaction is a classic and reliable method for controlling stereochemistry. The use of azide as a nitrogen source is common due to its high nucleophilicity and the clean conversion of the resulting azide to an amine. The main drawback is the initial high-temperature decarboxylation, which can be challenging to scale.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent approaches starting from different chiral pool sources.
Sources
- 1. Page loading... [guidechem.com]
- 2. SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
Biological activity of 3-Aminopyrrolidin-2-one hydrochloride derivatives compared to parent compound
In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutics with enhanced potency and specificity. The chiral entity, 3-Aminopyrrolidin-2-one hydrochloride, serves as a versatile foundational structure. While this parent compound is a valuable building block, its intrinsic biological activity in key therapeutic areas appears to be limited. However, targeted derivatization of this scaffold has unlocked significant pharmacological potential, leading to the development of potent antibacterial agents and C-C chemokine receptor 2 (CCR2) antagonists.
This guide provides a comprehensive comparison of the biological activities of various this compound derivatives against the parent compound. We will delve into the structure-activity relationships that govern their efficacy, supported by experimental data and detailed protocols to enable researchers to validate and expand upon these findings.
From Inactive Scaffold to Potent Pharmacophores: A Tale of Two Activities
Our investigation reveals that the journey from the parent this compound to biologically active derivatives is a testament to the power of medicinal chemistry. The core structure, while possessing desirable physicochemical properties for scaffold-based drug design, does not exhibit significant intrinsic antibacterial or CCR2 antagonist activity. It is through the strategic introduction of various substituents that potent bioactivity is conferred.
Antibacterial Activity: Targeting Bacterial Proliferation
A significant area of development for 3-Aminopyrrolidin-2-one derivatives has been in the pursuit of novel antibacterial agents. The pyrrolidinone core is a feature in molecules designed to interfere with essential bacterial processes.[1] The data below showcases the antibacterial potency of several derivatives against Gram-positive and Gram-negative bacteria, as determined by the minimal inhibitory concentration (MIC) in a broth microdilution assay.
| Compound | Derivative Class | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Parent Compound | 3-Aminopyrrolidin-2-one HCl | - | >128 | >128 | Assumed Inactive |
| Derivative A | N-Arylacetamide | 4-chlorophenylacetamide | 12.5 | 12.5 | [2] |
| Derivative B | N-Alkylacetamide | 2-pyridinylacetamide | 37.5 | 37.5 | [2] |
| Derivative C | Pyrrolidine-2,3-dione | Dimer with trans-cyclohexyl linker | 8 | 16 | [3] |
Analysis of Antibacterial Activity:
The parent compound is largely devoid of antibacterial activity. However, the introduction of an N-arylacetamide moiety, as seen in Derivative A , results in a significant increase in potency against both S. aureus and E. coli. This suggests that the aromatic ring and the acetamide linker are crucial for interacting with the bacterial target. Replacing the aryl group with a pyridinyl moiety in Derivative B maintains moderate activity. Interestingly, dimerization of a related pyrrolidinedione scaffold, as in Derivative C , yields a compound with potent activity, particularly against S. aureus, highlighting a different structural approach to enhancing antibacterial efficacy.[3]
CCR2 Antagonism: Modulating the Inflammatory Response
The C-C chemokine receptor 2 (CCR2) and its ligand CCL2 are key players in the inflammatory cascade, making them attractive targets for a variety of diseases.[4] Derivatives of 3-aminopyrrolidine have been explored as CCR2 antagonists, with several compounds demonstrating high potency in functional assays.
| Compound | Derivative Class | Modification | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Reference |
| Parent Compound | 3-Aminopyrrolidin-2-one HCl | - | >10,000 | >10,000 | Assumed Inactive |
| Derivative D | (R)-3-aminopyrrolidine series | Complex aryl and heterocyclic substituents | 3.2 | 0.83 | [5] |
| Derivative E | gamma-aminoamide | N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(4-phenylpiperidin-1-yl)butanamide | 59 | 41 | [6] |
| Derivative F | aminocyclopentane carboxamide | 3-[(3R,4S)-1-((1R,3S)-3-isopropyl-3-{[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl}cyclopentyl)-3-methylpiperidin-4-yl]benzoic acid | Not reported | 0.3 | [7] |
Analysis of CCR2 Antagonist Activity:
Similar to the antibacterial findings, the parent this compound shows no significant affinity for the CCR2b receptor. The development of potent antagonists has required extensive modification of the core structure. Derivative D , emerging from a structure-activity relationship (SAR) study of (R)-3-aminopyrrolidine derivatives, exhibits nanomolar potency in both binding and functional chemotaxis assays.[5] This highlights the critical importance of the stereochemistry at the 3-position of the pyrrolidine ring. Derivative E and Derivative F represent different chemical classes built around a pyrrolidine-like core, both demonstrating potent functional antagonism of CCR2.[6][7] These examples underscore that while the 3-aminopyrrolidin-2-one scaffold provides a starting point, extensive chemical elaboration is necessary to achieve high-affinity binding and functional blockade of the CCR2 receptor.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed step-by-step methodologies for the key biological assays are provided below.
Broth Microdilution Assay for Antibacterial Susceptibility
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for Broth Microdilution Assay
Caption: Workflow for measuring CCR2 antagonism via calcium flux.
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing human CCR2 into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Aspirate the growth medium and add 100 µL of serum-free medium to each well.
-
Incubate for 2 hours at 37°C.
-
Add an equal volume of a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test antagonists.
-
Using a fluorescence plate reader (e.g., FLIPR or FlexStation), add the antagonist to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Add a pre-determined concentration of the agonist (CCL2) to stimulate the cells.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Plot the dose-response curves of the antagonists' inhibition of the CCL2-induced calcium flux.
-
Calculate the IC50 values from these curves. [8]
-
Mechanism of Action: CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL2, initiates a cascade of intracellular signaling events. These pathways ultimately lead to cellular responses such as chemotaxis, proliferation, and survival. CCR2 antagonists work by blocking the initial binding of CCL2 to the receptor, thereby inhibiting these downstream effects.
Caption: Simplified CCR2 signaling pathway and point of antagonist intervention.
This diagram illustrates that upon CCL2 binding, CCR2 activates G proteins, leading to the activation of several key downstream signaling pathways, including the phospholipase C (PLC) pathway which results in calcium mobilization, as well as the JAK/STAT, PI3K/Akt, and MAPK pathways. [1]These pathways converge to regulate a variety of cellular functions that are central to the inflammatory response. The 3-Aminopyrrolidin-2-one-derived antagonists exert their therapeutic effect by preventing the initial ligand-receptor interaction, thus abrogating the entire downstream signaling cascade.
Conclusion and Future Directions
The this compound scaffold serves as a compelling example of how a biologically inactive core can be transformed into highly potent and specific pharmacological agents. The comparative data presented herein clearly demonstrates that strategic derivatization is key to unlocking the therapeutic potential of this chemical class, leading to promising antibacterial and anti-inflammatory drug candidates.
The provided experimental protocols offer a robust framework for researchers to further explore the structure-activity relationships of novel derivatives. Future work should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to facilitate their translation into clinical candidates. Furthermore, the versatility of the 3-Aminopyrrolidin-2-one scaffold suggests that its derivatives may hold promise for other therapeutic targets, warranting broader screening and discovery efforts.
References
- Cherney, R. J., et al. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(5), 1595-1600.
-
Synapse. What are CCR2 antagonists and how do they work? Available from: [Link]
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]
-
ResearchGate. Schematic diagram of the CCL2-CCR2 axis and its signaling pathway. CCR2... Available from: [Link]
- Manley, P. W., et al. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 23-27.
- Zhao, L., et al. (2022). Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease. Frontiers in Immunology, 13, 831244.
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
-
ResearchGate. Calcium Flux Assay Protocol | Download Table. Available from: [Link]
-
Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available from: [Link]
-
ResearchGate. Schematic diagram of the CCL2/CCR2 axis activating Hh signaling. CCL2... Available from: [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]
-
National Institutes of Health. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood. Available from: [Link]
-
National Institutes of Health. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. Available from: [Link]
-
Royal Society of Chemistry. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Available from: [Link]
-
ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available from: [Link]
-
Semantic Scholar. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine. Available from: [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. Available from: [Link]
-
bioRxiv. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. Available from: [Link]
-
Springer Lab. Chemotaxis Assay. Available from: [Link]
-
PubMed. An orally active chemokine receptor CCR2 antagonist prevents glomerulosclerosis and renal failure in type 2 diabetes. Available from: [Link]
-
National Institutes of Health. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. Available from: [Link]
-
National Center for Biotechnology Information. Chemotaxis Assay - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available from: [Link]
-
ResearchGate. In vitro CCR2 antagonist activity of ucb-102405 Assay Cells IC 50. Available from: [Link]
-
PubMed. Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride. Available from: [Link]
-
ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]
-
PubMed. Novel, orally bioavailable gamma-aminoamide CC chemokine receptor 2 (CCR2) antagonists. Available from: [Link]
-
National Institutes of Health. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available from: [Link]
-
MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available from: [Link]
-
Sartorius. Incucyte® Chemotaxis Cell Migration Assay. Available from: [Link]
-
Sartorius. Incucyte® Chemotaxis Assay Protocol for Macrophages. Available from: [Link]
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin... - ChEMBL [ebi.ac.uk]
- 5. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Aminopyrrolidin-2-one Hydrochloride Analogs
For drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects and potential late-stage clinical failures. This guide provides a comprehensive framework for conducting cross-reactivity studies on analogs of 3-Aminopyrrolidin-2-one hydrochloride, a scaffold of increasing interest in medicinal chemistry. Drawing from extensive field experience, this document outlines not just the "what" and "how," but also the critical "why" behind each experimental choice, empowering researchers to generate robust and reliable data.
Introduction: The Significance of the 3-Aminopyrrolidin-2-one Scaffold and the Imperative of Selectivity
The pyrrolidin-2-one ring is a privileged scaffold in drug discovery, present in a variety of approved drugs and clinical candidates.[1][2][3][4] Its three-dimensional structure allows for diverse interactions with biological targets. The 3-amino substitution, in particular, has been identified as a key feature for potent and selective inhibition of certain enzymes, most notably Dipeptidyl Peptidase-4 (DPP-4).[5][6][7] DPP-4 inhibitors are an established class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[8][9]
Given that analogs of 3-Aminopyrrolidin-2-one are being designed as potential DPP-4 inhibitors, a thorough assessment of their cross-reactivity is not just a regulatory requirement but a scientific necessity. The primary rationale for this is to mitigate the risk of adverse drug reactions (ADRs) that may arise from unintended interactions with other proteins.[10][11] This guide will therefore focus on a tiered screening approach, starting with the primary target and expanding to key off-target families.
The Tiered Approach to Cross-Reactivity Profiling
A logical and resource-efficient strategy for assessing cross-reactivity involves a tiered approach. This begins with confirming on-target activity and then systematically expanding the search for off-target interactions.
Caption: A tiered workflow for assessing the cross-reactivity of 3-Aminopyrrolidin-2-one analogs.
Tier 1: Confirmation of Primary Target (DPP-4) Inhibition
The foundational step is to quantify the potency of the analogs against the intended target, DPP-4. This provides a benchmark against which all subsequent off-target activities will be compared.
Experimental Protocol: DPP-4 Enzymatic Inhibition Assay (IC50 Determination)
This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4 using a chromogenic substrate.[12][13]
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)[13]
-
Assay buffer: Tris-HCl buffer, pH 7.5
-
Test compounds (3-Aminopyrrolidin-2-one analogs) and a reference inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme to each well.
-
Add the serially diluted compounds to the respective wells. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (blank).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the Gly-Pro-pNA substrate to all wells.
-
Immediately measure the absorbance at 405 nm at time zero and then kinetically every minute for 30 minutes at 37°C. The rate of p-nitroaniline production is proportional to DPP-4 activity.
-
Calculate the percent inhibition for each compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Tier 2: Screening Against Closely Related Serine Proteases
DPP-4 belongs to the S9 family of serine proteases. Analogs should be screened against other members of this family that share structural homology, particularly in the active site. The most critical off-targets in this category are DPP-8, DPP-9, Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP).[14][15][16] Inhibition of DPP-8 and DPP-9 has been linked to severe toxicities in preclinical studies.[7][17]
Experimental Protocols:
The enzymatic inhibition assays for DPP-8, DPP-9, FAP, and POP follow a similar principle to the DPP-4 assay, utilizing specific substrates for each enzyme.
-
DPP-8 and DPP-9: A fluorogenic substrate is typically used.
-
FAP and POP: Specific chromogenic or fluorogenic substrates are commercially available.
The selectivity of the analogs is determined by comparing their IC50 values for the off-targets to their IC50 for DPP-4. A selectivity index (SI) is calculated as follows:
SI = IC50 (Off-target) / IC50 (DPP-4)
A higher SI value indicates greater selectivity for the primary target.
Tier 3: Broad Panel Screening for Unforeseen Interactions
To cast a wider net for potential off-target liabilities, broad panel screening is essential. This is typically outsourced to specialized contract research organizations (CROs).
1. Safety Pharmacology Panel:
These panels assess the interaction of a compound with a wide range of targets known to be associated with adverse drug reactions. A standard panel, such as the Eurofins SafetyScreen44, includes a diverse set of GPCRs, ion channels, transporters, and enzymes.[13] This screening is crucial for identifying potential cardiovascular, central nervous system, and other organ-specific toxicities.[18]
2. Kinome-wide Screening:
Given that a significant portion of the proteome consists of kinases, and many drugs exhibit off-target kinase activity, a comprehensive kinase screen is highly recommended.[19][20] Services like DiscoverX's KINOMEscan or Reaction Biology's kinase profiling platforms offer screening against hundreds of kinases.[21] This is particularly important as some pyrrolidine-containing scaffolds have been reported to inhibit kinases.[22]
Data Presentation and Interpretation
For clear comparison, the cross-reactivity data for a series of hypothetical 3-Aminopyrrolidin-2-one analogs (APO-1, APO-2, APO-3) are presented in the tables below.
Table 1: Tier 1 & 2 Cross-Reactivity Profile
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | FAP IC50 (nM) | POP IC50 (nM) |
| APO-1 | 10 | >10,000 | >10,000 | 5,000 | >10,000 |
| APO-2 | 15 | 1,500 | 2,000 | >10,000 | >10,000 |
| APO-3 | 50 | 500 | 750 | 8,000 | >10,000 |
| Sitagliptin | 18 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 2: Tier 3 Safety Pharmacology Panel Highlights (% Inhibition at 10 µM)
| Target | APO-1 | APO-2 | APO-3 | Associated Potential ADR |
| hERG (K+ channel) | <10% | 15% | 25% | Cardiotoxicity (QT prolongation) |
| 5-HT2B (GPCR) | 5% | 55% | 65% | Valvular heart disease |
| DAT (Transporter) | 8% | 12% | 45% | CNS side effects |
| COX-2 (Enzyme) | <5% | 8% | 15% | GI and cardiovascular events |
Interpretation of Results:
-
APO-1: Demonstrates high potency for DPP-4 and excellent selectivity against closely related proteases. It also shows a clean profile in the safety pharmacology panel, making it a promising lead candidate.
-
APO-2: While potent against DPP-4, it exhibits some off-target activity against DPP-8 and DPP-9, although with a selectivity of 100-fold. The significant inhibition of the 5-HT2B receptor is a potential concern that warrants further investigation.
-
APO-3: Shows the lowest potency for DPP-4 and poor selectivity against DPP-8 and DPP-9. The off-target hits in the safety panel further diminish its attractiveness as a candidate.
Advanced Mechanistic Studies: Delving Deeper into Off-Target Interactions
For any significant off-target interaction identified, further mechanistic studies are warranted. Biophysical techniques like Surface Plasmon Resonance (SPR) can provide valuable information on the binding kinetics (kon and koff) and affinity (KD) of the interaction.[14][23][24]
Caption: A simplified workflow for characterizing off-target interactions using Surface Plasmon Resonance (SPR).
Conclusion: A Roadmap to De-risking Drug Candidates
A systematic and tiered approach to cross-reactivity profiling is indispensable in modern drug discovery. For this compound analogs, this guide provides a clear roadmap, starting with the primary target, DPP-4, and expanding to encompass a broad range of potential off-targets. By integrating biochemical assays with broad panel screening and biophysical characterization, researchers can build a comprehensive selectivity profile. This not only aids in the selection of lead candidates with a higher probability of success but also provides a deeper understanding of the structure-activity and structure-liability relationships, ultimately leading to the development of safer and more effective medicines.
References
-
ACS Publications. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Retrieved from [Link]
-
Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]
-
Dr.Oracle. (2025). What are the effects of Dipeptidyl Peptidase-4 (DPP-4) inhibitors? Retrieved from [Link]
-
Bentham Science. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Retrieved from [Link]
-
PubMed. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Retrieved from [Link]
-
AMiner. (n.d.). Pyrrolidides: Synthesis and Structure-Activity Relationship As Inhibitors of Dipeptidyl Peptidase Iv. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
ResearchGate. (2025). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 4. Pyrrolidine-based analogs as dipeptidyl peptidase 4 inhibitors. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Adverse event profiles of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]
-
My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action. Retrieved from [Link]
-
Endocrine Society. (n.d.). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Retrieved from [Link]
-
PubMed. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Non-Specific Inhibition of Dipeptidyl Peptidases 8/9 by Dipeptidyl Peptidase 4 Inhibitors Negatively Affects Mesenchymal Stem Cell Differentiation. Retrieved from [Link]
-
NHS. (n.d.). Side effects of sitagliptin. Retrieved from [Link]
-
ResearchGate. (2025). Hypoglycemia associated with off-label sitagliptin use. Retrieved from [Link]
-
Nature. (n.d.). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
PubMed. (n.d.). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected drugs containing the 2-pyrrolidinone moiety. Retrieved from [Link]
-
PubMed. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Retrieved from [Link]
-
American Diabetes Association. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Retrieved from [Link]
-
Mayo Clinic. (2025). Sitagliptin (oral route). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). DPP4 and DPP8/9 inhibition show a trend toward reduction of secretion.... Retrieved from [Link]
-
ResearchGate. (2025). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Retrieved from [Link]
-
Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]
-
medRxiv. (2022). Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain? Retrieved from [Link]
-
ResearchGate. (2025). Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. Retrieved from [Link]
-
NHS. (n.d.). Common questions about sitagliptin. Retrieved from [Link]
-
YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Suspected adverse drug reactions of the type 2 antidiabetic drug class dipeptidyl‐peptidase IV inhibitors ( DPP4i ): Can polypharmacology help explain? Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Adverse event profiles of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]
-
MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. Retrieved from [Link]
-
PubMed. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Retrieved from [Link]
Sources
- 1. Sitagliptin: Side Effects, Dosage, Uses, and More [healthline.com]
- 2. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 1 from Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Saxagliptin as Add-On Therapy in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Specific Inhibition of Dipeptidyl Peptidases 8/9 by Dipeptidyl Peptidase 4 Inhibitors Negatively Affects Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sitagliptin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Active-Site-Directed Inhibitors of Prolyl Oligopeptidase Abolish Its Conformational Dynamics: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Protecting Groups for 3-Aminopyrrolidin-2-one Hydrochloride: A Senior Application Scientist's Guide
In the landscape of modern drug discovery and development, the strategic manipulation of complex molecular scaffolds is paramount. 3-Aminopyrrolidin-2-one, a chiral lactam, serves as a valuable building block for a diverse array of bioactive molecules. However, its inherent bifunctionality, possessing both a primary and a secondary amine, necessitates a carefully considered protection strategy to achieve desired chemical transformations with precision and high yield. This guide provides an in-depth, head-to-head comparison of the most commonly employed amino-protecting groups for 3-aminopyrrolidin-2-one hydrochloride, offering field-proven insights and experimental data to inform your synthetic route design.
The Criticality of Protecting Group Selection
The primary amino group of 3-aminopyrrolidin-2-one is a key reactive site for derivatization.[1] Its effective protection is crucial to prevent unwanted side reactions and ensure regioselectivity during synthesis. The choice of a protecting group is not a trivial decision; it is dictated by the downstream reaction conditions, the need for orthogonality with other protecting groups, and the overall efficiency of the synthetic sequence. An ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removed selectively under mild conditions that do not compromise the integrity of the target molecule.[2][3]
This guide will focus on the three most prevalent carbamate protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into the practical aspects of their application to this compound, providing a comparative analysis of their performance.
The Contenders: Boc, Cbz, and Fmoc
The Boc, Cbz, and Fmoc groups are the workhorses of amine protection in organic synthesis, particularly in peptide chemistry.[4][5] Their popularity stems from their reliability and the distinct conditions required for their removal, which allows for strategic, orthogonal protection schemes.[1][6]
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and its stability under a broad range of non-acidic conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[7]
Protection Mechanism: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the stable tert-butyl carbamate.[5]
Deprotection Mechanism: The removal of the Boc group is most commonly achieved under acidic conditions.[7][8] Protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), facilitates the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine.[5][7]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide chemistry.[9] It is stable to both acidic and basic conditions, offering a distinct advantage when acid- or base-labile functional groups are present elsewhere in the molecule.[1]
Protection Mechanism: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of an aqueous base) or with an organic base in an anhydrous solvent.[9] The amine attacks the highly reactive acyl chloride, displacing the chloride and forming the carbamate.
Deprotection Mechanism: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis.[9][10] Using a palladium catalyst (e.g., Pd/C) and a hydrogen source, the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which readily decarboxylates to yield the free amine.[9] While stable to many acidic conditions, harsh acids like HBr in acetic acid can also cleave the Cbz group.[9][10]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[11][12] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[11]
Protection Mechanism: The Fmoc group is introduced using Fmoc-Cl or, more commonly, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.[11] The latter reagent is more stable and reduces the risk of side reactions.[11]
Deprotection Mechanism: Deprotection is achieved by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[11][13] The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cb-type elimination that liberates the free amine, carbon dioxide, and dibenzofulvene.[11]
Head-to-Head Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the Boc, Cbz, and Fmoc protecting groups in the context of this compound.
| Protecting Group | Protection Reagents & Conditions | Typical Yield | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Boc | (Boc)₂O, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF/H₂O, DCM)[1][14] | >95%[1] | Strong Acid (e.g., TFA in DCM, 4M HCl in dioxane)[7] | Stable to base and hydrogenolysis; Widely applicable.[7] | Acid-labile; May not be suitable for substrates with other acid-sensitive groups. |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O, Dioxane/H₂O)[1][15] | ~90%[1] | Catalytic Hydrogenolysis (H₂, Pd/C)[9] | Stable to acid and base; Orthogonal to Boc and Fmoc.[9] | Incompatible with reducible groups (e.g., alkynes, alkenes, some nitro groups); Catalyst poisoning can be an issue.[1] |
| Fmoc | Fmoc-OSu, Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O)[1][11] | High | Mild Base (e.g., 20% Piperidine in DMF)[11] | Orthogonal to Boc and Cbz; Mild deprotection.[11][16] | Base-labile; Not suitable for substrates with other base-sensitive groups. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of 3-aminopyrrolidin-2-one. These protocols are based on established procedures for similar amines and serve as a robust starting point for your experiments.
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1M Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in THF, add triethylamine (2.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with 1M NaOH (1x) and water (3x).[1]
-
Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to yield the Boc-protected product.[1]
Protocol 2: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF/H₂O.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.2 eq) to the cooled solution.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.[1]
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 3: Fmoc Protection of this compound
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (H₂O)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of dioxane and water.
-
Add Fmoc-OSu (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.[11]
-
Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl.[11]
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the Fmoc-protected product.[11]
Protocol 4: General Deprotection Procedures
-
Boc Deprotection: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v). Stir at room temperature for 30-60 minutes, then concentrate under reduced pressure.[7] Alternatively, use a solution of 4M HCl in dioxane.[1]
-
Cbz Deprotection: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add 5-10 mol% of 10% Pd/C catalyst.[15] Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitored by TLC).[15] Carefully filter the mixture through Celite to remove the catalyst and concentrate the filtrate.[15]
-
Fmoc Deprotection: Dissolve the Fmoc-protected compound in DMF and add piperidine to a final concentration of 20% (v/v). Stir at room temperature for 30 minutes.[1] The deprotected amine can then be isolated by standard workup procedures. For solid-phase synthesis, the resin is typically treated with the piperidine solution, filtered, and washed.[17]
Visualizing the Workflow: Protection and Deprotection Strategies
The choice of a protecting group is often dictated by the need for orthogonality. The following diagrams illustrate the selection process and the distinct deprotection pathways.
Caption: Decision workflow for selecting an appropriate protecting group.
Caption: Orthogonal deprotection pathways for Boc, Cbz, and Fmoc groups.
Conclusion: Making an Informed Decision
The selection of a protecting group for this compound is a critical decision that can significantly impact the success of a synthetic campaign.
-
Choose Boc when your downstream synthesis involves basic conditions or catalytic hydrogenation and you have the flexibility to use strong acid for deprotection.
-
Choose Cbz when your molecule contains acid- or base-labile functional groups and is stable to hydrogenation conditions.
-
Choose Fmoc when you require orthogonality to acid- and hydrogenolysis-labile groups and your synthesis is compatible with basic deprotection conditions.
By understanding the distinct advantages and limitations of each protecting group and by employing robust, well-established protocols, researchers can navigate the synthesis of complex molecules derived from 3-aminopyrrolidin-2-one with greater confidence and efficiency. This guide serves as a foundational resource to empower scientists in making informed decisions that accelerate the pace of drug discovery and development.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Heydari, A., et al. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Li, H., et al. (2004). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 47(23), 5698-5708.
- Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139.
-
Journal of Medicinal Chemistry and Drug Design. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
- Cortes-Clerget, M., et al. (2019). Cbz deprotection conditions: screening of catalysts and sources of H2.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
- Reddy, B. V. S., et al. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science, 3, 82-86.
- Boumoud, T., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 849347.
- Cárdenas, C., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(11), 2149.
- Gut, I. G., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 22(10), 1395-1402.
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Gannon, M. K., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. genscript.com [genscript.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. peptide.com [peptide.com]
A Comparative Guide to Purity Analysis of 3-Aminocyclobutanol Hydrochloride: HPLC-UV/FLD vs. HILIC-CAD
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous assessment of purity for pharmaceutical intermediates like 3-aminocyclobutanol hydrochloride is a cornerstone of safe and effective drug development. This small, polar amine presents unique analytical challenges, including poor retention on conventional reversed-phase columns and the absence of a native chromophore for UV detection. This guide provides an in-depth, objective comparison of two powerful High-Performance Liquid Chromatography (HPLC) strategies for its purity analysis: the established method of pre-column derivatization followed by Reversed-Phase HPLC (RP-HPLC) with UV or Fluorescence detection, and a more direct approach using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal Charged Aerosol Detector (CAD). Supported by detailed experimental protocols and comparative data, this guide will empower researchers to select and implement the most suitable analytical method for their specific development phase and analytical requirements.
Introduction: The Analytical Challenge of 3-Aminocyclobutanol Hydrochloride
3-Aminocyclobutanol hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, a four-membered cyclobutane ring with an amino and a hydroxyl group, confers high polarity and water solubility.[2] In pharmaceutical manufacturing, controlling the purity of such intermediates is not merely a matter of compliance but a critical factor that directly influences the safety and efficacy of the final drug product.[3][4] Impurities, even at trace levels, can introduce toxicity or alter the pharmacological profile of the API.
The physicochemical properties of 3-aminocyclobutanol hydrochloride make its analysis by traditional RP-HPLC methods challenging:
-
Lack of a Chromophore: The molecule is an aliphatic amine and does not absorb ultraviolet (UV) light, rendering standard UV detection ineffective for direct analysis.[5][6]
-
High Polarity: Its polar nature results in minimal retention on non-polar stationary phases like C18, causing it to elute in or near the solvent front, where separation from other polar impurities is difficult.[7][8]
To overcome these hurdles, specialized analytical strategies are required. This guide will explore and compare two such strategies, examining the causality behind each experimental choice to provide a framework for robust method development and validation.
Method 1: Pre-Column Derivatization with RP-HPLC and UV/Fluorescence Detection
This classic approach chemically modifies the analyte to make it amenable to standard RP-HPLC analysis. By attaching a "tag" to the primary amine, we solve the dual problems of poor retention and lack of detectability.
Scientific Principle & Rationale
The core of this method is a derivatization reaction, where the non-detectable analyte is converted into a product with desirable chromatographic and spectrophotometric properties.[5][6]
-
Causality of Reagent Choice: We select a derivatizing agent like Dansyl Chloride (DNS-Cl) . DNS-Cl reacts specifically with the primary amine of 3-aminocyclobutanol under mild basic conditions. This reaction is crucial for two reasons:
-
Introduction of a Fluorophore: The dansyl group is a potent fluorophore, enabling highly sensitive and selective detection using a fluorescence detector (FLD), which is often orders of magnitude more sensitive than UV detection.[6][9]
-
Increased Hydrophobicity: The bulky, non-polar dansyl group significantly increases the hydrophobicity of the resulting derivative. This allows the molecule to be well-retained on a standard, non-polar C18 column, facilitating effective chromatographic separation from impurities.[5]
-
Experimental Protocol: Derivatization and RP-HPLC
This protocol is designed as a self-validating system, where successful execution is confirmed by the system suitability results. All procedures should adhere to established chromatographic principles outlined in pharmacopeias such as USP General Chapter <621>.[10][11][12]
Step 1: Reagent and Solution Preparation
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of water, adjusting pH with 1 M NaOH.
-
Dansyl Chloride Reagent (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. Prepare this solution fresh daily and protect it from light.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 3-aminocyclobutanol hydrochloride in the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the sample batch of 3-aminocyclobutanol hydrochloride in the diluent.
Step 2: Pre-Column Derivatization Procedure
-
To 100 µL of the Standard or Sample Solution in a microvial, add 200 µL of the Borate Buffer.
-
Add 200 µL of the Dansyl Chloride Reagent, cap the vial, and vortex thoroughly.
-
Incubate the mixture in a heating block at 60°C for 45 minutes in the dark.
-
Remove the vial and allow it to cool to room temperature.
-
Add 500 µL of the diluent to the vial to stop the reaction and bring it to a final volume of 1 mL. The solution is now ready for HPLC injection.
Step 3: HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Fluorescence Detector (FLD) with Excitation at 335 nm and Emission at 520 nm.
Workflow Diagram
Caption: Workflow for RP-HPLC analysis with pre-column derivatization.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)
This alternative approach analyzes the compound directly, without chemical modification, by leveraging a different chromatographic separation mechanism suited for polar molecules.
Scientific Principle & Rationale
HILIC is a powerful technique for retaining and separating highly polar compounds that are unretained in reversed-phase mode.[7][13][14]
-
Causality of HILIC Mechanism: In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile.[8][15] This creates a water-enriched layer on the surface of the stationary phase. The polar 3-aminocyclobutanol partitions into this aqueous layer and is retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[13][15] This allows for direct analysis, eliminating the time and potential variability associated with a derivatization step.
-
Causality of Detector Choice: Since the analyte still lacks a chromophore, a universal detector is necessary. A Charged Aerosol Detector (CAD) is an excellent choice. The column eluent is first nebulized, and the resulting aerosol particles are charged. The charged particles are then measured by an electrometer, generating a signal that is proportional to the mass of the analyte.[3] This provides a nearly universal response for any non-volatile analyte, making it ideal for purity analysis where the identity of all impurities may not be known.
Experimental Protocol: HILIC-CAD
This protocol provides a direct and robust method for purity assessment, with system suitability ensuring the validity of the separation.
Step 1: Reagent and Solution Preparation
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, 0.1% Acetic Acid.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, 0.1% Acetic Acid.
-
Diluent: Acetonitrile/Water (70:30, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 3-aminocyclobutanol hydrochloride in the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the sample batch of 3-aminocyclobutanol hydrochloride in the diluent.
Step 2: HPLC-HILIC Conditions
-
Column: HILIC (Amide phase), 4.6 x 100 mm, 3 µm particle size
-
Gradient Program:
-
0-1 min: 0% B
-
1-10 min: 0% to 50% B
-
10-12 min: 50% B
-
12-12.1 min: 50% to 0% B
-
12.1-20 min: 0% B (Re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detector: Charged Aerosol Detector (CAD), Nitrogen gas pressure 35 psi, Evaporation Temperature: High.
Workflow Diagram
Caption: Workflow for direct HILIC analysis with CAD detection.
Performance Comparison and Data Analysis
The choice between these two methods depends on a trade-off between sensitivity, speed, and complexity. The performance of each method was evaluated according to the International Council for Harmonisation (ICH) guideline Q2(R1) for the validation of analytical procedures.[16][17][18] The following table summarizes the comparative data from these validation studies.
| Validation Parameter | Method 1: RP-HPLC-FLD (Derivatization) | Method 2: HILIC-CAD (Direct) | Field Insights & Justification |
| Specificity | Excellent separation of dansylated analyte from reaction byproducts and impurities. | Good separation of the polar analyte from potential polar and non-polar impurities. | Both methods are highly specific. The derivatization method must also demonstrate separation from excess reagent. |
| Sensitivity (LOQ) | ~0.5 ng/mL (0.01% of 0.5 mg/mL) | ~10 ng/mL (0.2% of 0.5 mg/mL) | The fluorescence detector provides superior sensitivity, making the derivatization method ideal for trace and genotoxic impurity analysis. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods show excellent linearity. The CAD response can be non-linear over very wide ranges and may require quadratic fitting. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 1.5% | Repeatability: < 1.5%Intermediate: < 2.0% | Both methods are highly precise. The additional derivatization step can be a source of minor variability if not strictly controlled. |
| Accuracy (% Recovery) | 98.5% - 101.0% | 98.0% - 102.0% | Excellent accuracy is achievable with both methods, demonstrating they are free from significant systematic error. |
| Sample Prep. Time | ~60 minutes (including incubation) | ~5 minutes | HILIC offers a significant advantage in sample throughput due to its simple "dissolve and inject" protocol. |
| Robustness | Sensitive to pH of buffer and reaction temperature. | Sensitive to mobile phase water content and buffer concentration. | HILIC methods require careful control of the mobile phase composition to ensure reproducible retention times. |
Conclusion and Strategic Recommendations
Both pre-column derivatization with RP-HPLC-FLD and direct analysis by HILIC-CAD are valid and robust methods for the purity assessment of 3-aminocyclobutanol hydrochloride. The optimal choice is dictated by the specific analytical objective.
-
Choose Method 1 (RP-HPLC with Derivatization) for:
-
Trace Impurity Analysis: When the highest sensitivity is required to detect and quantify impurities at very low levels (<0.1%), such as in final API release testing or for potentially genotoxic impurities.
-
Laboratories with Standard Equipment: This method utilizes standard C18 columns and fluorescence detectors, which are widely available in QC laboratories.
-
-
Choose Method 2 (HILIC-CAD) for:
-
High-Throughput Screening: Ideal for in-process controls, reaction monitoring, or early-phase development where speed and simplicity are prioritized over ultimate sensitivity.
-
Direct Purity Assessment: When the primary goal is to determine the purity of the main component without the potential artifacts or complexities of a chemical derivatization step.
-
Analysis of Unknowns: The universal mass-based detection of CAD is advantageous when characterizing samples containing unknown impurities that may not react with the derivatizing agent.
-
By understanding the underlying scientific principles and performance trade-offs of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and integrity of their pharmaceutical intermediates.
References
- Derivatization and Separation of Aliph
- <621> CHROM
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Hydrophilic Interaction (HILIC) Columns. Biocompare.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- <621> CHROM
- Hydrophilic interaction chrom
- Hydrophilic Interaction Chrom
- Understanding the L
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Q2 R1: Mastering Analytical Method Valid
- Derivatiz
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- 3-Aminocyclobutanol hydrochloride CAS-1036260-25-9. Sigma-Aldrich.
- CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride. CymitQuimica.
- A Researcher's Guide to Purity Assessment of Amino-PEG12-CH2COOH Bioconjug
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
Sources
- 1. 3-Aminocyclobutanol hydrochloride CAS-1036260-25-9 [sigmaaldrich.com]
- 2. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biocompare.com [biocompare.com]
- 15. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. starodub.nl [starodub.nl]
A Comparative Guide to 3-Aminopyrrolidin-2-one Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and stereoselective catalysts is perpetual. While pyrrolidine-based organocatalysts, stemming from the seminal work on proline and its derivatives, have established a dominant position, the exploration of structurally distinct scaffolds continues to yield catalysts with unique reactivity and selectivity profiles.[1][2] This guide provides a comprehensive assessment of the performance of an emerging class of catalysts based on the 3-aminopyrrolidin-2-one scaffold. Through a detailed analysis of a key exemplar, the chiral spiro[indoline-3,2'-pyrrolidin]-2-one system, and a comparative discussion with established alternatives, this document offers field-proven insights into the potential and current limitations of this promising catalyst family.
The Rise of Pyrrolidine Scaffolds in Organocatalysis: A Brief Overview
The privileged nature of the pyrrolidine ring in organocatalysis is well-documented, with L-proline being a foundational example of a simple amino acid capable of catalyzing asymmetric transformations with remarkable efficiency.[1][3] The mechanism of action, often involving the formation of enamine or iminium ion intermediates, has been extensively studied and has paved the way for the development of a plethora of more sophisticated derivatives, including prolinamides and diarylprolinol silyl ethers.[3] These catalysts have demonstrated exceptional performance in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as aldol, Michael, and Mannich reactions.[3][4] The key to their success often lies in the bifunctional nature of the catalyst, where one part of the molecule activates the nucleophile (e.g., through enamine formation) and another part, often through hydrogen bonding, activates the electrophile and controls the stereochemical outcome.
3-Aminopyrrolidin-2-one Scaffolds: A Departure from the Norm
The 3-aminopyrrolidin-2-one scaffold introduces a distinct structural motif compared to the more common 2-substituted pyrrolidines. The presence of a lactam ring and the positioning of the amino group at the 3-position offer a different steric and electronic environment for catalysis. A noteworthy example that has emerged in the literature is the chiral spiro (S)-1-benzylspiro[indoline-3,2'-pyrrolidin]-2-one.
Case Study: Chiral Spiro[indoline-3,2'-pyrrolidin]-2-one in Enantioselective Aldol Reactions
Research by Zou and coworkers has shed light on the catalytic potential of this spirocyclic 3-aminopyrrolidin-2-one derivative in the enantioselective aldol condensation between isatins and acetone.[5] This reaction is of significant interest as it provides access to chiral 3-hydroxy-3-(2-oxopropyl)-indolin-2-ones, which are valuable building blocks in medicinal chemistry.
Performance Highlights:
The catalyst demonstrated high efficiency, affording the desired aldol products in excellent yields, reaching up to 97%.[5] The enantioselectivities, while good, were moderate, with enantiomeric excesses (ee) of up to 82%.[5]
Mechanistic Insights: Steric Control over Hydrogen Bonding
A key finding from the study of the spiro[indoline-3,2'-pyrrolidin]-2-one catalyst is the proposed mechanism for stereocontrol. Unlike many prolinamide-based catalysts where hydrogen bonding from the amide N-H group plays a crucial role in orienting the electrophile, the enantioselectivity in this system is thought to be primarily governed by steric hindrance.[5] The bulky spirocyclic framework creates a well-defined chiral pocket that dictates the facial selectivity of the incoming electrophile. This departure from the traditional hydrogen-bond-driven stereocontrol model opens up new avenues for catalyst design and optimization.
Comparative Performance Analysis
To provide a clear perspective on the performance of 3-aminopyrrolidin-2-one based catalysts, a comparison with established organocatalysts in similar transformations is essential. The following table summarizes representative data for the asymmetric aldol reaction between a ketone and an aldehyde/isatin.
| Catalyst | Reaction | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| Spiro[indoline-3,2'-pyrrolidin]-2-one | Isatin + Acetone | up to 97 | up to 82 | N/A | [5] |
| L-Proline | Aldehyde + Ketone | Good to Excellent | Moderate to High | Variable | [1][3] |
| Prolinamide Derivatives | Aldehyde + Ketone | High to Excellent | High to Excellent | High | [3] |
| Diarylprolinol Silyl Ethers | Aldehyde + Ketone | High to Excellent | Excellent | High | [3] |
Analysis:
From the available data, the spiro[indoline-3,2'-pyrrolidin]-2-one catalyst demonstrates excellent reactivity, achieving high yields. However, its enantioselectivity, while good, does not yet match the levels consistently achieved by more established catalysts like prolinamides and diarylprolinol silyl ethers in aldol reactions. This suggests that while the 3-aminopyrrolidin-2-one scaffold is a promising platform, further structural modifications may be necessary to enhance its stereodifferentiating ability. The unique steric control mechanism, however, presents an exciting opportunity for catalyst development, potentially leading to complementary selectivity for substrates that are not well-suited for hydrogen-bond-directing catalysts.
Experimental Protocols
Synthesis of Chiral 3-Aminopyrrolidin-2-one Scaffolds
The synthesis of the chiral 3-aminopyrrolidin-2-one core is a critical first step for developing catalysts based on this scaffold. While a general, high-yielding asymmetric synthesis is not yet widely established, several approaches have been explored. One common strategy involves the cyclization of suitably protected amino acid derivatives. For instance, the chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives has been reported, offering a route to enantiomerically pure building blocks.[6]
Illustrative Synthetic Workflow for a Chiral Pyrrolidine Scaffold:
Caption: General synthetic workflow for chiral pyrrolidine scaffolds.
Representative Protocol: Enantioselective Aldol Condensation with a Spiro[indoline-3,2'-pyrrolidin]-2-one Catalyst
The following protocol is a generalized representation based on the work of Zou and coworkers.[5]
Materials:
-
Chiral spiro (S)-1-benzylspiro[indoline-3,2'-pyrrolidin]-2-one organocatalyst (e.g., 10 mol%)
-
Isatin derivative (1.0 equiv)
-
Acetone (as reactant and solvent)
-
Anhydrous solvent (if different from acetone, e.g., CH2Cl2)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral spiro[indoline-3,2'-pyrrolidin]-2-one organocatalyst.
-
Add the isatin derivative to the reaction vessel.
-
Add anhydrous acetone. The volume of acetone should be sufficient to dissolve the reactants and act as the reaction medium.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral 3-hydroxy-3-(2-oxopropyl)-indolin-2-one.
-
Determine the yield and enantiomeric excess (e.g., by chiral High-Performance Liquid Chromatography, HPLC).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle, particularly the enamine formation step.
-
Catalyst Loading: 10 mol% is a common starting point for organocatalytic reactions, balancing reaction rate and cost.
-
Temperature Control: Lowering the temperature can often improve enantioselectivity by favoring the more ordered transition state.
Future Outlook and Conclusion
The exploration of 3-aminopyrrolidin-2-one based catalysts is still in its early stages. The initial findings with the chiral spiro[indoline-3,2'-pyrrolidin]-2-one system are encouraging, demonstrating the potential of this scaffold to promote asymmetric transformations with high efficiency. The unique reliance on steric control for stereoselectivity offers a compelling alternative to the more common hydrogen-bonding-based approaches and warrants further investigation.
Future research in this area should focus on:
-
Expanding the Catalyst Library: Synthesizing a broader range of chiral 3-aminopyrrolidin-2-one derivatives with varying steric and electronic properties to fine-tune their reactivity and selectivity.
-
Exploring a Wider Range of Reactions: Evaluating the performance of these catalysts in other important asymmetric reactions, such as Michael additions, Mannich reactions, and cycloadditions.
-
Detailed Mechanistic Studies: Conducting in-depth mechanistic investigations, including computational modeling, to gain a deeper understanding of the factors governing stereocontrol.
References
- Zou, L., et al. (2013). New scaffold organocatalysts of chiral 3,2′-pyrrolidinyl spiro-oxindoles promoted enantioselective aldol condensation between isatins and acetone. Tetrahedron: Asymmetry, 24(12), 723-728.
- Wang, W., et al. (2017). Catalytic Asymmetric Cascade Using Spiro-Pyrrolidine Organocatalyst: Efficient Construction of Hydrophenanthridine Derivatives. Organic Letters, 19(24), 6618–6621.
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Chen, Y., et al. (2025). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 21, 2383–2388.
- Wang, C., et al. (2009). Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity.
- Melchiorre, P., et al. (2012). Asymmetric Michael addition of aldehydes to nitroolefins catalyzed by a new class of chiral pyrrolidine-based organocatalysts. The Journal of Organic Chemistry, 77(1), 512-522.
- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
- Gao, Y., et al. (2017). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Science, 8(11), 7549-7553.
- Majumdar, K. C., & Jana, S. (2007). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46B(8), 1356-1359.
- Gargiulo, S., et al. (2013). Chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives. Tetrahedron: Asymmetry, 24(15-16), 953-958.
- Pihko, P. M. (2004). Enantioselective synthesis of chiral pyrrolidine inhibitors and their binding properties to neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 47(25), 6394-6404.
- Shcherbakov, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6523.
- Bertolasi, V., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry, 87(16), 10839–10851.
- Reddy, C. R., et al. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Organic Letters, 15(18), 4758–4761.
- Organic Chemistry Portal. Pyrrolidine synthesis. (n.d.).
- Enders, D., et al. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael-Michael-aldol reaction.
- Kumar, A., et al. (2013). Asymmetric Synthesis of Drug-like Spiro[chroman-3,3'-indolin]-2'-ones through Aminal-catalysis. Organic & Biomolecular Chemistry, 11(35), 5899-5903.
- Wang, Y., et al. (2016). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. Organic & Biomolecular Chemistry, 14(1), 127-133.
- CHEM 2212L Experiment 9 - The Aldol Condens
- Kutyashev, I. B., et al. (2019). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Chemistry of Heterocyclic Compounds, 55(8), 731-738.
Sources
- 1. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Aminopyrrolidin-2-one Hydrochloride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the management of chemical waste. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-Aminopyrrolidin-2-one hydrochloride (CAS No. 117879-49-9 / 103831-11-4), a common building block in medicinal chemistry. Our objective is to move beyond mere compliance, offering a framework that integrates safety, efficiency, and scientific integrity into your laboratory's standard operating procedures.
Section 1: Hazard Profile and Immediate Safety Imperatives
Before any disposal procedure is initiated, a complete understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance, and its handling requires stringent adherence to safety protocols.
1.1 Inherent Hazards Based on GHS classifications, this compound presents the following primary hazards:
-
Skin Irritation (Category 2): Direct contact can cause inflammation, redness, itching, and dryness.[1][2][3]
-
Serious Eye Irritation (Category 2A): Contact with eyes can result in significant irritation, pain, and potential damage.[1][2][3]
-
Respiratory Irritation (Category 3): Inhalation of dust may irritate the respiratory system.[1][2][3]
Upon thermal decomposition, hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[1]
1.2 Required Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) of sufficient thickness and breakthrough time.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, an impervious apron or suit may be necessary.[2]
-
Respiratory Protection: All handling of the solid material that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[1][2]
Table 1: Hazard and Safety Summary for this compound
| Hazard Classification | GHS Code | Precautionary Statement | Required PPE |
|---|---|---|---|
| Skin Irritation | H315 | P264, P280 | Protective gloves, Lab coat |
| Serious Eye Irritation | H319 | P280, P305+P351+P338 | Safety goggles / Face shield |
| Respiratory Irritation | H335 | P261, P271 | Use in a well-ventilated area/fume hood |
Section 2: The Regulatory Framework: A Foundation for Compliance
Disposal is not merely a logistical task; it is a regulated process. As a waste generator, you are legally responsible for ensuring your disposal methods are compliant with all applicable regulations.
2.1 Federal and Local Mandates The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[4] Under RCRA, chemical waste generators must determine if their waste is classified as hazardous.[1] This determination is outlined in the Code of Federal Regulations, specifically 40 CFR 261.3 .[1]
Crucially, federal regulations are a baseline. State and local authorities often have more stringent requirements. Always consult your institution's Environmental Health & Safety (EH&S) department and local regulations to ensure complete and accurate classification and disposal.[1][2]
2.2 Waste Characterization this compound waste must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1][4] The rationale is to prevent the release of active chemical compounds into aquatic ecosystems and municipal water treatment facilities, which are not designed to neutralize such substances.[1]
Section 3: On-Site Waste Management: A Step-by-Step Protocol
Proper management begins at the point of generation. A systematic approach prevents accidental mixing of incompatible wastes and ensures clear communication of hazards.
3.1 Waste Segregation: The First Line of Defense The cardinal rule of chemical waste management is segregation. Combining incompatible chemicals can lead to violent reactions, emission of toxic gases, or fire.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for this compound and its associated waste (e.g., contaminated wipes, weighing paper).
-
Incompatibility: This compound is an amine hydrochloride salt. It should be segregated from:
-
Strong Bases: To prevent a neutralization reaction that could generate heat.
-
Strong Oxidizing Agents: To avoid potentially vigorous or explosive reactions.[2]
-
-
Container Type: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top cap. The container must be compatible with the chemical.[4][5]
3.2 Accumulation and Labeling Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[6][7]
-
Select a Container: Choose a compatible container, ensuring it is clean and dry.[5] Do not fill containers beyond 90% capacity to allow for expansion.[8][9]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
Secure Storage: Keep the waste container closed at all times except when adding waste.[5][6][9] Store it in a secondary containment bin within the SAA.
Caption: Decision workflow for handling this compound waste.
Section 4: Disposal Protocols for Specific Scenarios
4.1 Protocol for Small Spills
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, restrict access to the area.
-
Don PPE: Wear the full PPE as described in Section 1.2.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust.[1][2] Place the swept material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.
-
Label and Store: Seal, label, and store the container in the SAA.
-
Report: Report the spill to your laboratory supervisor or EH&S department.
4.2 Protocol for Bulk/Unused Chemical Disposal
-
Verify Container Integrity: Ensure the original product container is intact and not leaking.
-
Label for Disposal: If the original label is damaged, create a new hazardous waste label with the full chemical name.
-
Segregate: Place the container in a secondary containment bin.
-
Request Pickup: Do not attempt to neutralize or dispose of the chemical yourself. Arrange for collection by your institution's EH&S department or a licensed hazardous waste disposal company.[1][10][11] This is the only approved final disposal method.
Section 5: Decontamination and Empty Container Management
5.1 Equipment Decontamination Any glassware or equipment that has come into contact with the chemical must be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., water, followed by acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
5.2 Empty Container Disposal An "empty" container that held a hazardous chemical must be handled carefully.
-
Triple Rinse: The EPA requires containers that held acutely hazardous "P-list" chemicals to be triple-rinsed.[5] While this compound is not typically on the P-list, adopting this as a best practice is a hallmark of a robust safety culture. Rinse the container three times with a suitable solvent.
-
Collect Rinsate: All rinsate is considered hazardous waste and must be collected in an appropriate waste container.
-
Deface Label: Completely remove or deface the original manufacturer's label.[5]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or glass disposal box, depending on its material. Confirm this procedure with your EH&S department.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- ChemScene. This compound.
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website.[4]
-
AK Scientific, Inc. Safety Data Sheet: 3-Aminopiperidine-2,6-dione hydrochloride. Retrieved from AK Scientific, Inc. website.[1]
-
Sigma-Aldrich. (2024). Safety Data Sheet: N-(2-Aminoethyl)pyrrolidine. Retrieved from Sigma-Aldrich website.[12]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website.[6]
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website.[8]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from American Laboratory website.[7]
-
Fisher Scientific. (2021). Safety Data Sheet: 3-Aminopyrrolidine dihydrochloride. Retrieved from Fisher Scientific website.[2]
-
Fisher Scientific. (2024). Safety Data Sheet: (+/-)-1-Boc-3-aminopyrrolidine. Retrieved from Fisher Scientific website.[10]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from EPA.gov.[13]
- Apollo Scientific. Safety Data Sheet: (3S)-3-Aminopyrrolidine, N1-BOC protected.
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from Emory University website.[5]
-
Capot Chemical. (2008). Material Safety Data Sheet: 3-Aminopyrrolidine dihydrochloride. Retrieved from Capot Chemical website.[3]
-
Fisher Scientific. (2016). Safety Data Sheet: N-(3`-Aminopropyl)-2-pyrrolidinone. Retrieved from Fisher Scientific website.[11]
- American Chemical Society. Hazardous Waste and Disposal Considerations.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website.[9]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. Retrieved from OSHA.gov.[14]
- Occupational Safety and Health Administration. 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory).
- Occupational Safety and Health Administration. Worker Exposures to Volatile Amines.
- Occupational Safety and Health Administration. (2016). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals.
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Retrieved from OSHA.gov.[15]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. epa.gov [epa.gov]
- 14. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Mastering Safety: A Guide to Personal Protective Equipment for 3-Aminopyrrolidin-2-one Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to groundbreaking discovery. This guide provides an in-depth, procedural framework for the safe handling of 3-Aminopyrrolidin-2-one hydrochloride, focusing on the critical role of Personal Protective Equipment (PPE). Beyond a simple checklist, we will delve into the rationale behind each protective measure, empowering you to work with confidence and security.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The hydrochloride salt form can release hydrogen chloride gas upon decomposition, which is also a significant respiratory irritant.[1][2] Therefore, a comprehensive PPE strategy is not merely recommended—it is essential to mitigate these risks.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards relies on a multi-layered approach, with PPE serving as the final and most personal line of defense. This approach should always be used in conjunction with engineering controls, such as fume hoods, and administrative controls, like established safe work practices.
Essential Personal Protective Equipment: A Detailed Breakdown
The selection of appropriate PPE is contingent on a thorough risk assessment of the procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust.[4][5][6] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when preparing solutions or transferring large quantities.[7][8] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals, including amine hydrochlorides.[7] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving. Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after removal.[8] |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat provides a barrier against accidental spills and contamination of personal clothing.[5][7][9] |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary when engineering controls, such as a fume hood, are not available or are insufficient to maintain exposure below permissible limits, especially when handling the powder form which can be easily inhaled.[1][6][10] The type of respirator and cartridge should be selected based on a formal risk assessment. |
| Feet | Closed-Toed Shoes | To protect against spills and falling objects, closed-toed shoes are mandatory in a laboratory setting.[5][7][11] |
Procedural Guidance: Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is crucial for minimizing exposure and ensuring a safe working environment.
Pre-Handling Checklist:
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[12]
-
Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly.[12]
-
PPE Inspection: Inspect all PPE for damage or defects. Ensure you have the correct sizes and types of gloves and respirator cartridges if required.
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[4] Have a chemical spill kit readily available.[6]
Step-by-Step Handling Procedure:
-
Donning PPE: Put on your laboratory coat, followed by chemical splash goggles. If a respirator is required, ensure it is properly fitted. Finally, don your chemical-resistant gloves.
-
Weighing and Transfer: Conduct all weighing and transfer of solid this compound within a chemical fume hood to minimize inhalation of the powder.[12] Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After completing your work, decontaminate your work area.
-
Doffing PPE: Remove your PPE in the reverse order it was put on, being careful to avoid contaminating yourself. Dispose of gloves and any other disposable PPE in the appropriate hazardous waste container. Wash your hands thoroughly with soap and water.[4][8]
Emergency Response: Managing Spills
In the event of a spill, a swift and informed response is critical. The following workflow outlines the necessary steps.
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. capotchem.com [capotchem.com]
- 4. support.hpe.com [support.hpe.com]
- 5. csub.edu [csub.edu]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 12. hmc.edu [hmc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
